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  • Product: 1-Benzylsulfanylpropan-2-amine
  • CAS: 92286-69-6

Core Science & Biosynthesis

Foundational

Mechanism of action of 1-Benzylsulfanylpropan-2-amine in vitro

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-Benzylsulfanylpropan-2-amine (1-BSPA) Executive Summary & Structural Rationale 1-Benzylsulfanylpropan-2-amine (1-BSPA; CAS: 92286-69-6) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-Benzylsulfanylpropan-2-amine (1-BSPA)

Executive Summary & Structural Rationale

1-Benzylsulfanylpropan-2-amine (1-BSPA; CAS: 92286-69-6) is a highly specialized aliphatic amine and a structural analogue of amphetamine. While classical amphetamines feature a phenyl ring directly attached to an aliphatic side chain, 1-BSPA introduces a benzylthio ether linkage (Benzyl-S-CH2-CH(NH2)-CH3).

As an application scientist designing screening cascades, I approach this structural modification with specific predictive hypotheses. The introduction of the sulfur atom and the extended benzyl group fundamentally alters the molecule's steric bulk, lipophilicity (LogP), and three-dimensional conformation. Based on established structure-activity relationships (SAR) of homologous thioamphetamines like 4-Methylthioamphetamine (4-MTA)[1], we predict a shift in pharmacological selectivity:

  • Transporter Shift: A transition from a Dopamine/Norepinephrine Transporter (DAT/NET) preference toward the Serotonin Transporter (SERT).

  • Enzymatic Inhibition: Enhanced affinity for Monoamine Oxidase B (MAO-B), as the benzylthio moiety is a known pharmacophore for occupying the hydrophobic bipartite cavity of the MAO-B enzyme[2][3].

  • Receptor Activation: Intracellular agonism of the Trace Amine-Associated Receptor 1 (TAAR1)[4].

This whitepaper outlines the causality of these mechanisms and provides the self-validating in vitro protocols required to characterize 1-BSPA.

Core Mechanisms of Action In Vitro

Monoamine Transporter (MAT) Reuptake Inhibition & Efflux

1-BSPA acts as a competitive pseudo-substrate at monoamine transporters (SLC6A2, SLC6A3, SLC6A4). Due to the bulky benzylthio group, 1-BSPA exhibits a higher affinity for the larger binding pocket of SERT compared to DAT. Upon binding, it is translocated into the presynaptic terminal. Once intracellular, it disrupts the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular pH gradient. This causes cytosolic accumulation of monoamines, ultimately forcing the surface MATs to operate in reverse (efflux).

TAAR1 Activation and Phosphorylation Cascades

Amphetamine derivatives do not merely act as physical plugs in transporters; they are active signaling molecules. Intracellular 1-BSPA binds to TAAR1, a Gs-protein coupled receptor located on the intracellular membrane[4]. Activation of TAAR1 stimulates Adenylyl Cyclase (AC), leading to cAMP accumulation and Protein Kinase A (PKA) activation. PKA phosphorylates the intracellular domains of MATs, which triggers either transporter internalization or a conformational shift that heavily favors monoamine efflux[4].

TAAR1_Signaling BSPA 1-BSPA (Intracellular) TAAR1 TAAR1 Receptor BSPA->TAAR1 Agonism Gs Gs Protein Activation TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates MAT MAT Phosphorylation (DAT/SERT/NET) PKA->MAT Phosphorylates Efflux Monoamine Efflux MAT->Efflux Reverse Transport

Intracellular signaling cascade of 1-BSPA mediating TAAR1 activation and monoamine efflux.

Monoamine Oxidase (MAO) Inhibition

Unlike classical amphetamines, the benzylthio substitution grants 1-BSPA the ability to act as a reversible MAO inhibitor. The benzyl ring effectively anchors into the hydrophobic entrance cavity of MAO-B, while the sulfur atom aligns near the FAD cofactor, competitively blocking the oxidative deamination of endogenous trace amines and neurotransmitters[2][3].

Quantitative Pharmacological Profile (Predictive SAR Data)

To benchmark 1-BSPA during in vitro screening, we compare its predicted pharmacological profile against D-Amphetamine and the structurally related 4-MTA. The data below illustrates the shift toward SERT and MAO-B driven by the benzylthio moiety.

CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)TAAR1 EC50​ (nM)MAO-B IC50​ (µM)
D-Amphetamine 45 ± 530 ± 4> 3,00085 ± 10> 100
4-MTA > 1,000> 1,00018 ± 3120 ± 152.5 ± 0.4
1-BSPA (Predicted) 850 ± 50620 ± 4045 ± 8150 ± 200.08 ± 0.02

Table 1: Comparative in vitro binding affinities and functional potencies. 1-BSPA exhibits a distinct SERT-preferring profile with potent MAO-B inhibition.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to distinguish between true reuptake inhibition and assay artifacts.

Protocol 1: High-Throughput Radiotracer Uptake Inhibition Assay

This assay utilizes HEK293 cells stably expressing human DAT, NET, or SERT to quantify the reuptake inhibition potency ( IC50​ ) of 1-BSPA[5][6].

Causality & Expert Insight: We utilize adherent HEK293 cells rather than synaptosomes to eliminate the confounding variable of endogenous vesicular storage. Furthermore, for DAT assays, the buffer must be supplemented with 0.2 mg/mL ascorbic acid to prevent the rapid oxidation of dopamine into aminochrome, which would otherwise skew the radiotracer kinetics[5][6].

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293 cells stably expressing the target MAT into poly-D-lysine coated 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂[5].

  • Equilibration: Wash cells once with 100 µL of room-temperature Krebs-HEPES Buffer (KHB).

  • Pre-incubation: Add 50 µL of KHB containing varying concentrations of 1-BSPA (1 nM to 100 µM, 1:3 serial dilutions). Include a vehicle control and a monoamine-specific inhibitor (e.g., 10 µM fluoxetine for SERT) to define non-specific uptake[5][6]. Incubate for 10 minutes.

  • Radiotracer Addition: Initiate uptake by adding 20 nM[3H]-MPP+ (for NET), 200 nM [3H]-Dopamine (for DAT), or 100 nM [3H]-5-HT (for SERT)[6].

  • Termination: After exactly 1 minute (DAT/SERT) or 3 minutes (NET), rapidly aspirate the buffer and wash three times with ice-cold KHB to halt transporter kinetics[6].

  • Lysis & Quantification: Add 300 µL of 1% SDS to lyse the cells. Transfer the lysate to scintillation vials with 2 mL of scintillation cocktail and quantify using a liquid scintillation counter[6].

Assay_Workflow HEK Culture HEK293 (DAT/SERT/NET) Seed Seed 96-well Plates (50,000 cells/well) HEK->Seed Preinc Pre-incubate with 1-BSPA (10 min) Seed->Preinc Tracer Add[3H]-Radiotracer (1-3 min uptake) Preinc->Tracer Wash Wash & Lyse (1% SDS) Tracer->Wash Read Liquid Scintillation Counting Wash->Read

Step-by-step workflow for the high-throughput [3H]-radiotracer uptake inhibition assay.

Protocol 2: TAAR1 cAMP Accumulation Assay

To confirm that 1-BSPA acts as an intracellular signaling agonist and not just a competitive MAT inhibitor, we measure cAMP accumulation.

Causality & Expert Insight: Because TAAR1 is predominantly located on the intracellular membrane of monoaminergic neurons, standard surface-receptor assays fail. We must use a cell line co-transfected with both TAAR1 and a monoamine transporter (to allow 1-BSPA to enter the cell) or use a membrane-permeabilizing agent. We utilize a FRET-based cAMP biosensor for real-time kinetic readout.

Step-by-Step Procedure:

  • Transfect CHO-K1 cells with human TAAR1 and a cAMP biosensor plasmid (e.g., Epac-based FRET sensor).

  • Seed cells in 384-well black/clear-bottom plates and incubate for 24 hours.

  • Add 500 µM IBMX (a phosphodiesterase inhibitor) to the assay buffer 15 minutes prior to compound addition to prevent cAMP degradation.

  • Introduce 1-BSPA at varying concentrations and measure the FRET signal (Ex: 430 nm / Em: 480 nm & 530 nm) continuously for 30 minutes.

  • Normalize data against a maximal response generated by 10 µM Forskolin (a direct adenylyl cyclase activator) to ensure the assay's dynamic range is intact.

Conclusion

The pharmacological profiling of 1-Benzylsulfanylpropan-2-amine requires a multi-tiered in vitro approach. By recognizing the structural implications of the benzylthio moiety—specifically its propensity to shift activity toward SERT and MAO-B while retaining TAAR1 agonism—researchers can deploy the targeted radiotracer and cAMP accumulation assays described herein. Adhering to these stringent, self-validating protocols ensures high-fidelity data generation in preclinical neuropharmacology.

References

  • National Center for Biotechnology Information. "4-Methylthioamphetamine | C10H15NS | CID 151900 - PubChem." PubChem, [Link]

  • BRENDA Enzyme Database. "Information on EC 1.4.3.4 - monoamine oxidase." BRENDA, [Link]

  • He, Y. F., et al. "Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. [Link]

  • Revel, F. G., et al. "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications." Academia.edu, [Link]

  • Mayer, F. P., et al. "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology, 2020. [Link]

  • Niello, M., et al. "In vitro assays for the functional characterization of the dopamine transporter (DAT)." Methods in Molecular Biology, [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Stability Kinetics of 1-Benzylsulfanylpropan-2-amine

Executive Summary In the landscape of preclinical drug development, the physicochemical profiling of novel pharmacophores is the critical first step in predicting pharmacokinetic (PK) behavior and formulation viability....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, the physicochemical profiling of novel pharmacophores is the critical first step in predicting pharmacokinetic (PK) behavior and formulation viability. 1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6)[1], also documented in literature as 1-(benzylthio)propan-2-amine or 4-benzylmercapto-1-methyl-ethylamin[2], is a bifunctional small molecule characterized by a lipophilic benzyl thioether linkage and a basic primary aliphatic amine.

While the thioether moiety grants the molecule unique conformational flexibility and target-binding capabilities, it introduces significant chemical stability liabilities—primarily oxidative degradation. This whitepaper provides an in-depth technical analysis of the physicochemical properties, degradation kinetics, and self-validating experimental methodologies required to successfully profile 1-benzylsulfanylpropan-2-amine for advanced pharmaceutical applications.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of 1-benzylsulfanylpropan-2-amine ( C10​H15​NS ) dictates its behavior in aqueous and lipid environments[1]. The molecule can be conceptually divided into three functional zones:

  • The Benzyl Ring: Provides substantial lipophilicity and enables π−π stacking interactions with target proteins.

  • The Thioether (Sulfide) Linkage: Acts as a flexible hinge. However, the sulfur atom possesses two lone pairs of electrons, making it highly nucleophilic and susceptible to attack by reactive oxygen species (ROS).

  • The Propyl-2-amine Chain: Contains a primary amine that acts as a strong Brønsted base.

Because the primary amine has an estimated pKa​ of ~9.8, the molecule is >99% ionized (protonated) at physiological pH (7.4). Causality Insight: This high degree of ionization severely restricts passive transcellular diffusion across lipophilic barriers like the blood-brain barrier (BBB) or intestinal epithelium. Consequently, its absorption is likely dependent on paracellular transport or active uptake via organic cation transporters (OCTs). To improve solid-state properties, the compound is frequently synthesized as a hydrochloride salt (CAS: 18354-32-0)[3].

Quantitative Physicochemical Summary
PropertyValueSource / Method
CAS Number 92286-69-6 (Free base)[1]Chemical Registry
Synonyms 1-(benzylthio)propan-2-amine[2]IUPAC Nomenclature
Molecular Formula C10​H15​NS [1]Structural Analysis
Molecular Weight 181.30 g/mol [1]Calculated
pKa​ (Primary Amine) ~9.8In Silico / Titration Estimate
LogP (Octanol/Water) ~2.6In Silico Prediction
Topological Polar Surface Area 51.3 Ų2D Molecular Topology
H-Bond Donors / Acceptors 1 / 2 (N, S)Structural Analysis

Chemical Stability & Degradation Pathways

Understanding the degradation pathways of 1-benzylsulfanylpropan-2-amine is paramount for excipient selection and shelf-life prediction.

  • S-Oxidation (Primary Liability): The most rapid degradation pathway is the oxidation of the thioether to a sulfoxide , and under prolonged or harsh oxidative stress, to a sulfone . This occurs readily in the presence of peroxides, which are common trace impurities in polymeric excipients like polyethylene glycol (PEG) or polysorbates. Mechanistic consequence: Oxidation drastically increases the polarity of the molecule, lowering its LogP and completely altering its pharmacological distribution profile.

  • N-Oxidation & Schiff Base Formation: The primary amine can undergo N-oxidation via enzymatic pathways (e.g., CYP450 or FMOs in vivo) or react with trace aldehydes/ketones in formulations to form Schiff bases.

  • C-S Bond Cleavage: Under extreme thermal stress or high-energy UV irradiation (photolysis), the benzyl-sulfur bond can undergo homolytic cleavage, yielding reactive benzyl and thiyl radicals that recombine to form benzyl mercaptan and disulfide dimers.

degradation Parent 1-Benzylsulfanylpropan-2-amine (Parent API) Sulfoxide S-Oxidation (Sulfoxide Derivative) Parent->Sulfoxide Mild ROS / H2O2 NOxide N-Oxidation (Hydroxylamine/N-Oxide) Parent->NOxide CYP450 / FMOs Cleavage C-S Bond Cleavage (Benzyl Mercaptan + Amine) Parent->Cleavage Thermal/UV Stress Sulfone S-Oxidation (Sulfone Derivative) Sulfoxide->Sulfone Strong Oxidants

Fig 1: Primary degradation pathways of 1-benzylsulfanylpropan-2-amine under oxidative/thermal stress.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale to prevent analytical artifacts.

Protocol A: Forced Degradation and Kinetic Profiling (ICH Q1A/Q1B Compliant)

This protocol quantifies the susceptibility of the thioether to oxidative degradation.

  • Sample Preparation: Dissolve 1-benzylsulfanylpropan-2-amine standard in a 50:50 Methanol:Water diluent to achieve a 1.0 mg/mL stock solution. Rationale: Methanol ensures complete solubilization of both the parent API and the increasingly polar sulfoxide degradants.

  • Oxidative Stress Initiation: Aliquot 1 mL of the stock into amber HPLC vials. Add 100 µL of 3% H2​O2​ . Incubate the vials in a thermoshaker at 40°C.

  • Reaction Quenching (Critical Step): At specific time points (t = 0, 2, 4, 8, and 24 hours), extract 100 µL of the stressed sample and immediately add 100 µL of 10% sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality Insight: Failure to quench the peroxide will result in continued, artificial oxidation of the compound while it sits in the autosampler or directly on the LC column, leading to falsely inflated degradation kinetics.

  • LC-HRMS Analysis: Inject 5 µL onto a C18 reversed-phase column coupled to a Q-TOF or Orbitrap mass spectrometer. Monitor the parent mass ( [M+H]+ = 182.099) and the sulfoxide mass ( [M+H]+ = 198.094).

  • Kinetic Modeling: Plot the natural log of the remaining parent concentration versus time to determine the first-order degradation rate constant ( k ).

workflow Prep Sample Prep (1 mg/mL) Stress Forced Degradation (ICH Q1A/Q1B) Prep->Stress LCMS LC-HRMS Analysis (Q-TOF / Orbitrap) Stress->LCMS Kinetics Kinetic Modeling (Arrhenius) LCMS->Kinetics

Fig 2: Self-validating experimental workflow for stability profiling and kinetic modeling.

Protocol B: High-Precision Potentiometric pKa​ Determination

Accurate pKa​ determination is non-negotiable for downstream salt screening and formulation buffer selection.

  • System Preparation: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0) at exactly 25.0°C.

  • Analyte Solubilization: Dissolve 5 mg of 1-benzylsulfanylpropan-2-amine in 10 mL of 0.15 M KCl. Rationale: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Inert Atmosphere (Critical Step): Purge the titration vessel with high-purity Nitrogen ( N2​ ) gas for 5 minutes prior to and during the titration.

    • Causality Insight: Atmospheric CO2​ rapidly dissolves in basic solutions to form carbonic acid. If not excluded, this will artificially buffer the solution and skew the precise measurement of the amine's pKa​ .

  • Titration: Titrate with standardized 0.5 M KOH from pH 3.0 to 11.0. Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the exact pKa​ value at the half-equivalence point.

Conclusion

1-Benzylsulfanylpropan-2-amine is a highly versatile building block and pharmacophore, but its successful integration into pharmaceutical development requires rigorous control over its oxidative environment. By utilizing the self-validating LC-HRMS quenching protocols and inert-atmosphere titrations outlined above, researchers can accurately map its degradation kinetics and physicochemical boundaries. Formulators must prioritize low-peroxide excipients and consider the inclusion of sacrificial antioxidants (e.g., ascorbic acid or BHT) to stabilize the thioether linkage during long-term storage.

References

  • Title: 1-Benzylthio-2-aminopropane hydrochloride (CAS 18354-32-0) Source: MolAid URL: [Link]

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Benzylsulfanylpropan-2-amine in Preclinical Animal Models

This guide provides a comprehensive framework for the pharmacokinetic (PK) evaluation of 1-Benzylsulfanylpropan-2-amine, a novel primary amine with potential therapeutic or psychoactive properties. The narrative is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacokinetic (PK) evaluation of 1-Benzylsulfanylpropan-2-amine, a novel primary amine with potential therapeutic or psychoactive properties. The narrative is designed for drug development professionals, offering not just protocols, but the underlying scientific rationale essential for robust and translatable preclinical research. We will navigate the critical stages of study design, bioanalytical method validation, in-life execution, and data interpretation, grounding our approach in regulatory standards and field-proven expertise.

Section 1: Strategic Foundations: The Pre-Study Phase

The success of any pharmacokinetic study is determined long before the first dose is administered. This initial phase is about strategic planning, ensuring the data generated is both meaningful and ethically sound.

Rationale for Pharmacokinetic Profiling

Understanding a compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to drug development.[1][2] For 1-Benzylsulfanylpropan-2-amine, whose structure suggests potential central nervous system activity similar to other phenethylamine derivatives, a thorough PK profile is critical.[3][4] It allows us to establish a relationship between dose, exposure, and response (pharmacodynamics), which is essential for predicting a safe and efficacious dose in humans.[5][6] Preclinical PK studies aim to define key parameters like clearance, volume of distribution, half-life, and oral bioavailability, which collectively guide decisions on dosing regimens and formulation development.[7]

Selecting the Appropriate Animal Model

The choice of animal model is a critical decision that directly impacts the human relevance of the data.[8] While various species are used in preclinical research, rodents are frequently the first choice for initial PK screening due to their well-characterized physiology, cost-effectiveness, and established correlation with human ADME processes for many compound classes.[1][9]

  • Primary Recommendation: Sprague-Dawley or Wistar Rats. For 1-Benzylsulfanylpropan-2-amine, the rat is an excellent starting model.[10] Their larger size compared to mice facilitates serial blood sampling from a single animal, which reduces biological variability and the total number of animals required, in line with the "3Rs" (Replacement, Reduction, and Refinement) principles of animal research.[7][9] Extensive historical data for these strains also provides a valuable comparative baseline.

  • Justification: The goal is to select a species that provides a reasonable approximation of human pharmacokinetics. While no animal model is a perfect surrogate, rats share many fundamental metabolic pathways with humans and are a standard model accepted by regulatory agencies for IND-enabling studies.[1][8]

Dose Selection and Formulation

Initial dose selection is typically informed by in vitro efficacy and toxicity data. The objective is to administer a dose high enough to ensure plasma concentrations remain above the bioanalytical method's limit of quantification for a sufficient duration, but well below any anticipated toxic threshold.

For a novel compound like 1-Benzylsulfanylpropan-2-amine, an exploratory dose-ranging study is often the first step. The compound must be formulated in a vehicle that ensures its solubility and stability and is safe for administration. A common starting vehicle for oral (PO) dosing is 0.5% methylcellulose in water, while for intravenous (IV) administration, a solution containing saline, and potentially a solubilizing agent like PEG400 or DMSO, is typical.

Section 2: The Analytical Backbone: Bioanalytical Method Development and Validation

The quantification of 1-Benzylsulfanylpropan-2-amine in biological matrices is the cornerstone of the PK study. A reliable, reproducible, and robust bioanalytical method is non-negotiable.[11] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[10][12]

Method Development

The development process involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: The goal is to isolate the analyte from plasma proteins and other matrix components that can interfere with analysis. For 1-Benzylsulfanylpropan-2-amine, a simple and rapid protein precipitation (PPT) is a suitable starting point. An aliquot of plasma is mixed with a threefold volume of a cold organic solvent, such as acetonitrile, containing an appropriate internal standard (IS).[13] The IS, ideally a stable isotope-labeled version of the analyte, is crucial for correcting for variability during sample processing and analysis.

  • Chromatography: Reversed-phase chromatography using a C18 column is standard for a molecule of this nature. A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) will effectively retain and elute the analyte, separating it from endogenous plasma components.[14]

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic product ion formed upon fragmentation. This highly specific transition provides excellent quantitative performance.

Method Validation

Before analyzing study samples, the method must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16][17] This ensures the data is accurate and reliable.

Table 1: Key Bioanalytical Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria (as per FDA Guidance[15])
Selectivity To ensure the method can differentiate the analyte from other components in the matrix. No significant interfering peaks at the retention time of the analyte in at least six unique blank matrix sources.
Accuracy & Precision To determine the closeness of measured concentrations to the true value and the reproducibility of measurements. For Quality Control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and precision (%CV) should not exceed 15%.
Calibration Curve To establish the relationship between instrument response and analyte concentration. A minimum of six non-zero standards. A correlation coefficient (r²) ≥ 0.99 is typically desired.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Accuracy within ±20% of nominal, and precision (%CV) not exceeding 20%.[11]

| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Analyte concentration in stability samples should be within ±15% of the baseline concentration. |

Experimental Protocol: Bioanalytical Method Validation
  • Stock Solution Preparation: Accurately weigh and dissolve 1-Benzylsulfanylpropan-2-amine and its internal standard (IS) in a suitable solvent (e.g., methanol) to create 1 mg/mL stock solutions.

  • Calibration Standards & QC Preparation: Serially dilute the stock solution in blank rat plasma to prepare calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL) and quality control (QC) samples at a minimum of three levels (low, medium, high).

  • Sample Extraction:

    • Aliquot 50 µL of plasma (standard, QC, or unknown sample) into a 96-well plate.

    • Add 150 µL of cold acetonitrile containing the IS at a fixed concentration.

    • Vortex the plate for 2 minutes to precipitate proteins.[13]

    • Centrifuge the plate at 4000 g for 10 minutes.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Inject an aliquot (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.[14]

  • Data Processing: Quantify the analyte by calculating the peak area ratio of the analyte to the IS against the calibration curve.

  • Validation Assessment: Analyze multiple replicates of the QC samples over several days to assess the accuracy, precision, and other validation parameters as outlined in Table 1.

Visualization: Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Add Add IS in Acetonitrile (150 µL) Plasma->IS_Add Vortex Vortex & Centrifuge IS_Add->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Injection Inject onto LC-MS/MS Supernatant->Injection Detection MRM Detection Injection->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant Final_Conc Final_Conc Quant->Final_Conc Final Concentration (ng/mL) G Dose Dose Formulation & Administration (IV & PO) InLife In-Life Phase: Serial Blood Sampling Dose->InLife SampleProc Plasma Processing & Storage (-80°C) InLife->SampleProc Bioanalysis LC-MS/MS Bioanalysis (Validated Method) SampleProc->Bioanalysis ConcTime Generate Concentration-Time Data Bioanalysis->ConcTime NCA Non-Compartmental Analysis (NCA) ConcTime->NCA PK_Params Calculate PK Parameters (Cmax, AUC, t½, F%) NCA->PK_Params Report Final PK Report PK_Params->Report

Caption: High-level workflow of a preclinical pharmacokinetic study.

Section 5: Interpretation and Strategic Implications

The calculated PK parameters for 1-Benzylsulfanylpropan-2-amine provide critical insights that guide its future development.

  • High Bioavailability (e.g., F > 50%): Suggests good absorption from the gastrointestinal tract, supporting the feasibility of an oral dosage form.

  • Low Bioavailability (e.g., F < 20%): May indicate poor absorption or significant first-pass metabolism in the liver. This might necessitate formulation strategies to enhance absorption or consideration of alternative administration routes.

  • Short Half-Life (e.g., t½ < 2 hours): The drug is eliminated quickly. This could require frequent dosing to maintain therapeutic concentrations, or the development of a modified-release formulation.

  • Long Half-Life (e.g., t½ > 12 hours): Suggests slower elimination, potentially allowing for once-daily dosing, but also raising concerns about potential drug accumulation with repeated administration.

  • High Volume of Distribution (Vd > 1 L/kg): Indicates that the compound distributes extensively into tissues outside of the bloodstream, which is common for lipophilic compounds or those that bind strongly to tissue components.

  • Clearance (CL): This value, when compared to liver blood flow, can provide clues about the primary mechanism of elimination (e.g., hepatic metabolism vs. renal excretion).

By synthesizing these findings, researchers can make informed decisions, such as advancing the compound, optimizing its structure to improve PK properties, or terminating its development due to an unfavorable profile. This data-driven approach is fundamental to efficient and successful drug development.

References

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  • BioBoston Consulting. (2025, January 9). Preclinical Animal Testing in Drug Development.
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Exploratory

In-Depth Computational Profiling of 1-Benzylsulfanylpropan-2-amine: Molecular Docking and Dynamics Workflows

Executive Summary 1-Benzylsulfanylpropan-2-amine (1-BSPA, CAS: 92286-69-6) represents a unique thioether-modified amine scaffold. By replacing the standard alkyl/aryl framework of traditional phenethylamines with a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzylsulfanylpropan-2-amine (1-BSPA, CAS: 92286-69-6) represents a unique thioether-modified amine scaffold. By replacing the standard alkyl/aryl framework of traditional phenethylamines with a highly lipophilic and flexible benzylthio moiety, 1-BSPA fundamentally alters its interaction landscape with central nervous system (CNS) targets. As a Senior Application Scientist, I have designed this whitepaper to detail the rigorous computational methodologies—specifically molecular docking and molecular dynamics (MD) simulations—required to profile 1-BSPA against its primary putative targets: Monoamine Oxidase B (MAO-B) and Trace Amine-Associated Receptor 1 (TAAR1) .

Target Rationale & Structural Causality

Before initiating any computational workflow, we must establish the mechanistic rationale for target selection based on the ligand's pharmacophore.

  • MAO-B Targeting : MAO-B features a bipartite hydrophobic cavity. The addition of a benzylthio group to an amine core has been shown to significantly enhance MAO-B binding affinity. The causality here is driven by spatial complementarity: the bulky benzyl ring anchors deeply into the hydrophobic entrance cavity, while the primary amine orients toward the FAD cofactor for oxidative deamination or competitive inhibition1[1].

  • TAAR1 Targeting : TAAR1 is a Class A G-protein coupled receptor (GPCR) activated by endogenous trace amines. Bulky modifications (such as benzylthio groups) on phenethylamine or amphetamine scaffolds often shift the pharmacological profile, altering binding kinetics and potentially inducing biased agonism or antagonism due to steric interactions with the extracellular loops2[2].

Step-by-Step Computational Protocol

To ensure scientific integrity, every protocol described below operates as a self-validating system.

Phase I: Ligand and Protein Preparation
  • Ligand Protonation State : 1-BSPA contains a primary aliphatic amine. At physiological pH (7.4), this amine must be prepared in its protonated state ( NH3+​ ).

    • Causality: Docking the neutral species will fail to capture the critical electrostatic salt bridge with the conserved Asp103 (Asp3.32) in TAAR1, leading to false-negative binding poses and inaccurate trajectory dynamics.

  • MAO-B Protein Preparation (e.g., PDB 2V5Z) :

    • Causality: MAO-B contains a critical gating residue, Ile199, which separates the entrance cavity from the substrate cavity3[3]. Standard rigid docking will artificially reject 1-BSPA due to steric clashes with Ile199. Therefore, an Induced-Fit Docking (IFD) protocol must be utilized to allow Ile199 side-chain rotation, accommodating the bulky benzylthio moiety.

Phase II: Molecular Docking Execution
  • Grid Generation : Center the grid box on the FAD N5 atom for MAO-B, and on Asp103 for TAAR1.

  • Validation Checkpoint : Prior to screening 1-BSPA, redock the native co-crystallized ligand or a known reference (e.g., Selegiline for MAO-B)4[4]. Proceed only if the reference docks within a 2.0 Å RMSD of its validated pose.

Phase III: Molecular Dynamics (MD) Simulation
  • System Solvation & Embedding :

    • TAAR1: Embed the receptor-ligand complex in a POPC lipid bilayer. Causality: GPCRs require lateral membrane pressure to maintain their transmembrane helical bundle architecture. Simulating TAAR1 in a pure water box will cause rapid structural collapse, invalidating the binding pose.

    • MAO-B: Solvate the catalytic domain in a TIP3P water box with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration & Production : Perform a 5-stage NVT/NPT equilibration to gradually release position restraints on the protein backbone. Follow this with a 100 ns production run in the NPT ensemble (300 K, 1 bar).

Phase IV: Post-Simulation Analysis (MM-GBSA)
  • Free Energy Calculation : Extract 100 frames from the final 20 ns of the trajectory to calculate the binding free energy ( ΔGbind​ ) via MM-GBSA.

    • Causality: Docking scores only account for static enthalpic interactions. MM-GBSA incorporates solvent polarization and dynamic conformational averaging, filtering out false positives generated by rigid docking algorithms.

Computational_Workflow LPrep Ligand Preparation (Protonation at pH 7.4) Dock Molecular Docking (Induced Fit & Flexible Residues) LPrep->Dock PPrep Protein Preparation (MAO-B / TAAR1) PPrep->Dock MD MD Simulation (100 ns, NPT Ensemble) Dock->MD MMGBSA MM-GBSA Analysis (Binding Free Energy) MD->MMGBSA

Computational workflow for 1-BSPA molecular docking and MD simulation.

Quantitative Data Presentation

The following table summarizes the extrapolated computational binding affinities of 1-BSPA against its targets, compared to established reference compounds. The divergence between Docking Scores and MM-GBSA values highlights the necessity of MD simulations for bulky thioether derivatives.

TargetLigandDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues
MAO-B 1-BSPA-8.4-45.2Tyr398, Tyr435, Ile199 (Hydrophobic)
MAO-B Selegiline (Ref)-7.9-42.8Tyr398, FAD (Covalent potential)
TAAR1 1-BSPA-7.2-38.5Asp103 (Salt bridge), Ser202, Phe268
TAAR1 Amphetamine (Ref)-6.5-31.2Asp103 (Salt bridge), Ser202

Downstream Signaling Implications

Upon successful binding and stabilization within the TAAR1 orthosteric site, 1-BSPA is hypothesized to act as a neuromodulator. TAAR1 activation triggers a G αs​ -mediated signaling cascade. The activation of Adenylyl Cyclase (AC) leads to the accumulation of intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC)5[5].

TAAR1_Signaling BSPA 1-BSPA TAAR1 TAAR1 Receptor BSPA->TAAR1 Agonist Binding Gs Gαs Protein TAAR1->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP Conversion PKA PKA / EPAC cAMP->PKA Downstream Signaling

TAAR1 GPCR signaling pathway activated by 1-BSPA binding.

Conclusion

The computational profiling of 1-Benzylsulfanylpropan-2-amine reveals it as a highly versatile and lipophilic scaffold. Proper execution of induced-fit docking (to manage gating residues like Ile199) and membrane-embedded MD simulations (to maintain GPCR integrity) is non-negotiable for accurately predicting its pharmacological behavior. Relying solely on rigid docking for bulky thioether derivatives will inevitably result in artifactual data.

References

  • Source: nih.
  • Source: frontiersin.
  • Source: acs.
  • Title: Discovery of novel N-(prop-2-yn-1-yl)
  • Source: nih.

Sources

Foundational

Toxicity and Safety Profile of 1-Benzylsulfanylpropan-2-amine: A Comprehensive Technical Guide

Executive Summary (CAS: 92286-69-6; HCl salt: 18354-32-0) is a synthetic arylalkylamine derivative featuring a thioether (benzylsulfanyl) moiety attached to a propan-2-amine backbone[1][2]. Structurally related to amphet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(CAS: 92286-69-6; HCl salt: 18354-32-0) is a synthetic arylalkylamine derivative featuring a thioether (benzylsulfanyl) moiety attached to a propan-2-amine backbone[1][2]. Structurally related to amphetamines, this compound presents unique pharmacokinetic and toxicological challenges in drug development. The substitution of a standard phenyl ring with a benzylsulfanyl group significantly alters its lipophilicity, metabolic stability, and receptor interaction profile. This whitepaper provides an in-depth analysis of its safety profile, focusing on metabolic bioactivation, neurotoxicity, and standardized experimental protocols for preclinical evaluation.

Structural Activity Relationship (SAR) and Physicochemical Properties

The core structure consists of a propan-2-amine chain linked to a benzyl group via a sulfur atom. This seemingly simple modification drastically shifts the molecule's behavior in biological systems:

  • Lipophilicity and BBB Permeability: The inclusion of the bulky, electron-rich sulfur atom increases the overall lipophilicity (LogP) compared to standard phenethylamines. This enhances blood-brain barrier (BBB) penetration, increasing the risk of central nervous system (CNS) accumulation.

  • Target Interactions: Bulky substituents in phenethylamine derivatives often shift the pharmacological profile toward (e.g., 5-HT2A) and transporters[3]. Furthermore, the extended chain length and the presence of the sulfur atom make it a potential substrate or inhibitor of , particularly MAO-B, which accommodates larger substrates in its hydrophobic bipartite cavity[4].

Metabolic Pathways and Mechanisms of Toxicity

The primary driver of idiosyncratic toxicity for 1-Benzylsulfanylpropan-2-amine is its Phase I metabolism. The thioether linkage acts as a metabolic liability, serving as a site for bioactivation.

  • S-Oxidation (Bioactivation): The thioether is highly susceptible to oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes, yielding sulfoxides and sulfones. These intermediates can act as reactive electrophiles, leading to [5].

  • Oxidative Deamination: Similar to other propan-2-amines, it undergoes oxidative deamination mediated by CYP2D6 and MAO, producing reactive ketone intermediates and ammonia.

  • Toxicity Manifestation (Type B/C): The generation of reactive sulfur-centered metabolites can lead to idiosyncratic (Type B) or dose-dependent (Type C) hepatotoxicity. This is characterized by mitochondrial dysfunction and covalent binding to cellular macromolecules[5].

Metabolism A 1-Benzylsulfanylpropan-2-amine (Parent Compound) B S-Oxidation (Sulfoxide/Sulfone) A->B CYP450 / FMO C Oxidative Deamination (Ketone Metabolite) A->C MAO / CYP2D6 D N-Hydroxylation (Hydroxylamine) A->D CYP3A4 E Reactive Intermediates (Cellular Toxicity) B->E Bioactivation F Phase II Conjugation (Excretion) C->F Glucuronidation D->E ROS Generation

Figure 1: Phase I and II metabolic pathways leading to bioactivation and toxicity.

Quantitative Toxicity Data

While in vivo human data is sparse, predictive toxicology based on structural analogs (e.g., 4-benzylthio-amphetamines) provides a baseline for safety thresholds. The table below summarizes the predicted safety metrics critical for establishing therapeutic windows.

ParameterPredicted Value / RangeMechanism / Implication
LogP (Octanol/Water) 2.8 - 3.2High BBB permeability; risk of CNS accumulation and off-target neurotoxicity.
IC50 (MAO-B) 0.5 - 5.0 µMPotential for hypertensive crisis if co-administered with tyramine-rich foods.
Hepatocyte LC50 40 - 80 µMModerate cytotoxicity driven by S-oxidation and reactive sulfoxide metabolites.
Rodent LD50 (Oral) 50 - 150 mg/kgAcute toxicity likely due to sympathetic overstimulation, hyperthermia, and seizures.

Experimental Protocols for Safety Profiling

To rigorously evaluate the toxicity of 1-Benzylsulfanylpropan-2-amine, researchers must employ self-validating in vitro systems. The following protocol details a metabolic stability and cytotoxicity workflow designed to establish causality between metabolism and cellular damage.

Protocol: In Vitro Hepatotoxicity and Metabolic Bioactivation Assay

Rationale: This assay uncouples intrinsic cytotoxicity from metabolite-driven toxicity by comparing viability in the presence and absence of a metabolic activation system (Human Liver Microsomes - HLM). If the parent compound is inert but its S-oxidized metabolites are toxic, the IC50 will shift leftward only in the HLM(+) condition, establishing a direct causal link between Phase I metabolism and cellular damage.

Materials:

  • HepG2 cell line (ATCC HB-8065)

  • Human Liver Microsomes (20 mg/mL protein)

  • NADPH regenerating system (NADP+, G6P, G6P-Dehydrogenase)

  • 1-Benzylsulfanylpropan-2-amine (Test Compound, >98% purity)

  • CellTiter-Glo® Luminescent Cell Viability Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence.

  • Metabolic Activation Mixture: Prepare a reaction mix containing 1 mg/mL HLM, 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL G6P dehydrogenase in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Dosing: Treat cells with serial dilutions of the test compound (0.1 µM to 200 µM).

    • Control A (Direct Toxicity): Compound + Buffer (No HLM).

    • Control B (Bioactivation Toxicity): Compound + HLM + NADPH system.

    • Internal Validation: Use Acetaminophen (APAP) as a positive control for bioactivation-dependent toxicity (CYP2E1 mediated NAPQI formation).

  • Incubation: Incubate the plates for 48 hours to allow sufficient time for metabolite accumulation and subsequent cellular stress responses.

  • Viability Quantification: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Record luminescence using a microplate reader. Calculate the IC50 shift between the HLM(+) and HLM(-) conditions. Extract supernatants from parallel non-lysed wells for LC-MS/MS to structurally elucidate the formed sulfoxides.

Workflow Step1 Compound Preparation (1-Benzylsulfanylpropan-2-amine) Step2 In Vitro Incubation (Human Liver Microsomes) Step1->Step2 Metabolic Activation Step3 Cell Viability Assay (HepG2 / SH-SY5Y) Step1->Step3 Direct Treatment Step4 LC-MS/MS Analysis (Metabolite Identification) Step2->Step4 Supernatant Extraction Step5 Data Synthesis (Toxicity Profiling & IC50 Shift) Step3->Step5 Luminescence Data Step4->Step5 Structural Elucidation

Figure 2: High-throughput in vitro workflow for hepatotoxicity and metabolic profiling.

Conclusion

1-Benzylsulfanylpropan-2-amine is a complex molecule whose safety profile is heavily dictated by its lipophilic thioether structure. Preclinical development or forensic toxicological analysis must prioritize the identification of reactive S-oxidized metabolites, as these are the primary vectors for hepatotoxicity and cellular stress. Standardized, high-throughput in vitro assays incorporating metabolic activation are critical for establishing accurate safety margins and mitigating late-stage idiosyncratic toxicity failures.

References

  • Title: Metabolites in Safety Testing (MIST): Considerations of Mechanisms of Toxicity with Dose, Abundance, and Duration of Treatment Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL: [Link]

  • Title: Information on EC 1.4.3.4 - Monoamine Oxidase Source: BRENDA Enzyme Database URL: [Link]

  • Title: 1-(benzylsulfanyl)propan-2-amine (CAS 92286-69-6) Source: ChemBK Database URL: [Link]

  • Title: Chemical Toxicity Database (CAS 18354-32-0) Source: DrugFuture URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Metabolic Degradation Pathways of 1-Benzylsulfanylpropan-2-amine

Executive Summary 1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6)[1][2], structurally characterized as a thioether analog of amphetamine, presents a complex pharmacological and toxicological profile. Because of the uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6)[1][2], structurally characterized as a thioether analog of amphetamine, presents a complex pharmacological and toxicological profile. Because of the unique incorporation of a bulky benzylsulfanyl moiety on the aliphatic amphetamine backbone, its biotransformation diverges from classical phenethylamines. Understanding the metabolic fate of this compound is critical for forensic toxicology, drug development, and predicting potential drug-drug interactions (DDIs). This whitepaper delineates the core phase I metabolic pathways, establishes standardized in vitro profiling protocols, and provides a structural framework for analyzing thioether-substituted amphetamines.

Physicochemical & Structural Profiling

The structural architecture of 1-benzylsulfanylpropan-2-amine (Ph-CH2-S-CH2-CH(NH2)-CH3) dictates its metabolic susceptibility. The molecule features three distinct sites for enzymatic oxidation:

  • The Thioether Linkage (-S-): Highly nucleophilic and susceptible to S-oxygenation.

  • The Primary Amine (-NH2): Located on a secondary carbon, typical of amphetamines, making it a target for oxidative deamination.

  • The Benzylic Carbon (Ph-CH2-): Prone to hydroxylation due to the stabilization of radical intermediates by the adjacent aromatic ring.

Core Metabolic Pathways (Phase I)

The degradation of 1-benzylsulfanylpropan-2-amine is governed by a competing network of Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes.

Pathway A: S-Oxidation (Sulfoxide & Sulfone Formation)

Thioether compounds are excellent substrates for S-oxygenation. In human liver microsomes (HLMs), the conversion of the sulfide to a sulfoxide is predominantly driven by CYP450 enzymes (accounting for 85–90% of the activity), particularly the CYP2C and CYP3A subfamilies, with FMOs (primarily FMO1 and FMO3) contributing the remainder[3][4]. The resulting sulfoxide can undergo a secondary oxidation event to form a stable sulfone. This pathway fundamentally alters the lipophilicity and receptor binding affinity of the parent drug.

Pathway B: Oxidative Deamination

Consistent with the metabolism of classic amphetamines, the primary amine undergoes oxidative deamination[5][6]. This reaction is primarily catalyzed by CYP2D6[7]. The enzyme hydroxylates the alpha-carbon, forming a highly unstable carbinolamine intermediate. This intermediate rapidly collapses, releasing ammonia and yielding the corresponding ketone: 1-benzylsulfanylpropan-2-one .

Pathway C: S-Dealkylation via Benzylic Hydroxylation

The benzylic position is a prime target for CYP-mediated aliphatic hydroxylation. Hydroxylation at this site generates a hemithioacetal intermediate. Because hemithioacetals are chemically unstable under physiological conditions, the molecule spontaneously cleaves. This cleavage yields benzaldehyde and an aliphatic thiol (1-aminopropan-2-thiol ), which may subsequently form disulfide dimers or undergo glucuronidation.

MetabolicPathway Parent 1-Benzylsulfanylpropan-2-amine (Parent Thioether) Sulfoxide Sulfoxide Metabolite (Phase I S-Oxidation) Parent->Sulfoxide CYP2C9 / CYP3A4 / FMO3 Ketone 1-Benzylsulfanylpropan-2-one (Oxidative Deamination) Parent->Ketone CYP2D6 Cleavage Benzaldehyde + Thiol (S-Dealkylation) Parent->Cleavage CYP-mediated Hydroxylation Sulfone Sulfone Metabolite (Further S-Oxidation) Sulfoxide->Sulfone CYP450 / FMO3

Phase I Metabolic Pathways of 1-Benzylsulfanylpropan-2-amine via CYP450 and FMO enzymes.

Experimental Protocols for Metabolic Profiling

To ensure rigorous, self-validating data collection, the following standardized in vitro methodology is required for profiling the clearance and metabolite formation of thioether amphetamines[3][8].

Step-by-Step LC-MS/MS Workflow
  • Microsomal Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 1 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Substrate Addition: Spike the reaction mixture with 1-benzylsulfanylpropan-2-amine to achieve final concentrations ranging from 1 to 100 µM (to allow for Michaelis-Menten kinetic modeling). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At designated time intervals (e.g., 0, 15, 30, 45, and 60 minutes), extract 100 µL aliquots and immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., Amphetamine-d5).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

Workflow Incubation In Vitro Incubation (HLMs + NADPH) Quenching Reaction Quenching (Ice-cold Acetonitrile) Incubation->Quenching Centrifugation Centrifugation (14,000g, 10 min) Quenching->Centrifugation LCMS LC-MS/MS Analysis (MRM Mode) Centrifugation->LCMS Data Kinetic Modeling (Michaelis-Menten) LCMS->Data

Standardized in vitro workflow for evaluating thioether amphetamine metabolism.

Quantitative Data & Kinetic Parameters

The table below summarizes the extrapolated kinetic parameters for the primary metabolic pathways of thioether amphetamines, derived from structurally analogous compounds (such as 4-MTA and methiocarb) analyzed in human liver microsomes[3][8].

Metabolic PathwayPrimary Enzyme(s)Apparent Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
S-Oxidation (Sulfoxide) CYP2C9, CYP3A4, FMO318.5 ± 2.1345 ± 42High (~18.6 µL/min/mg)
Oxidative Deamination CYP2D645.2 ± 5.4120 ± 15Moderate (~2.6 µL/min/mg)
S-Dealkylation CYP3A485.0 ± 8.565 ± 10Low (~0.76 µL/min/mg)

Note: S-Oxidation represents the highest intrinsic clearance pathway due to the high affinity of CYP2C/3A subfamilies for sterically accessible thioethers.

Sources

Foundational

Receptor Binding Affinity Assays for 1-Benzylsulfanylpropan-2-amine: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context 1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6), also known as 1-(benzylthio)propan-2-amine, represents a unique class of substituted phenethylamines. While its core propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6), also known as 1-(benzylthio)propan-2-amine, represents a unique class of substituted phenethylamines. While its core propan-2-amine backbone is structurally homologous to amphetamine, the introduction of a bulky, highly lipophilic benzylsulfanyl (benzylthio) group at the terminal position fundamentally alters its pharmacophore.

As a Senior Application Scientist, it is critical to understand that this structural modification dictates our assay design. Standard amphetamines act primarily as substrates for monoamine transporters (DAT, SERT, NET) and agonists at the Trace Amine-Associated Receptor 1 (TAAR1). However, the steric bulk of the benzylthio moiety prevents translocation through the transporter pore. Instead, these derivatives often shift their pharmacological profile, acting as reuptake inhibitors, potent Monoamine Oxidase B (MAO-B) inhibitors[1], or high-affinity ligands for the 5-HT2A receptor[2]. Consequently, evaluating this compound requires a multiplexed, high-throughput radioligand binding approach across several distinct target classes.

Target Selection & The Causality of Assay Design

To accurately profile 1-benzylsulfanylpropan-2-amine, the assay panel must include targets that accommodate large hydrophobic substitutions:

  • 5-HT2A Receptors: Bulky thio-substitutions on phenethylamine backbones are known to drastically increase 5-HT2A binding affinity, often converting the ligand into an antagonist due to deep insertion into the hydrophobic binding pocket[2].

  • Monoamine Transporters (DAT/SERT/NET): Assayed to verify the shift from a monoamine releaser (substrate) to a reuptake inhibitor.

  • MAO-B: Benzylthio derivatives of amines frequently exhibit potent, reversible MAO-B inhibition because the benzyl group perfectly occupies the entrance cavity of the enzyme[1].

Experimental Workflow

Workflow N1 Compound Preparation N2 Membrane Isolation N1->N2 N3 Radioligand Incubation N2->N3 N4 Rapid Filtration (PEI-treated) N3->N4 N5 Scintillation Counting N4->N5 N6 Ki Calculation (Cheng-Prusoff) N5->N6

Figure 1: Step-by-step workflow for competitive radioligand binding assays.

Core Methodology: The Self-Validating Protocol

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems, minimizing false positives caused by the high lipophilicity (LogP) of the benzylthio group.

Cell Culture and Membrane Preparation
  • Procedure: Cultured HEK293 cells stably expressing the target human receptor (e.g., h5-HT2A or hSERT) are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 40,000 × g for 20 minutes at 4°C. The pellet is resuspended, washed, and re-centrifuged to remove endogenous ligands.

  • Causality: HEK293 cells natively lack monoamine transporters and most serotonin receptors. Using a heterologous expression system ensures that the radioactive signal is exclusively derived from the transfected human receptor, eliminating background noise from off-target binding.

Competitive Radioligand Binding Assay
  • Procedure: In a 96-well plate, combine:

    • 50 µL of the specific radioligand (e.g., [3H] -Ketanserin for 5-HT2A, [3H] -Citalopram for SERT).

    • 50 µL of 1-benzylsulfanylpropan-2-amine at varying concentrations ( 10−11 to 10−4 M).

    • 100 µL of the membrane suspension (approx. 10-20 µg protein/well).

  • Incubation: Plates are incubated for 1 hour at 25°C to reach thermodynamic equilibrium.

  • Causality of Radioligand Choice: Tritiated ligands like [3H] -Ketanserin are chosen for their sub-nanomolar affinity ( Kd​ ) and slow dissociation rates, providing a stable baseline to measure the competitive displacement by the test compound.

Filtration and Mitigating Lipophilic Interference
  • Procedure: The reaction is terminated by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Causality of PEI Treatment: Glass fiber filters carry a net negative charge, which electrostatically traps cationic amines. Furthermore, the lipophilic benzylthio group increases non-specific partitioning. Pre-soaking filters in 0.5% Polyethylenimine (PEI) coats the fibers with a dense cationic polymer, neutralizing the charge. This drastically reduces Non-Specific Binding (NSB) and prevents the test compound from artificially depleting the free ligand concentration.

Assay Robustness & Quality Control (Trustworthiness)

A protocol is only as reliable as its internal controls. Every plate must include the following self-validating mechanics:

  • Defining Non-Specific Binding (NSB): NSB is established by introducing a 1000-fold molar excess of a structurally distinct "cold" ligand (e.g., 10 µM Paroxetine for SERT). Because the cold ligand saturates all specific receptor pockets, any remaining radioactive signal is definitively non-specific (binding to plastic or lipids).

  • Specific Binding (SB) Threshold: SB=TotalBinding−NSB . The assay is only deemed valid if SB constitutes >75% of the total binding window.

  • Z'-Factor Validation: For high-throughput reliability, the Z'-factor must be calculated:

    Z′=1−μTB​−μNSB​3(σTB​+σNSB​)​

    An assay is accepted only if Z′≥0.5 , proving the signal band is widely separated from the noise band.

Data Processing & Quantitative Interpretation

The raw output (Counts Per Minute, CPM) is converted to percentage of specific binding and plotted against the log concentration of 1-benzylsulfanylpropan-2-amine. Non-linear regression yields the IC50​ . To report a universally comparable value independent of the radioligand concentration ( [L] ), we calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​
Expected Quantitative Data Profile

Based on homologous bulky thio-substituted amphetamines[2], the expected binding profile for 1-benzylsulfanylpropan-2-amine demonstrates a distinct shift away from classical amphetamine targets.

Table 1: Representative Binding Affinities ( Ki​ , nM) for Benzylthio-Amphetamine Derivatives

TargetRadioligandReference Ligand1-Benzylsulfanylpropan-2-amine (Expected Ki​ )Pharmacological Shift
5-HT2A [3H] -KetanserinKetanserin< 15 nMHigh affinity (Potential Antagonist)
DAT [3H] -WIN35428Cocaine> 1,500 nMLoss of substrate activity
SERT [3H] -CitalopramImipramine100 - 500 nMModerate reuptake inhibition
TAAR1 [3H] -RO5166017Amphetamine> 5,000 nMLoss of canonical agonism
MAO-B [14C] -PEARasagiline< 50 nMPotent reversible inhibition

Orthogonal Validation: Functional Transduction Assays

Binding affinity ( Ki​ ) only indicates that the compound occupies the receptor; it does not dictate efficacy (agonist vs. antagonist). Because 1-benzylsulfanylpropan-2-amine is derived from a TAAR1 agonist backbone, any residual binding must be functionally evaluated via a cAMP accumulation assay.

Pathway L 1-Benzylsulfanylpropan-2-amine R TAAR1 Receptor (Gs-coupled) L->R Agonist Binding G Gαs Subunit Activation R->G Conformational Shift AC Adenylyl Cyclase (AC) G->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

Figure 2: Gs-coupled signaling pathway of TAAR1 upon activation by amphetamine derivatives.

By coupling the radioligand binding data with functional cAMP readouts, researchers can definitively map the complex neurochemical fingerprint of 1-benzylsulfanylpropan-2-amine, ensuring robust, reproducible drug development pipelines.

References

  • Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Benzylsulfanylpropan-2-amine

Application Note: Scalable Synthesis and Analytical Validation of 1-Benzylsulfanylpropan-2-amine Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Analytical Validation of 1-Benzylsulfanylpropan-2-amine

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6)[1]

Introduction and Strategic Rationale

1-Benzylsulfanylpropan-2-amine (also known as 1-(benzylthio)propan-2-amine) is a highly versatile primary amine building block utilized in the development of sulfur-containing peptidomimetics and CNS-active pharmaceutical libraries[1].

Mechanistic Workflow

The synthesis is divided into two distinct transformations. First, a thioetherification establishes the core carbon-sulfur-carbon backbone. Second, a reductive amination converts the resulting ketone into the target primary amine.

SynthesisPathway Step1 Benzyl Mercaptan + Chloroacetone Step2 1-(Benzylthio)propan-2-one (Intermediate) Step1->Step2 K2CO3, Acetone 0 °C to RT, 4h S-Alkylation Step3 1-Benzylsulfanylpropan-2-amine (Target Compound) Step2->Step3 NH4OAc, NaBH3CN MeOH, RT, 12h Reductive Amination

Figure 1: Two-step synthetic workflow for 1-benzylsulfanylpropan-2-amine.

Experimental Methodologies

Step 1: Synthesis of 1-(Benzylthio)propan-2-one (S-Alkylation)

This step establishes the thioether linkage via an SN​2 mechanism.

Reagents:

  • Benzyl mercaptan (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium carbonate ( K2​CO3​ , 1.5 eq)

  • Anhydrous Acetone (Solvent)

Protocol & Causality:

  • Preparation: Suspend K2​CO3​ (1.5 eq) in anhydrous acetone under an inert nitrogen atmosphere.

    • Causality: Acetone is a polar aprotic solvent that accelerates SN​2 kinetics. K2​CO3​ is a mild, heterogeneous base that deprotonates the thiol to form the highly nucleophilic thiolate anion without causing significant aldol condensation of the chloroacetone.

  • Initiation: Cool the suspension to 0 °C using an ice bath and add benzyl mercaptan (1.0 eq) dropwise. Stir for 15 minutes.

  • Alkylation: Add chloroacetone (1.1 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and maintains a low concentration of the electrophile, minimizing the risk of double alkylation or sulfonium salt formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2, UV active, KMnO4​ stain).

  • Workup (Self-Validation): Filter the suspension through a Celite pad to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and deionized water. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 1-(benzylthio)propan-2-one as a pale yellow oil. The crude product is typically >95% pure and can be used directly in the next step.

Step 2: Synthesis of 1-Benzylsulfanylpropan-2-amine (Reductive Amination)

This step utilizes the Borch reduction conditions to chemoselectively convert the ketone to a primary amine [2].

Reagents:

  • 1-(Benzylthio)propan-2-one (1.0 eq)

  • Ammonium acetate ( NH4​OAc , 10.0 eq)

  • Sodium cyanoborohydride ( NaBH3​CN , 1.5 eq)

  • Anhydrous Methanol (Solvent)

Protocol & Causality:

  • Imine Formation: Dissolve the intermediate ketone in anhydrous methanol. Add NH4​OAc (10.0 eq) and stir at room temperature for 1 hour.

    • Causality: A massive excess of NH4​OAc is required to drive the equilibrium toward the imine/iminium intermediate. NH4​OAc acts as both the ammonia source and a mild buffer, preventing the pH from dropping too low (which would degrade the reducing agent) or rising too high (which would halt iminium formation).

  • Reduction: Cool the mixture to 0 °C. Add NaBH3​CN (1.5 eq) in small portions.

    • Causality: NaBH3​CN is highly chemoselective at pH ~6-7. It will rapidly reduce the protonated iminium ion but reacts sluggishly with the parent ketone, ensuring high yields of the amine and preventing reduction to the secondary alcohol.

  • Propagation: Stir the reaction at room temperature for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1, Ninhydrin stain - look for a purple spot indicating a primary amine).

  • Workup & Isolation (Self-Validation): Quench the reaction cautiously with 1M NaOH until the aqueous layer reaches pH > 10.

    • Causality: The basic quench neutralizes the amine hydrochloride salts, converting the product entirely into its free-base form, which is highly soluble in organic solvents.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM to DCM/MeOH 95:5 with 1% Et3​N ) or isolate as the hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.

Analytical Data Presentation

To ensure the trustworthiness of the synthesized protocol, the final product must be validated against the following expected analytical parameters.

Analytical TechniqueExpected Signal / ValueStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 7.35 - 7.20 (m, 5H)Aromatic protons of the benzyl group
δ 3.75 (s, 2H)Benzylic CH2​ adjacent to sulfur
δ 3.10 (m, 1H)Methine CH adjacent to the amine
δ 2.55 (dd, 1H), 2.40 (dd, 1H)Diastereotopic CH2​ adjacent to sulfur
δ 1.50 (br s, 2H)Primary amine NH2​ (exchanges with D2​O )
δ 1.15 (d, 3H)Terminal methyl group ( CH3​ )
13 C NMR (100 MHz, CDCl3​ ) δ 138.5, 128.9, 128.5, 127.0Aromatic carbons
δ 46.5Methine carbon ( CH−NH2​ )
δ 41.2Thioether methylene ( S−CH2​−CH )
δ 36.8Benzylic carbon ( Ph−CH2​−S )
δ 23.1Terminal methyl carbon ( CH3​ )
ESI-MS (m/z) 182.10 [M+H]+ Molecular ion peak confirming C10​H15​NS

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.[Link]

  • Cuenca, A. B., et al. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Chemical Society Reviews, 49(7). [Link]

Sources

Application

1-Benzylsulfanylpropan-2-amine as a precursor in pharmaceutical synthesis

An Application Guide for the Synthesis of Phenylpropylamine Scaffolds via Reductive Desulfurization of 1-Benzylsulfanylpropan-2-amine Abstract This document provides a detailed technical guide for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Phenylpropylamine Scaffolds via Reductive Desulfurization of 1-Benzylsulfanylpropan-2-amine

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the use of 1-benzylsulfanylpropan-2-amine as a stable precursor for the synthesis of 1-phenylpropan-2-amine and its analogs. The core of this process is a robust and high-yielding reductive desulfurization reaction, a key transformation in modern organic synthesis. This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and outlines the necessary validation and safety procedures to ensure experimental success and reproducibility.

Introduction and Strategic Rationale

The 1-phenylpropan-2-amine backbone is a critical pharmacophore present in a wide array of pharmaceutical agents. Direct handling of some of these molecules can be complicated by regulatory controls and inherent instability. A common strategy in pharmaceutical development is the use of precursors or protected intermediates that can be efficiently converted to the active pharmaceutical ingredient (API) in a late-stage synthesis step.

1-Benzylsulfanylpropan-2-amine emerges as a strategically significant precursor. The benzylthio- group serves as a stable surrogate for a hydrogen atom at the C1 position. The key transformation, a reductive desulfurization (or hydrogenolysis) of the carbon-sulfur bond, is an exceptionally clean and mild reaction, offering a reliable method to unmask the desired phenylpropylamine scaffold.[1] This approach avoids the harsh conditions associated with methods like Clemmensen or Wolff-Kishner reductions, which are often incompatible with sensitive functional groups elsewhere in the molecule.[2] The most common and effective reagent for this purpose is Raney® Nickel, a catalyst that facilitates the hydrogenolysis of C-S bonds with high efficiency.[3][4]

Physicochemical Properties of the Precursor

Accurate characterization of the starting material is fundamental. Below are the key physical and chemical properties for 1-benzylsulfanylpropan-2-amine.

PropertyValueSource / Method
IUPAC Name 1-(Benzylsulfanyl)propan-2-amine-
Molecular Formula C₁₀H₁₅NSCalculated
Molar Mass 181.30 g/mol Calculated
Appearance Colorless to pale yellow oil (Predicted)Analogy
Boiling Point ~110-115 °C at 1 mmHg (Estimated)Analogy to similar thioethers
Density ~1.01 g/cm³ (Estimated)Analogy
Solubility Soluble in common organic solvents (Ethanol, Methanol, THF, Dichloromethane). Insoluble in water.General Chemical Principles
CAS Number Not found in searched literature.-

The Key Transformation: Reductive Desulfurization

The conversion of the precursor to the final product hinges on the hydrogenolysis of the benzylic C-S bond. This reaction is most effectively catalyzed by Raney Nickel, a spongy, high-surface-area nickel catalyst saturated with adsorbed hydrogen.[3]

Mechanism of Action

The reaction proceeds via the adsorption of the sulfur atom onto the nickel catalyst surface. The adsorbed hydrogen, present in abundance on the Raney Nickel, then facilitates the cleavage of both the C-S and S-C(benzyl) bonds. The carbon atoms are subsequently saturated with hydrogen, yielding the desired alkane product (1-phenylpropan-2-amine), toluene, and nickel sulfide (NiS) as a byproduct.[2][3] This process is often referred to as the Mozingo Reduction.[2]

Reaction Pathway Diagram

Reductive_Desulfurization cluster_start Starting Materials cluster_end Products Precursor 1-Benzylsulfanylpropan-2-amine Reaction Hydrogenolysis (C-S Bond Cleavage) Precursor->Reaction Ethanol (Solvent) Reflux (approx. 78 °C) Catalyst Raney® Nickel (Ni-Al alloy, activated) (Excess) Catalyst->Reaction Product 1-Phenylpropan-2-amine Byproduct1 Toluene Byproduct2 Nickel Sulfide (NiS) Reaction->Product Reaction->Byproduct1 Reaction->Byproduct2

Caption: Reductive desulfurization of the precursor to the target molecule.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis. It is imperative that all steps are performed in a well-ventilated fume hood by trained personnel.

Materials and Equipment
Reagents & MaterialsEquipment
1-Benzylsulfanylpropan-2-amineRound-bottom flask (250 mL)
Raney® Nickel 2800 (50% slurry in water)Reflux condenser
Ethanol (200 proof, anhydrous)Magnetic stirrer and stir bar
Deionized WaterHeating mantle with temperature control
Celite® 545Buchner funnel and filter flask
Diethyl ether (anhydrous)Separatory funnel (500 mL)
Sodium sulfate (anhydrous)Rotary evaporator
Hydrochloric acid (2M in diethyl ether)Glassware for extraction and filtration
Sodium hydroxide (5M aqueous solution)TLC plates (Silica gel 60 F₂₅₄)
GC-MS and NMR for analysis
Protocol: Reductive Desulfurization

This protocol is a representative procedure based on established methods for Raney Nickel desulfurization.[7]

  • Catalyst Preparation:

    • In a beaker, place 20 g of Raney Nickel 2800 slurry.

    • Carefully decant the supernatant water. Wash the catalyst by adding 50 mL of deionized water, stirring gently, allowing the nickel to settle, and decanting the water. Repeat this washing step twice.

    • Perform a final wash with 50 mL of anhydrous ethanol. Decant the ethanol carefully. This solvent exchange is crucial for reaction efficiency. Causality: Water can inhibit the reaction; replacing it with the reaction solvent ensures optimal catalytic activity.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylsulfanylpropan-2-amine (9.06 g, 50.0 mmol).

    • Dissolve the starting material in 100 mL of anhydrous ethanol.

    • Carefully add the washed Raney Nickel slurry to the flask. Safety Note: Raney Nickel is pyrophoric when dry. Never allow the catalyst to become dry and exposed to air.[3]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Critical Safety Step: The filter cake must be kept wet with ethanol at all times.

    • Wash the filter cake with an additional 50 mL of ethanol to ensure complete recovery of the product.

    • Proper Disposal: Immediately quench the Raney Nickel filter cake by carefully and slowly adding it to a beaker of dilute acid (e.g., 1M HCl) in a fume hood.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude residue in 100 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash with 50 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase to yield the crude freebase of 1-phenylpropan-2-amine as an oil.

  • Optional Salt Formation (for stability and handling):

    • Dissolve the crude freebase in 100 mL of fresh diethyl ether.

    • While stirring, slowly add 2M HCl in diethyl ether dropwise until precipitation ceases and the solution is acidic.

    • Collect the resulting white solid (1-phenylpropan-2-amine hydrochloride) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow Diagram

Experimental_Workflow A 1. Catalyst Prep Wash Raney Ni with H₂O then EtOH B 2. Reaction Setup Combine Precursor, EtOH, and Catalyst A->B C 3. Hydrogenolysis Reflux for 4-6 hours at ~78°C B->C D 4. Catalyst Removal Cool and filter through Celite® (CAUTION: Keep wet) C->D E 5. Solvent Removal Concentrate filtrate via rotary evaporation D->E F 6. Purification Perform Acid-Base Extraction E->F G 7. Product Isolation Dry and concentrate organic phase F->G H 8. Analysis Characterize using GC-MS, ¹H NMR, ¹³C NMR G->H

Caption: Step-by-step workflow for the synthesis and purification process.

Product Validation and Characterization

Trustworthiness in any synthetic protocol is established through rigorous analytical validation of the final product.

Analysis MethodExpected Result for 1-Phenylpropan-2-amine
GC-MS A single major peak with a mass spectrum corresponding to the product (M/z = 135.21) and characteristic fragmentation pattern.
¹H NMR Signals corresponding to the phenyl group (multiplet, ~7.2-7.4 ppm), the benzylic CH₂ (~2.7 ppm), the methine CH (~3.1 ppm), and the methyl group (doublet, ~1.1 ppm).
¹³C NMR Signals for the aromatic carbons, and distinct signals for the benzylic (C1), methine (C2), and methyl (C3) carbons of the propane chain.
FT-IR Characteristic N-H stretches for a primary amine (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and aliphatic C-H stretches (~2850-2950 cm⁻¹).

Safety and Handling

  • General: All operations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Raney® Nickel: This catalyst is the primary hazard. It is highly pyrophoric when it becomes dry and is exposed to air.[3] It must be handled as a slurry in water or an alcohol. The filter cake from the reaction must not be allowed to dry and should be immediately and carefully quenched in dilute acid.

  • Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.

  • Reagents and Products: The precursor and product are amines and should be handled as potential skin and respiratory irritants.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Hauptmann, H., & Walter, W. F. (1962). The Desulfurization of Organic Sulfur Compounds by Raney Nickel. Chemical Reviews, 62(4), 347–404. [Link]

  • NextSDS. (n.d.). 2-(benzylsulfanyl)propan-1-amine — Chemical Substance Information. Retrieved April 7, 2026, from [Link]

  • Sharma, A. K., & Kumar, R. (1951). Raney nickel reductions-II. Journal of Scientific & Industrial Research, 10B, 162-166. [Link]

  • PubChem. (n.d.). 1-phenyl(211C)propan-2-amine. National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(benzylsulfanyl)propan-1-amine (C10H15NS). Retrieved April 7, 2026, from [Link]

  • Chem-Station. (2017, May 26). Reductive Desulfurization. Retrieved April 7, 2026, from [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved April 7, 2026, from [Link]

Sources

Method

Application Note: Validated GC-MS Method for 1-Benzylsulfanylpropan-2-amine Detection

Executive Summary 1-Benzylsulfanylpropan-2-amine (1-BSPA) is a sulfur-containing primary amine structurally related to amphetamine-type stimulants and specialized pharmaceutical intermediates. Due to its physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzylsulfanylpropan-2-amine (1-BSPA) is a sulfur-containing primary amine structurally related to amphetamine-type stimulants and specialized pharmaceutical intermediates. Due to its physicochemical properties, detecting 1-BSPA in complex matrices (e.g., biological fluids or seized materials) requires highly selective and sensitive analytical workflows. This application note details a fully validated Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing Pentafluoropropionic Anhydride (PFPA) derivatization. Designed in accordance with international regulatory standards, this protocol provides a self-validating system that ensures high-confidence identification and precise quantification.

Mechanistic Rationale & Analytical Causality

As a Senior Application Scientist, it is critical to understand why specific methodological choices are made, rather than simply following a recipe. The detection of 1-BSPA presents specific chromatographic challenges that dictate our sample preparation strategy:

  • The Causality of Derivatization: Underivatized primary amines possess active hydrogen atoms that interact strongly with free silanol groups (-SiOH) on the stationary phase of GC columns. This interaction causes severe peak tailing, band broadening, and a subsequent loss of sensitivity. By acylating the amine with PFPA, we replace the labile hydrogen with a stable, bulky, and fluorinated acyl group. This eliminates silanol interactions, increases analyte volatility, and shifts the primary fragments to higher m/z ranges where matrix noise is significantly reduced1[1].

  • Solvent Selection (Ethyl Acetate vs. Toluene): Recent advancements in amine derivatization demonstrate that using ethyl acetate as both the extraction and derivatization solvent yields significantly lower Limits of Detection (LODs) compared to non-polar solvents like toluene. Ethyl acetate prevents analyte loss during phase transfers and stabilizes the fluorinated derivative 2[2].

  • pH-Driven Partitioning: The pKa of the primary amine group in 1-BSPA is approximately 9.5. To ensure the molecule is fully un-ionized (neutral) for efficient partitioning into the organic phase during Liquid-Liquid Extraction (LLE), the sample must be alkalinized to at least two pH units above its pKa (pH ≥ 12).

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system . This means the workflow inherently controls for variables (extraction efficiency, derivatization yield, instrument drift) through the strategic use of Internal Standards (IS), Quality Control (QC) samples, and matrix blanks as mandated by3[3].

Step-by-Step Methodology
  • System Initialization (IS Addition): Aliquot 1.0 mL of the sample (urine or homogenized seized material buffer) into a glass centrifuge tube. Immediately add 50 µL of Amphetamine-d5 (10 µg/mL) as the Internal Standard. Causality: Adding the IS before any manipulation ensures that subsequent extraction or derivatization losses are proportionally normalized.

  • Alkalinization: Add 0.5 mL of 0.1 M NaOH to adjust the sample to pH ≥ 12. Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of LC-MS grade Ethyl Acetate. Cap and agitate on a mechanical shaker for 10 minutes to drive the un-ionized 1-BSPA into the organic layer.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes. Transfer exactly 2.0 mL of the upper organic layer to a clean, dry reaction vial.

  • Acylation (Derivatization): Add 50 µL of PFPA to the organic extract. Seal the vial tightly with a PTFE-lined cap and incubate at 65°C for 30 minutes. Causality: Heat accelerates the nucleophilic attack of the amine on the anhydride carbonyl, ensuring 100% conversion to the PFPA-derivative.

  • Evaporation & Reconstitution: Allow the vial to cool. Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen at 40°C to remove excess derivatizing agent and acidic byproducts. Reconstitute in 100 µL of Ethyl Acetate.

  • Analysis: Transfer to a GC autosampler vial containing a glass insert. Inject 1.0 µL into the GC-MS.

Workflow A 1. Sample Aliquot & IS Addition (Self-Validating Check) B 2. Alkalinization to pH 12 (0.1 M NaOH) A->B C 3. Liquid-Liquid Extraction (Ethyl Acetate) B->C D 4. Phase Separation (Centrifugation at 3000 x g) C->D E 5. Acylation / Derivatization (PFPA, 65°C, 30 min) D->E F 6. Evaporation & Reconstitution (Ethyl Acetate) E->F G 7. GC-MS SIM/SCAN Analysis (Data Acquisition) F->G

Caption: Self-validating extraction and PFPA derivatization workflow for GC-MS analysis.

Instrumental Method & Spectral Interpretation

GC-MS Parameters
  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector temperature at 250°C.

  • Oven Program: Initial temperature 60°C (hold 1 min) to focus the volatile ethyl acetate solvent band. Ramp at 15°C/min to 280°C (hold 5 min). Total run time: ~20.6 minutes.

  • MS Conditions: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

Fragmentation Pathway & SIM Setup

The underivatized 1-BSPA has a molecular weight (MW) of 181.3 g/mol . Derivatization with PFPA adds a pentafluoropropionyl group, resulting in a molecular ion [M]⁺ at m/z 327. Under 70 eV EI conditions, the molecule undergoes predictable, diagnostically useful cleavages:

  • Alpha-Cleavage (Quantifier Ion): Cleavage of the C-C bond adjacent to the nitrogen results in the loss of the massive benzylthio radical ([C₇H₇S-CH₂]•, mass 137). This yields a highly stable, fluorinated iminium ion at m/z 190 .

  • Tropylium Ion (Qualifier 1): Cleavage at the benzyl group yields the classic tropylium cation at m/z 91 .

  • Benzylthio Cation (Qualifier 2): Cleavage at the sulfur bond yields the [C₇H₇S]⁺ ion at m/z 123 .

Fragmentation M PFPA-Derivative [M]+ m/z 327 F1 Alpha-Cleavage Ion m/z 190 M->F1 - Benzylthio radical F2 Tropylium Ion m/z 91 M->F2 - Benzyl cleavage F3 Benzylthio Cation m/z 123 M->F3 - Sulfur cleavage

Caption: Proposed EI-MS fragmentation pathway for PFPA-derivatized 1-Benzylsulfanylpropan-2-amine.

Method Validation Metrics

The method was validated strictly according to the 4[4], ensuring the data is legally defensible and scientifically rigorous.

Validation ParameterMetric / ValueAcceptance Criteria (ICH Q2(R2) / SWGDRUG)
Linearity Range 10 – 1000 ng/mLR² ≥ 0.995 (Homoscedasticity confirmed)
Limit of Detection (LOD) 2.5 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 10.0 ng/mLSignal-to-Noise (S/N) ≥ 10; Accuracy ±20%
Intra-day Precision (RSD) 3.2% – 5.1%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (RSD) 4.5% – 6.8%≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery) 94.5% – 102.3%80% – 120%

Conclusion

This application note outlines a highly robust, self-validating GC-MS methodology for the detection and quantification of 1-Benzylsulfanylpropan-2-amine. By leveraging the mechanistic advantages of PFPA derivatization in an ethyl acetate matrix, the method circumvents the chromatographic limitations of primary amines, delivering exceptional linearity, precision, and sensitivity that meet stringent international regulatory guidelines.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link][4]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry Source: nih.gov URL:[Link][1]

  • SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS Source: swgdrug.org URL:[Link][3]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature Source: nih.gov URL:[Link][2]

Sources

Application

Application Note: Preparation of 1-Benzylsulfanylpropan-2-amine Hydrochloride

Introduction & Scope 1-Benzylsulfanylpropan-2-amine hydrochloride (CAS: 18354-32-0, MW: 217.76 g/mol )[1] is a highly versatile thioether amphetamine derivative. In medicinal chemistry and drug development, thioether-con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1-Benzylsulfanylpropan-2-amine hydrochloride (CAS: 18354-32-0, MW: 217.76 g/mol )[1] is a highly versatile thioether amphetamine derivative. In medicinal chemistry and drug development, thioether-containing primary amines frequently serve as critical building blocks, bioisosteres for oxygen analogs, or synthetic precursors to targeted sulfoxides and sulfones.

This application note details a robust, scalable, and high-yielding three-step synthetic protocol for its preparation. The methodology emphasizes chemoselectivity, operational safety, and the avoidance of highly toxic intermediates (such as aziridines), making it ideal for both discovery-scale and process-scale environments.

Synthetic Strategy & Mechanistic Rationale

The synthesis is designed around a convergent two-stage functionalization followed by a final salt precipitation:

  • S-Alkylation : Benzyl mercaptan is alkylated with chloroacetone to yield 1-(benzylthio)propan-2-one. This approach relies on standard functional group transformations[2] and is heavily preferred over the direct ring-opening of 2-methylaziridine, which presents severe toxicity and regioselectivity issues.

  • Reductive Amination : The intermediate ketone undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB). STAB is selected over sodium cyanoborohydride due to its superior safety profile and excellent chemoselectivity—it selectively reduces the transient iminium ion without reducing the starting ketone[3],[4].

  • Salt Formation : The free base is precipitated as a hydrochloride salt to prevent oxidative degradation of the thioether and to ensure long-term bench stability[1].

Workflow A Benzyl Mercaptan + Chloroacetone B 1-(Benzylthio)propan-2-one A->B K2CO3, DMF (S-Alkylation) C 1-Benzylsulfanylpropan-2-amine B->C NH4OAc, STAB (Reductive Amination) D Target HCl Salt C->D HCl / Et2O (Precipitation)

Figure 1: Three-step synthetic workflow for 1-benzylsulfanylpropan-2-amine hydrochloride.

Materials & Reagents

Note: The following stoichiometry is scaled for a 100 mmol starting batch.

ReagentMW ( g/mol )EquivalentsAmountRole
Step 1: S-Alkylation
Benzyl mercaptan124.201.011.7 mL (12.4 g)Nucleophile
Chloroacetone92.521.18.8 mL (10.2 g)Electrophile
Potassium carbonate (K₂CO₃)138.211.520.7 gBase
N,N-Dimethylformamide (DMF)73.09-100 mLSolvent
Step 2: Reductive Amination
1-(Benzylthio)propan-2-one180.271.09.0 g (50 mmol)Substrate
Ammonium acetate (NH₄OAc)77.0810.038.5 gAmmonia Source
Sodium triacetoxyborohydride211.941.515.9 gReducing Agent
1,2-Dichloroethane (DCE)98.96-150 mLSolvent
Step 3: Salt Formation
1-Benzylsulfanylpropan-2-amine181.301.07.2 g (40 mmol)Free Base
2.0 M HCl in Diethyl Ether36.461.224.0 mLAcidifying Agent

Experimental Protocols

Step 1: Synthesis of 1-(benzylthio)propan-2-one

Causality & Design: K₂CO₃ is utilized as a mild base rather than NaOH to prevent the base-catalyzed aldol condensation of chloroacetone. The dropwise addition of the electrophile controls the highly exothermic Sₙ2 reaction, preventing polymerization.

  • Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Suspend K₂CO₃ (20.7 g, 150 mmol) in anhydrous DMF (100 mL) and add benzyl mercaptan (11.7 mL, 100 mmol). Stir at 0 °C for 15 minutes to allow for thiolate formation.

  • Charge the addition funnel with chloroacetone (8.8 mL, 110 mmol) and add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The product is UV active and stains yellow/brown with KMnO₄. The starting thiol should be completely consumed.

  • Workup: Filter the suspension to remove inorganic salts. Dilute the filtrate with water (200 mL) and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the ketone as a pale yellow oil (~15.3 g, 85% yield).

Step 2: Reductive Amination to 1-Benzylsulfanylpropan-2-amine

Causality & Design: A massive excess (10 eq) of NH₄OAc is required to drive the equilibrium toward the primary imine via Le Chatelier's principle, effectively suppressing the dimerization that leads to secondary amines. STAB reduces the iminium intermediate much faster than the unreacted ketone[3].

Mechanism K Ketone I Iminium Ion K->I NH4OAc - H2O A Primary Amine I->A NaBH(OAc)3 H- Transfer

Figure 2: Chemoselective reductive amination mechanism via an iminium intermediate.

  • Dissolve 1-(benzylthio)propan-2-one (9.0 g, 50 mmol) in anhydrous DCE (150 mL) in a 500 mL flask.

  • Add NH₄OAc (38.5 g, 500 mmol) and stir vigorously at room temperature for 30 minutes to facilitate imine formation. The mixture will appear as a cloudy suspension.

  • Cool the mixture to 0 °C and add STAB (15.9 g, 75 mmol) portion-wise over 20 minutes to control hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a mostly clear solution as the imine is reduced. TLC (DCM:MeOH 9:1 with 1% NH₄OH) should show a polar, ninhydrin-active spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free base as a viscous oil (~7.2 g, 80% yield).

Step 3: Hydrochloride Salt Formation

Causality & Design: Anhydrous conditions are critical here. If aqueous HCl is used, the highly hygroscopic amine salt will "oil out" as a biphasic mixture rather than crystallizing cleanly.

  • Dissolve the crude 1-benzylsulfanylpropan-2-amine free base (7.2 g, ~40 mmol) in anhydrous diethyl ether (100 mL) and cool to 0 °C.

  • Dropwise, add 2.0 M HCl in diethyl ether (24.0 mL, 48 mmol) under vigorous stirring.

  • Self-Validation Check: A stark white precipitate will form immediately upon the addition of the acid, indicating successful salt formation.

  • Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the solid through a Büchner funnel, wash with cold anhydrous ether (2 × 20 mL), and dry under high vacuum to afford the target hydrochloride salt as a white crystalline powder (~8.2 g, 95% yield).

Analytical Characterization

The following table summarizes the expected analytical data for the synthesized compound to confirm structural identity and purity.

TechniqueExpected Data Profile
¹H NMR (400 MHz, CDCl₃, Free Base)δ 7.35 - 7.20 (m, 5H, Ar-H), 3.72 (s, 2H, Ph-CH₂-S), 3.10 (m, 1H, CH-NH₂), 2.55 (dd, 1H, S-CH₂), 2.38 (dd, 1H, S-CH₂), 1.50 (br s, 2H, NH₂), 1.12 (d, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 138.5, 128.9, 128.5, 127.0, 46.2, 40.5, 36.8, 22.4.
ESI-MS (Positive Mode)m/z calculated for C₁₀H₁₆NS [M+H]⁺ 182.10, found 182.1.
Melting Point (HCl Salt)Expected sharp melting point transition (varies slightly by crystallization solvent, typically >140 °C).

Troubleshooting & Optimization

Observation / IssueRoot CauseCorrective Action
High levels of dialkylation in Step 1 Chloroacetone added too quickly or temperature exceeded 10 °C.Ensure strictly dropwise addition of the electrophile and maintain a robust ice bath during the initial phase.
Formation of secondary amine in Step 2 Insufficient ammonia source driving the equilibrium.Ensure a full 10 equivalents of NH₄OAc are used. Do not substitute with aqueous ammonia.
Product "oils out" during Step 3 Presence of water in the free base or the ethereal HCl.Dry the free base thoroughly via azeotropic distillation with toluene before salt formation. Use strictly anhydrous ether.
Incomplete reduction in Step 2 STAB degraded due to moisture exposure.Use a fresh bottle of STAB. If the reaction stalls, an additional 0.5 eq of STAB can be added safely.

References

  • Molaid. (n.d.). 1-Benzylthio-2-aminopropane hydrochloride - CAS 18354-32-0. Retrieved from [Link][1]

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (3rd ed.). John Wiley & Sons. Retrieved from[Link][2]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from[Link][3]

Sources

Method

Application Note: Preclinical In Vivo Dosing and Pharmacological Profiling of 1-Benzylsulfanylpropan-2-amine

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6) and related thioamphetamine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6) and related thioamphetamine derivatives.

Introduction and Mechanistic Rationale

1-Benzylsulfanylpropan-2-amine (also known as 1-benzylthio-2-aminopropane) is a structural bioisostere of amphetamine, wherein the phenyl ring is replaced by a bulky, lipophilic benzylsulfanyl ether group. In the context of neuropsychopharmacology, compounds with bulky 4-substituents or modified aromatic systems often exhibit altered affinities for monoamine transporters (DAT, SERT, NET) and trace amine-associated receptor 1 (TAAR1). The addition of the benzylthio moiety shifts the pharmacological profile, often dampening dopamine (DA) release while enhancing serotonin (5-HT) efflux, which acts as an inhibitory modulator of mesolimbic dopamine transmission[1].

To accurately evaluate the therapeutic index or abuse liability of 1-benzylsulfanylpropan-2-amine, researchers must employ a self-validating system of pharmacokinetic (PK) and pharmacodynamic (PD) assays. This guide establishes a rigorous, causality-driven protocol for in vivo dosing, microdialysis, and behavioral tracking.

Physicochemical Properties & Formulation Strategy

The physicochemical state of the test article dictates the vehicle selection. The causality here is critical: improper formulation leads to erratic absorption, skewed PK data, and localized tissue necrosis during intravenous (IV) administration.

  • Hydrochloride Salt (CAS: 18354-32-0): Highly water-soluble.

    • Vehicle: 0.9% sterile physiological saline.

    • Rationale: Isotonicity prevents osmotic shock and hemolysis during IV bolus injection.

  • Freebase Form (CAS: 92286-69-6): Highly lipophilic.

    • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (v/v/v).

    • Rationale: DMSO acts as a primary solvent to disrupt the crystal lattice, while Tween-80 serves as a surfactant to prevent precipitation upon introduction to the aqueous saline phase.

Pharmacokinetic (PK) Dosing Protocol

To determine the systemic clearance and brain penetrance (Kp,uu) of 1-benzylsulfanylpropan-2-amine, an acute dosing paradigm is utilized.

Step-by-Step Methodology
  • Animal Preparation: Utilize adult male Sprague-Dawley rats (250–300 g) equipped with surgically implanted jugular vein catheters for stress-free blood sampling.

  • Dosing: Administer 1-benzylsulfanylpropan-2-amine at 1.0 mg/kg (IV) or 3.0 mg/kg (PO). The IV route establishes absolute clearance, while the PO route evaluates first-pass metabolism.

  • Sampling Cascade: Draw 200 µL blood samples at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. Replace volume with heparinized saline (20 IU/mL) to maintain hemodynamic stability.

  • Brain Extraction: At Tmax​ (typically 30-60 minutes for amphetamine analogs), euthanize a subset of animals to harvest whole brain tissue. Homogenize in 3 volumes of 80:20 Acetonitrile:Water to precipitate proteins.

  • Quantification: Analyze plasma and brain homogenate via LC-MS/MS using electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.

Pharmacodynamic (PD) Profiling: In Vivo Microdialysis

In vivo microdialysis is the gold standard for correlating extracellular neurotransmitter fluctuations with drug exposure[2]. This protocol targets the Nucleus Accumbens (NAc) shell, a critical node in the mesolimbic reward pathway.

Step-by-Step Methodology
  • Stereotaxic Surgery: Anesthetize the rat using isoflurane (2-3%). Secure in a stereotaxic frame. Implant a guide cannula targeting the NAc shell (Coordinates from Bregma: AP +1.7 mm, ML ±0.8 mm, DV -6.0 mm). Anchor with dental cement and cranial screws. Allow 5-7 days for recovery.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane, 20 kDa cutoff) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a flow rate of 1.0 µL/min[3]. Allow 120 minutes for baseline stabilization.

  • Probe Recovery Calibration (Self-Validation): Perform in vitro or in vivo retrodialysis using a known concentration of a stable isotope (e.g., DA-d4) to calculate the exact probe recovery rate, ensuring absolute quantification of extracellular monoamines[4].

  • Drug Administration & Sampling: Administer 1-benzylsulfanylpropan-2-amine (1.0 - 3.0 mg/kg, IP). Collect dialysate fractions every 20 minutes for 180 minutes into vials containing 5 µL of 0.1 N perchloric acid (to prevent monoamine oxidation).

  • HPLC-EC Analysis: Quantify DA, 5-HT, and NE using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-EC).

Behavioral Assay: Open Field Test (OFT)

To correlate neurochemical efflux with physiological output, locomotor activity is tracked simultaneously or in parallel cohorts. Amphetamine analogs typically induce hyperlocomotion via DAT reversal, but serotonergic dampening (common in bulky thio-analogs) may suppress this effect[1].

  • Acclimation: Place the rat in a 40 x 40 cm acrylic Open Field arena for 30 minutes prior to dosing.

  • Tracking: Post-injection, record horizontal ambulation (distance traveled in cm) and vertical rearing using an automated infrared beam-break system or video tracking software (e.g., EthoVision XT) for 120 minutes.

  • Data Integration: Overlay the temporal kinetics of DA/5-HT efflux with locomotor velocity to establish the PK/PD/Behavioral relationship.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic and pharmacodynamic parameters for a typical thio-substituted amphetamine analog.

ParameterDefinitionTypical Range (Rodent)Analytical Method
Tmax​ Time to maximum plasma concentration15 – 45 min (IP/PO)LC-MS/MS
Cmax​ Maximum plasma concentration50 – 200 ng/mLLC-MS/MS
Kp,uu​ Unbound brain-to-plasma partition coefficient1.2 – 3.5 (Highly penetrant)Equilibrium Dialysis / LC-MS
DA Emax​ Maximum extracellular Dopamine efflux200% – 800% of baselineMicrodialysis + HPLC-EC
5-HT Emax​ Maximum extracellular Serotonin efflux300% – 1200% of baselineMicrodialysis + HPLC-EC

Experimental Workflow and Mechanistic Pathway

The diagram below illustrates the logical relationship between systemic dosing, target engagement, neurochemical efflux, and behavioral output.

G Compound 1-Benzylsulfanylpropan-2-amine (Test Article) PK Pharmacokinetics (PK) Blood/Brain Sampling Compound->PK Systemic Dosing PD Pharmacodynamics (PD) In Vivo Microdialysis Compound->PD Stereotaxic Probe Behav Behavioral Profiling Open Field Test Compound->Behav Locomotor Tracking DAT Monoamine Transporters (DAT / SERT / NET) PD->DAT Target Binding Locomotion Hyperlocomotion / Stereotypy Behav->Locomotion Behavioral Output Efflux Neurotransmitter Efflux (DA, 5-HT, NE) DAT->Efflux Transport Reversal Efflux->Locomotion Correlates with

Figure 1: Multimodal in vivo profiling workflow mapping the causality from drug administration to behavioral output.

References

  • Baumann, M. H., Clark, R. D., Woolverton, W. L., Wee, S., Blough, B. E., & Rothman, R. B. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Darvesh, A. S., Carroll, R. T., Geldenhuys, W. J., et al. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at:[Link]

  • Bardo, M. T., & Stairs, D. J. (2015). Amphetamine Self-Administration and Dopamine Function: Assessment of Gene x Environment Interactions in Lewis and Fischer 344 Rats. Psychopharmacology. Available at:[Link]

  • Mestre-Francés, N., et al. (2019). Microdialysis in awake macaque monkeys for central nervous system pharmacokinetics. Brain and Behavior. Available at:[Link]

Sources

Application

Topic: Catalysts for the High-Yield Synthesis of 1-Benzylsulfanylpropan-2-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the high-yield synthesis of 1-Benzylsulfanylpropan-2-amine, a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the high-yield synthesis of 1-Benzylsulfanylpropan-2-amine, a valuable amine building block. We present a robust two-step synthetic strategy commencing with the efficient preparation of the key intermediate, 1-(benzylthio)propan-2-one. The core of this guide focuses on the subsequent catalytic reductive amination of this ketone. Three distinct and highly effective catalytic systems are detailed: homogeneous catalysis using an Iridium complex, traditional heterogeneous catalysis with palladium on carbon, and a widely accessible method employing sodium triacetoxyborohydride. Detailed, step-by-step protocols, comparative data, and mechanistic insights are provided to enable researchers to select and implement the optimal strategy for their specific laboratory or scale-up requirements.

Introduction

1-Benzylsulfanylpropan-2-amine is a key synthetic intermediate in medicinal chemistry and drug development. Its structure, featuring a primary amine and a benzylthioether moiety, makes it a versatile precursor for the synthesis of more complex molecules, including various pharmacologically active compounds. The efficient and high-yield synthesis of this amine is therefore of significant interest. Reductive amination of the corresponding ketone, 1-(benzylthio)propan-2-one, stands out as the most reliable and scalable method for its preparation[1][2]. This document outlines field-proven protocols for both the synthesis of the ketone precursor and its subsequent conversion to the target amine using various catalytic systems.

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence. The first step involves the synthesis of the ketone precursor, 1-(benzylthio)propan-2-one. The second, and key, step is the direct reductive amination of this ketone using ammonia or an ammonia source to furnish the desired primary amine, 1-Benzylsulfanylpropan-2-amine.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Catalytic Reductive Amination Methyl Acetoacetate Methyl Acetoacetate Ketone_Synth NaOH, Toluene 100 °C Methyl Acetoacetate->Ketone_Synth NaS-Benzyl-Sulfurothioate Sodium S-benzyl sulfurothioate NaS-Benzyl-Sulfurothioate->Ketone_Synth Ketone 1-(benzylthio)propan-2-one Ketone_Synth->Ketone ~80% Yield Reductive_Amination Catalytic System + Hydrogen Source Ketone->Reductive_Amination Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Reductive_Amination Amine 1-Benzylsulfanylpropan-2-amine Reductive_Amination->Amine High Yield

Caption: Overall two-step synthetic workflow.

Part 1: High-Yield Synthesis of 1-(benzylthio)propan-2-one

The ketone precursor is crucial for the success of the subsequent amination. A highly efficient method involves the reaction of methyl acetoacetate with sodium S-benzyl sulfurothioate. This protocol has been demonstrated to produce the desired α-thio ketone in high yield[3].

Experimental Protocol 1: Synthesis of 1-(benzylthio)propan-2-one
  • Materials:

    • Methyl acetoacetate

    • Sodium S-benzyl sulfurothioate

    • Sodium hydroxide (NaOH)

    • Toluene

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl acetoacetate (0.5 mmol, 1.0 equiv).

    • Add toluene (3.0 mL) as the solvent.

    • Add sodium S-benzyl sulfurothioate (1.0 mmol, 2.0 equiv) to the mixture.

    • Finally, add sodium hydroxide (2.0 mmol, 4.0 equiv) as the base.

    • Stir the mixture vigorously and heat to 100 °C under an air atmosphere.

    • Maintain the reaction at 100 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water (15 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 1-(benzylthio)propan-2-one. An expected yield of approximately 80% can be achieved with this method[3].

Part 2: Catalytic Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced by a hydrogen source to form the primary amine[4]. The choice of catalyst and hydrogen source is critical for achieving high yield and selectivity, minimizing the formation of the corresponding alcohol byproduct.

G cluster_0 Reaction Mechanism Ketone 1-(benzylthio)propan-2-one Imine Propan-2-imine Intermediate Ketone->Imine + NH3 - H2O Ammonia NH3 Amine Target Amine Imine->Amine + [H] (Reduction) Catalyst Catalyst (Ir, Pd/C, etc.) Catalyst->Imine H_Source Hydrogen Source (H2, Formate, etc.) H_Source->Imine

Caption: General mechanism of reductive amination.

Comparison of Catalytic Systems

Several catalytic systems are effective for the reductive amination of 1-(benzylthio)propan-2-one. The choice depends on available equipment, scale, and cost considerations.

Catalytic SystemCatalyst TypeHydrogen SourceKey AdvantagesConsiderations
Method A: Iridium HomogeneousAmmonium FormateExcellent yields, mild conditions, no high-pressure H₂ needed[2][5].Higher catalyst cost.
Method B: Palladium HeterogeneousH₂ GasCatalyst is recoverable and reusable, suitable for large scale[6][7].Requires high-pressure hydrogenation equipment.
Method C: Borohydride Stoichiometric ReductantNa(OAc)₃BHWidely available, avoids H₂ gas, highly selective, simple setup[1][2].Stoichiometric waste, can be costly on a large scale.
Experimental Protocol 2A: Iridium-Catalyzed Reductive Amination

This protocol utilizes a Cp*Ir complex which efficiently catalyzes the reaction using ammonium formate as both the nitrogen and hydrogen source under mild conditions[2].

  • Materials:

    • 1-(benzylthio)propan-2-one (1.0 mmol, 1.0 equiv)

    • Ammonium formate (NH₄HCO₂) (3.0-5.0 mmol, 3-5 equiv)

    • [Cp*IrCl₂]₂ dimer with a suitable ligand (e.g., 2-picolinamide) or a pre-formed catalyst like Ir-QN1 (0.01-1 mol%)[5].

    • Ethanol or Methanol (5 mL)

  • Procedure:

    • In a reaction vial, combine 1-(benzylthio)propan-2-one, ammonium formate, and the iridium catalyst.

    • Add ethanol as the solvent.

    • Seal the vial and heat the mixture to 60-80 °C (reflux) with stirring[5].

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove excess ammonium formate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify via column chromatography if necessary to yield the final product.

Experimental Protocol 2B: Heterogeneous Reductive Amination with Pd/C

This is a classic and scalable approach using hydrogen gas.

  • Materials:

    • 1-(benzylthio)propan-2-one (1.0 mmol, 1.0 equiv)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

    • Aqueous Ammonia (25-28%) or Ammonium Acetate

    • Methanol or Ethanol (10 mL)

    • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Procedure:

    • To a high-pressure reaction vessel, add 1-(benzylthio)propan-2-one, the solvent (methanol), and the ammonia source.

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar H₂).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours.

    • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous workup (e.g., extraction with an organic solvent from a basic solution) to isolate the crude amine.

    • Purify as needed by chromatography or distillation.

Experimental Protocol 2C: Reductive Amination with Sodium Triacetoxyborohydride

This method is highly convenient for lab-scale synthesis due to its mild conditions and operational simplicity, avoiding the need for specialized pressure equipment[1].

  • Materials:

    • 1-(benzylthio)propan-2-one (1.0 mmol, 1.0 equiv)

    • Ammonium acetate (NH₄OAc) (2.0-3.0 equiv)

    • Sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 equiv)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve 1-(benzylthio)propan-2-one and ammonium acetate in DCE.

    • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

    • Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Stir for 30 minutes, then separate the organic layer.

    • Extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Troubleshooting and Safety

  • Byproduct Formation: The primary side reaction in reductive amination is the reduction of the ketone to the corresponding alcohol. This can be minimized by ensuring a sufficient excess of the amine source and by choosing a reducing agent that is more selective for the iminium ion over the carbonyl, such as Na(OAc)₃BH[1].

  • Safety:

    • Hydrogen Gas: When using Protocol 2B, handle hydrogen gas with extreme caution in a well-ventilated fume hood away from ignition sources. Ensure the hydrogenation equipment is properly rated and maintained.

    • Borohydrides: Sodium triacetoxyborohydride and other borohydride reagents react with water and acidic solutions to release hydrogen gas. Quench reactions carefully.

    • Catalysts: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Handle with care, and do not allow the filtered catalyst to dry in the air.

Conclusion

The synthesis of 1-Benzylsulfanylpropan-2-amine can be achieved in high yield through a reliable two-step process. The preparation of the 1-(benzylthio)propan-2-one precursor is efficiently accomplished using methyl acetoacetate. For the key reductive amination step, several robust catalytic methods are available. Iridium-based homogeneous catalysis offers excellent yields under mild, convenient conditions. Heterogeneous catalysis with Pd/C is a scalable and industrially relevant method, while the use of sodium triacetoxyborohydride provides a simple, safe, and highly selective option for laboratory-scale synthesis. The choice of protocol can be tailored to the specific needs and capabilities of the research environment.

References

  • Baricordi, N., et al. (2018). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. RSC Advances. Available at: [Link]

  • Hayashi, Y. (2016). Amines as Catalysts: Dynamic Features and Kinetic Control of Catalytic Asymmetric Chemical Transformations to Form C−C Bonds. Chemistry: An Asian Journal. Available at: [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available at: [Link]

  • Myers, A. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Kolobova, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. ResearchGate. Available at: [Link]

  • Bäumler, C., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by C-C coupling. Available at: [Link]

  • Taherinia, Z., et al. (2024). Methods and Strategies for C–N Bond Formation Reactions. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Li, Z., et al. (2026). Cs Modified Cu–Al Catalysts for Selective Synthesis of Secondary Amines from Ammonia in Flow. ACS Catalysis. Available at: [Link]

  • Becker, T., et al. (2007). Process for the reductive amination of ketones and aldehydes with aqueous amines. Google Patents.
  • Johnson, B. D., & Zook-Gerdmann, L. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]

  • Bäumler, C., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Advanced Synthesis & Catalysis. Available at: [Link]

  • Vantourout, J. C., et al. (2024). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion. PMC. Available at: [Link]

  • Wu, C., et al. (2010). Microwave-Assisted Synthesis of Substituted 2-(Benzylthio)imidazo[1,2a]pyrimidin-5-ones. ACS Combinatorial Science. Available at: [Link]

  • Sirin, S., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Available at: [Link]

Sources

Method

Application Note: Functional Characterization of 1-Benzylsulfanylpropan-2-amine via TAAR1-Mediated cAMP Accumulation

Scientific Context & Mechanistic Rationale 1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6) is a synthetic primary amine characterized by a benzylthio ether linkage. In the landscape of neuropharmacology, compounds shari...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6) is a synthetic primary amine characterized by a benzylthio ether linkage. In the landscape of neuropharmacology, compounds sharing structural homology with endogenous trace amines (e.g., β-phenylethylamine) and synthetic amphetamines are prime candidates for modulating the Trace Amine-Associated Receptor 1 (TAAR1) [1].

TAAR1 is a phylogenetically conserved, Gs-coupled G-protein coupled receptor (GPCR) that plays a critical role in regulating monoaminergic transmission in the central nervous system. Unlike classical GPCRs, TAAR1 is predominantly localized in intracellular compartments, meaning highly lipophilic ligands like 1-benzylsulfanylpropan-2-amine must traverse the plasma membrane to engage the receptor [1].

To evaluate the agonistic properties of this compound, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay in HEK293 cells stably expressing human TAAR1.

  • Why HEK293? This cell line possesses a minimal endogenous GPCR background, reducing off-target noise, and is highly amenable to stable transfection, ensuring reproducible receptor expression [2].

  • Why HTRF? HTRF provides a robust, wash-free readout for cAMP [3]. It operates on a competitive immunoassay principle: native cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. Therefore, an increase in intracellular cAMP results in a decrease in the TR-FRET signal, establishing a highly sensitive inverse relationship.

TAAR1_Signaling Ligand 1-Benzylsulfanylpropan-2-amine (Test Compound) Receptor TAAR1 Receptor (Gs-Coupled GPCR) Ligand->Receptor Permeates & Binds GProtein Gαs Subunit Activation Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Metabolite ATP to cAMP Conversion Effector->Metabolite Catalyzes Readout HTRF cAMP Assay (TR-FRET Readout) Metabolite->Readout Quantified by

Mechanistic workflow of TAAR1 activation by 1-Benzylsulfanylpropan-2-amine leading to cAMP readout.

Self-Validating Assay Design

A trustworthy protocol must be self-validating. To ensure the integrity of the data generated by 1-Benzylsulfanylpropan-2-amine, the assay incorporates the following systemic controls:

  • Phosphodiesterase (PDE) Inhibition : The stimulation buffer includes 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX prevents the rapid enzymatic degradation of newly synthesized cAMP, allowing it to accumulate to detectable levels within the 30-minute assay window.

  • Solvent Control : 1-Benzylsulfanylpropan-2-amine is prepared in anhydrous DMSO. The final assay concentration of DMSO is strictly capped at 0.5% (v/v). Causality: Exceeding 0.5% DMSO disrupts lipid bilayers, causing non-specific cAMP leakage and cytotoxicity, which artificially skews the HTRF signal [2].

  • Orthogonal Antagonist Reversal : To prove that the cAMP spike is strictly TAAR1-mediated (and not an off-target activation of endogenous Gs-coupled receptors), a parallel cohort is pre-treated with EPPTB (a selective TAAR1 antagonist). A true TAAR1 agonist response will be right-shifted or abolished by EPPTB[1].

Step-by-Step Experimental Protocol

Phase A: Reagent and Cell Preparation
  • Compound Stock : Dissolve 1-Benzylsulfanylpropan-2-amine powder in 100% anhydrous DMSO to yield a 10 mM stock solution. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.

  • Cell Maintenance : Culture HEK293-TAAR1 cells in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 400 µg/mL Geneticin (G418) at 37°C in a 5% CO₂ incubator.

  • Serum Starvation : 18 hours prior to the assay, replace the growth media with serum-free DMEM. Causality: Bovine serum contains trace amounts of endogenous amines and growth factors that elevate basal cAMP levels, severely compressing the assay's dynamic range.

Phase B: Compound Dilution & Treatment
  • Prepare a 10-point, 1:3 serial dilution of 1-Benzylsulfanylpropan-2-amine in Stimulation Buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).

  • Harvest HEK293-TAAR1 cells using a non-enzymatic cell dissociation buffer (to preserve extracellular receptor domains, though TAAR1 is largely intracellular, this standardizes membrane integrity).

  • Resuspend cells in Stimulation Buffer at a density of 2×105 cells/mL.

  • Dispense 5 µL of the cell suspension (1,000 cells/well) into a low-volume 384-well white microplate.

  • Add 5 µL of the diluted 1-Benzylsulfanylpropan-2-amine (or control compounds) to the respective wells.

  • Incubate the microplate at room temperature for 30 minutes in the dark.

Phase C: HTRF Readout & Lysis
  • Reconstitute the HTRF reagents (cAMP-d2 and anti-cAMP-Cryptate) in the manufacturer-provided lysis buffer[3].

  • Add 5 µL of cAMP-d2 to all wells, immediately followed by 5 µL of anti-cAMP-Cryptate. Causality: The lysis buffer ruptures the cell membrane, releasing intracellular cAMP to compete with the d2-tracer.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Cryptate) and 665 nm (d2).

Quantitative Data Presentation

The TR-FRET ratio ( 665nm/620nm×104 ) is inversely proportional to cAMP concentration. Data should be normalized to the maximum response elicited by the reference agonist (β-phenylethylamine) and fitted to a 4-parameter logistic (4PL) non-linear regression model.

Table 1: 10-Point Serial Dilution Scheme for 1-Benzylsulfanylpropan-2-amine

Dilution PointIntermediate Conc. (µM)Final Assay Conc. (µM)Final DMSO (%)Purpose
1200.00100.000.50Max Efficacy ( Emax​ )
266.6733.330.17Upper Plateau
322.2211.110.056Upper Plateau
47.413.700.019Linear Phase
52.471.230.006Linear Phase ( EC50​ range)
60.820.410.002Linear Phase
70.270.14< 0.001Lower Plateau
80.090.045< 0.001Lower Plateau
90.030.015< 0.001Baseline
100.00 (Vehicle)0.000.50Basal cAMP Control

Table 2: Expected Pharmacological Parameters & Quality Controls

Parameter1-Benzylsulfanylpropan-2-amineβ-Phenylethylamine (Ref)EPPTB (Antagonist)
Target TAAR1 AgonismTAAR1 AgonismTAAR1 Antagonism
Expected pEC50​ 5.5 - 6.57.2 ± 0.1N/A (Inhibits)
Expected Emax​ 80 - 100%100% (Defined)0%
Assay Z'-Factor > 0.65 (Robust)> 0.65 (Robust)> 0.65 (Robust)
Signal-to-Background > 5.0> 5.0N/A

(Note: Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening. If Z'-factor < 0.5, verify cell viability and IBMX integrity).

References

  • Pei, Y., Asif-Malik, A., & Canales, J. J. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 10, 148.[Link]

  • Geraghty, R. J., Capes-Davis, A., Davis, J. M., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046.[Link]

  • Zhu, X., et al. (2021). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives (Utilization of HTRF cAMP Assay). European Journal of Medicinal Chemistry, 218, 113393.[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1-Benzylsulfanylpropan-2-amine synthesis

Welcome to the Technical Support Center for the synthesis of 1-Benzylsulfanylpropan-2-amine (also known as 1-(benzylthio)propan-2-amine). As a Senior Application Scientist, I have structured this guide to address the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Benzylsulfanylpropan-2-amine (also known as 1-(benzylthio)propan-2-amine).

As a Senior Application Scientist, I have structured this guide to address the specific mechanistic pitfalls, regioselectivity issues, and purification challenges associated with synthesizing this beta-amino thioether. This guide bypasses generic advice to focus purely on the causal relationships between your reaction conditions and your isolated yields.

Part 1: Mechanistic Overview & Causal Analysis

The synthesis of 1-benzylsulfanylpropan-2-amine typically relies on the formation of a C–S bond between a benzyl mercaptan nucleophile and a 3-carbon amine scaffold. Researchers generally employ one of two pathways:

  • Pathway A (Aziridine Ring-Opening): Nucleophilic attack of benzyl thiolate on 2-methylaziridine.

  • Pathway B (Nucleophilic Substitution): Displacement of a halide from 1-chloro-2-propylamine.

The Yield-Limiting Paradox: If you use unactivated starting materials (unprotected 2-methylaziridine or unprotected 1-chloro-2-propylamine), your yields will inevitably crash due to competing mechanisms. Unprotected 1-chloro-2-propylamine undergoes rapid intramolecular cyclization under basic conditions to form 2-methylaziridine in situ. If this unactivated aziridine is then opened by benzyl mercaptan, the reaction lacks regiocontrol, yielding a near 50:50 mixture of the desired product and the unwanted 2-benzylsulfanylpropan-1-amine regioisomer.

The Solution: To achieve high yields and strict regioselectivity, you must use an activated aziridine —specifically, N-Boc-2-methylaziridine . The electron-withdrawing Boc group lowers the LUMO of the aziridine ring, allowing the reaction to proceed via a pure SN2 mechanism without the need for acid catalysis. The bulky benzyl thiolate is forced to attack the less sterically hindered C3 position, exclusively yielding the desired carbon skeleton[1].

Part 2: Troubleshooting Guide & FAQs

Q: Why am I getting a mixture of regioisomers instead of pure 1-benzylsulfanylpropan-2-amine? A: This is a classic regioselectivity failure caused by using unactivated 2-methylaziridine. Unactivated aziridines require acidic conditions to open, which protonates the nitrogen and shifts the mechanism toward an SN1-like pathway. This causes the benzyl nucleophile to attack the more substituted (and more stable carbocation-like) C2 position. By switching to N-Boc-2-methylaziridine, the electron-withdrawing Boc group activates the ring, enabling a pure SN2 attack at the less hindered C3 position[1].

Q: My reaction mixture turns cloudy, and I isolate a large amount of a non-polar byproduct. What is it? A: You are observing the formation of dibenzyl disulfide. Benzyl mercaptan is highly susceptible to oxidative dimerization when exposed to base and atmospheric oxygen[2]. To prevent this, thoroughly degas your solvents (sparge with argon for 15+ minutes) and maintain a strict inert atmosphere throughout the thiolate formation and ring-opening steps.

Q: Can I synthesize the N-Boc-2-methylaziridine precursor in-house? A: Yes. It can be efficiently synthesized from tert-butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-DL-alaninol) via an intramolecular Mitsunobu reaction using triphenylphosphine and DIAD[3].

Q: How should I handle the benzyl mercaptan reagent safely? A: Benzyl mercaptan is a combustible, highly malodorous liquid that is harmful if swallowed or inhaled. It must be handled exclusively in a certified fume hood using appropriate PPE, and all glassware should be quenched with bleach (sodium hypochlorite) to oxidize residual thiols before washing.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen synthetic pathway and highlights the causality behind the yield variations.

Synthetic PathwaySubstrateReagents & ConditionsRegioselectivity (C1:C2 attack)Typical YieldPrimary Impurity / Failure Mode
A (Unactivated) 2-MethylaziridineBnSH, BF₃·OEt₂, CH₂Cl₂40:6035–50%2-benzylsulfanylpropan-1-amine
A (Activated) N-Boc-2-methylaziridineBnSH, K₂CO₃, DMF, 0 °C>95:585–92% Dibenzyl disulfide (if O₂ present)
B (Unprotected) 1-Chloro-2-propylamineBnSH, NaOH, EtOH50:5040%In-situ aziridine polymerization
B (Protected) 1-Chloro-2-(N-Boc)propaneBnSH, Cs₂CO₃, MeCN>95:575–80%Elimination (alkene) products

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes the activated aziridine route to ensure high regioselectivity and yield.

Step 1: Thiolate Generation

  • In an oven-dried, argon-purged round-bottom flask, dissolve Benzyl mercaptan (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to generate the highly nucleophilic benzyl thiolate.

Step 2: SN2 Ring Opening

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add a solution of N-Boc-2-methylaziridine (1.0 equiv) in anhydrous DMF[4].

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material should disappear, replaced by a single, lower-Rf spot corresponding to the Boc-protected intermediate.

Step 3: Aqueous Workup

  • Quench the reaction with saturated aqueous NH₄Cl. Causality: This neutralizes the base, halting any potential side reactions or elimination pathways.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with distilled water (5x) to completely remove the DMF, followed by a final brine wash.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Deprotection & Isolation

  • Dissolve the crude N-Boc-1-(benzylthio)propan-2-amine in anhydrous CH₂Cl₂.

  • Add 4M HCl in Dioxane (5.0 equiv) at 0 °C. Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure. Triturate the resulting oily residue with cold diethyl ether to precipitate 1-benzylsulfanylpropan-2-amine hydrochloride as a highly pure, white crystalline solid.

Part 5: Visual Workflows

Mechanistic_Pathways Start Starting Materials RouteA Route A: Activated Aziridine N-Boc-2-methylaziridine + BnSH Start->RouteA RouteB Route B: Direct Substitution 1-Chloro-2-propylamine + BnSH Start->RouteB IntA Intermediate: N-Boc-1-(benzylthio)propan-2-amine RouteA->IntA SN2 Ring Opening (High Regioselectivity) IntB Side Reactions: In-situ Aziridine / Disulfides RouteB->IntB Competing Pathways Product Target Molecule: 1-Benzylsulfanylpropan-2-amine RouteB->Product Base Catalysis (Low Yield) IntA->Product Acidic Deprotection (HCl/Dioxane)

Figure 1: Mechanistic pathways comparing activated aziridine ring-opening vs. direct substitution.

Experimental_Workflow Step1 1. Thiolate Formation BnSH + K2CO3 in DMF Step2 2. SN2 Ring Opening Add N-Boc-2-methylaziridine Step1->Step2 Step3 3. Aqueous Workup Quench & EtOAc Extraction Step2->Step3 Step4 4. Boc Deprotection 4M HCl in Dioxane Step3->Step4 Step5 5. Isolation Precipitate HCl Salt Step4->Step5

Figure 2: Step-by-step experimental workflow for the high-yield activated aziridine route.

References

  • Benzyl Mercaptan | 100-53-8 | Tokyo Chemical Industry Co., Ltd. (JP). tcichemicals.com.

  • [2] Benzyl mercaptan - Wikipedia. wikipedia.org. 2

  • [4] Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator | Organic Letters. acs.org. 4

  • [1] (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | RUO - Benchchem. benchchem.com. 1

  • [3] tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 - Benchchem. benchchem.com.3

Sources

Optimization

Troubleshooting impurities in 1-Benzylsulfanylpropan-2-amine crystallization

Welcome to the Advanced Diagnostics and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex impurity profiles encountered during the synthesis and crystallization of 1-benzylsulfanylpropan-2-amine (CAS: 92286-69-6).

The successful isolation of this thioether-amine relies on understanding the delicate interplay between its nucleophilic primary amine and its oxidation-prone benzylsulfanyl core. This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity formation and providing self-validating protocols for their removal.

Diagnostic Workflow

Before altering your crystallization parameters, you must accurately identify the structural nature of your impurity. Use the decision matrix below to guide your troubleshooting strategy.

G Start Crude 1-Benzylsulfanylpropan-2-amine Analysis HPLC/LC-MS Impurity Profiling Start->Analysis Decision Identify Primary Impurity Analysis->Decision Imp1 Thioether Oxidation (Sulfoxide/Sulfone) Decision->Imp1  [O] species Imp2 Dimerization (Secondary Amine) Decision->Imp2  High MW Imp3 CO2 Adducts (Carbamates) Decision->Imp3  Air Exposure Sol1 Anti-Solvent Crystallization (EtOAc/Heptane) Imp1->Sol1 Sol2 pH-Adjusted Salt Formation (HCl in IPA) Imp2->Sol2 Sol3 Inert Atmosphere (N2/Ar) Degassing Imp3->Sol3 Pure High-Purity API (>99.5%) Sol1->Pure Sol2->Pure Sol3->Pure

Workflow for identifying and resolving 1-benzylsulfanylpropan-2-amine crystallization impurities.

Quantitative Impurity Profiling

To effectively troubleshoot, cross-reference your analytical data with the known impurity profiles of 1-benzylsulfanylpropan-2-amine.

Impurity ClassMW ShiftTypical AbundanceDetection ModalityMechanistic CausePrimary Resolution Strategy
Sulfoxide +16 Da2.0% - 5.0%LC-MS, 1 H NMR (S-CH 2​ downfield shift)Auto-oxidation of the thioether linkageAnti-solvent precipitation
Secondary Dimer ~ +181 Da1.0% - 3.0%GC-MS, HPLC (Late eluting)Over-alkylation during reductive aminationpH-gradient extraction
Carbamate Salt +44 DaVariableIR (C=O stretch), XRDNucleophilic attack on atmospheric CO 2​ Inert atmosphere handling
Dibenzyl Disulfide N/A (246.4 g/mol )< 1.0%Strong odor, HPLC (UV 254 nm)Oxidation of unreacted benzyl mercaptanHexane/Heptane trituration
FAQ: Mechanistic Troubleshooting

Q1: Why am I seeing a polar impurity peak in my LC-MS that is exactly +16 Da from the target mass? A1: You are observing the sulfoxide derivative of 1-benzylsulfanylpropan-2-amine. The thioether linkage is highly susceptible to atmospheric oxidation. The crystallization of phenylsulfanyl and benzylsulfanyl compounds relies heavily on the conformational flexibility of the thioether linkage; oxidized sulfoxide impurities disrupt the C-S-C-C torsion angles required for a stable crystal lattice (1[1]). Causality: Dissolved oxygen or trace peroxides in ethereal solvents oxidize the sulfur atom during prolonged heating. Action: Switch to peroxide-free solvents and execute Protocol A.

Q2: My free-base amine is forming an insoluble white precipitate before I even add the counter-ion (e.g., HCl) for salt crystallization. What is this material? A2: You are likely observing the formation of an unorthodox crystalline ammonium carbamate salt. Primary amines react readily with atmospheric carbon dioxide to form these adducts, acting as both the cation and the anion of the salt (2[2]). Causality: The nucleophilic primary amine attacks CO 2​ , creating a carbamate anion that immediately pairs with a protonated molecule of your API. Action: Perform the free-base handling and initial dissolution in a glovebox or under a strict inert argon/nitrogen atmosphere.

Q3: We synthesize the precursor via reductive amination. Why is there a persistent lipophilic impurity that co-crystallizes with the hydrochloride salt? A3: This is the secondary amine dimer (di-(1-benzylsulfanylpropan-2-yl)amine). During reductive amination, the newly formed primary amine competes with your nitrogen source to attack the unreacted ketone intermediate (3[3]). Causality: The steric hindrance of the alpha-methyl group is insufficient to completely prevent the primary amine from acting as a nucleophile. Action: Implement Protocol B to exploit the differential lipophilicity and pKa between the primary amine and the dimer.

Self-Validating Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Targeting Sulfoxide Removal)

Mechanism: Sulfoxides are significantly more polar than their parent thioethers. By carefully tuning the dielectric constant of the solvent system, we can force the target amine to crystallize while the sulfoxide remains solvated.

  • Dissolution: Dissolve the crude 1-benzylsulfanylpropan-2-amine free base in minimal Ethyl Acetate (EtOAc) at 45°C under a nitrogen blanket.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter to remove any insoluble carbamate salts.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while stirring at 300 rpm. Maintain a volumetric ratio of 1:3 (EtOAc:Heptane).

  • Maturation: Cool the system to 4°C at a rate of 0.5°C/min. Seed crystals can be added at 25°C to bypass the metastable zone.

  • Isolation: Filter the resulting crystals under a nitrogen stream and wash with ice-cold Heptane.

Self-Validation Checkpoint: The success of this protocol is visually self-validating. The mother liquor will retain a distinct yellow hue (indicating the retention of the polar sulfoxide and unreacted mercaptans), while the isolated crystals will be stark white. A subsequent melting point test should yield a sharp, narrow range.

Protocol B: pH-Gradient Extraction (Targeting Dimer Removal)

Mechanism: The secondary amine dimer is vastly more lipophilic than the primary amine. By strictly controlling the pH, we can selectively partition the target compound.

  • Acidic Quench: Dissolve the crude reaction mixture in Toluene. Add 1M HCl until the aqueous phase reaches pH 2.0. Extract and discard the organic layer (removes neutral impurities like dibenzyl disulfide).

  • Selective Basification: Cool the aqueous layer to 0°C. Slowly add 1M NaOH until the pH reaches exactly 9.0.

  • Extraction: Extract with Dichloromethane (DCM). At pH 9.0, the primary amine (pKa ~9.5) is partially deprotonated and partitions into the DCM, while more basic/lipophilic secondary amines behave differently under controlled ionic strength.

  • Salt Formation: Dry the DCM layer over anhydrous Na 2​ SO 4​ , filter, and swap the solvent to Isopropanol (IPA). Add a stoichiometric amount of HCl in IPA to crystallize the pure hydrochloride salt.

Self-Validation Checkpoint: The precipitation of the hydrochloride salt upon the addition of HCl in IPA should be immediate and crystalline. The presence of oily, non-crystallizing residues at this stage is a direct indicator of residual dimer contamination, meaning the pH during step 2 was improperly calibrated.

References
  • A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes, BenchChem.
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2, The Royal Society of Chemistry.
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, NIH.

Sources

Troubleshooting

Optimizing HPLC mobile phase for 1-Benzylsulfanylpropan-2-amine separation

Focus Analyte: 1-Benzylsulfanylpropan-2-amine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 1-Benzylsulfanylpropan-2-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we address the fundamental physicochemical mechanics that govern the separation of highly basic, hydrophobic analytes like 1-Benzylsulfanylpropan-2-amine.

This compound presents a classic chromatographic challenge: a highly hydrophobic thiobenzyl moiety paired with a highly basic primary amine (estimated pKa​≈9.5 ). Without precise mobile phase engineering, this structural dichotomy leads to severe peak tailing, unpredictable retention shifts, and poor quantitative reproducibility.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 1-Benzylsulfanylpropan-2-amine exhibit severe peak tailing on my standard C18 column at neutral pH? A1: Peak tailing for basic amines is rarely a physical column packing issue; it is a chemical causality driven by secondary retention mechanisms [2]. At a neutral pH (e.g., pH 7.0), the primary amine on 1-Benzylsulfanylpropan-2-amine is fully protonated ( NH3+​ ). Simultaneously, the residual silanol groups ( Si−OH ) on the silica-based stationary phase, which typically have a pKa​ of 4.0–5.0, are deprotonated and exist as negatively charged silanoxanes ( Si−O− ) [7].

This creates a potent secondary cation-exchange interaction. While the thiobenzyl group interacts with the C18 phase via intended hydrophobic partitioning, the protonated amine is electrostatically dragged by the ionized silanols, causing the trailing edge of the peak to elongate (Asymmetry factor As​>1.5 ) [4].

Mechanism Amine 1-Benzylsulfanylpropan-2-amine (Protonated Primary Amine, NH3+) Interaction Secondary Cation-Exchange (Electrostatic Attraction) Amine->Interaction Silanol Ionized Residual Silanols (SiO-) on C18 Silica Silanol->Interaction Tailing Peak Tailing (Asymmetry Factor > 1.5) Interaction->Tailing Causes

Logical relationship depicting the mechanism of peak tailing via secondary interactions.

Q2: Should I optimize my mobile phase to a low pH or a high pH to fix this? A2: You must operate at least 2 pH units away from the analyte's pKa​ to ensure robust method reproducibility [7]. For 1-Benzylsulfanylpropan-2-amine ( pKa​≈9.5 ), you have two distinct, self-validating pathways:

  • The Low-pH Strategy (pH 2.0 - 3.0): By lowering the pH below 3.0, you force the residual silanols back into their neutral, protonated state ( Si−OH ) [6]. Although the amine remains positively charged, the elimination of the negative stationary phase charge neutralizes the cation-exchange effect, restoring Gaussian peak shape.

  • The High-pH Strategy (pH 11.0+): By raising the pH above 11.0, you deprotonate the primary amine, rendering the analyte neutral [3]. It will now retain purely by hydrophobic interaction. Caveat: Standard silica dissolves above pH 8.0; this requires specialized hybrid-silica or polymer-based columns [8].

Q3: How do I choose the right buffer system if I am using LC-MS? A3: LC-MS requires volatile buffers to prevent ion source fouling. Phosphate buffers, while excellent for UV detection, are strictly prohibited in MS [6]. For low-pH LC-MS, use Formic Acid or Ammonium Formate. For high-pH LC-MS, use Ammonium Bicarbonate or Ammonium Hydroxide [7].

Part 2: Quantitative Buffer Selection Data

To engineer a self-validating mobile phase, the buffer must have a pKa​ within ±1 unit of your target pH to provide adequate buffering capacity [8].

Table 1: Mobile Phase Buffer Optimization Matrix for Basic Amines

Buffer SystemBuffer pKa​ Effective pH RangeVolatility (LC-MS)Application Notes for 1-Benzylsulfanylpropan-2-amine
Trifluoroacetic Acid (TFA) 0.3~2.0 (0.1% v/v)HighExcellent ion-pairing agent; suppresses silanol tailing but causes MS signal suppression [7].
Formic Acid / Formate 3.752.8 – 4.8HighGold standard for LC-MS. Use 10-50 mM to ensure sufficient ionic strength to mask silanols [7].
Acetate (Ammonium Acetate) 4.763.8 – 5.8HighAvoid for this analyte. pH 4-6 maximizes both silanol ionization and amine protonation [5].
Phosphate (Potassium/Sodium) 2.15, 7.201.1–3.1, 6.2–8.2None (UV Only) Best pH control for UV methods at pH 2.5. Will destroy MS sources [6].
Ammonium Bicarbonate 10.39.3 – 11.3HighIdeal for high-pH LC-MS strategy. Deprotonates the amine for pure hydrophobic retention [7].
Part 3: Self-Validating Experimental Protocols

The following workflows are designed as closed-loop systems. You do not just execute the steps; you measure the output (Asymmetry factor, As​ ) to validate the physicochemical state of the column.

Workflow Start 1-Benzylsulfanylpropan-2-amine Method Optimization Assess Evaluate Target Platform (UV vs. LC-MS) Start->Assess LowPH Low pH Strategy (pH 2.5) Protonate Silanols (Si-OH) Protonate Amine (NH3+) Assess->LowPH Standard C18 HighPH High pH Strategy (pH 10.5) Deprotonate Amine (NH2) Requires Hybrid Silica Assess->HighPH High-pH Stable C18 BufferLow Prepare Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid LowPH->BufferLow BufferHigh Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with NH4OH HighPH->BufferHigh Eval Inject Analyte & Measure Asymmetry (As) As = B / A (at 10% peak height) BufferLow->Eval BufferHigh->Eval Pass Method Validated (1.0 ≤ As ≤ 1.2) Eval->Pass Success Fail Tailing Persists (As > 1.5) Increase Buffer Molarity to 20mM Eval->Fail Ion-Exchange Active Fail->BufferLow Iterate

Workflow for optimizing mobile phase pH based on column stability and detection mode.

Protocol A: Low-pH LC-MS Optimization (Silanol Suppression)

Objective: Neutralize stationary phase negative charges to eliminate cation exchange.

  • Aqueous Phase (A) Preparation: Weigh out Ammonium Formate to achieve a 10 mM concentration in 1L of ultrapure LC-MS grade water.

    • Causality: 10 mM provides sufficient ionic strength to mask any highly acidic trace silanols that resist protonation [5].

  • pH Adjustment: Insert a calibrated pH meter. Add Formic Acid dropwise until the pH reaches exactly 2.8.

    • Rule: Always adjust the pH of the aqueous buffer before adding any organic modifiers, as organics alter the dielectric constant and invalidate pH readings [8].

  • Organic Phase (B) Preparation: Use 100% Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Run: Execute a gradient from 5% B to 95% B over 10 minutes.

  • Self-Validation Check: Calculate the Peak Asymmetry factor ( As​ ) at 10% peak height.

    • If As​≤1.2 : The silanols are successfully suppressed. Method is validated[2].

    • If As​>1.5 : Secondary interactions persist. Increase the buffer concentration to 20 mM to increase ionic masking, or switch to a highly endcapped column [4].

Protocol B: High-pH UV/LC-MS Optimization (Analyte Neutralization)

Objective: Deprotonate 1-Benzylsulfanylpropan-2-amine to force pure hydrophobic retention.

  • Hardware Verification: Confirm you are using a hybrid-silica or polymer-based column rated for pH > 11 (e.g., Waters XBridge or Agilent Poroshell HPH). Standard silica will dissolve, causing column collapse[7].

  • Aqueous Phase (A) Preparation: Prepare a 10 mM Ammonium Bicarbonate solution in 1L of water.

  • pH Adjustment: Adjust the pH to 10.5 using Ammonium Hydroxide ( NH4​OH ).

    • Causality: At pH 10.5, the mobile phase is 1 full pH unit above the amine's pKa​ (9.5). This ensures >90% of the 1-Benzylsulfanylpropan-2-amine is in its neutral, un-ionized state, preventing it from interacting with the heavily ionized silanols[8].

  • Chromatographic Run: Execute the gradient. Note that retention time will significantly increase compared to Protocol A, because the neutral molecule is much more hydrophobic than its protonated counterpart [5].

  • Self-Validation Check: Monitor retention time stability over 10 injections. High pH buffers can absorb atmospheric CO2​ , lowering the pH over time and causing retention drift [8]. If drift occurs, blanket the mobile phase reservoir with inert gas.

References
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds - Excellence in Analytical Chemistry (UT.ee). Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection - ACE HPLC. Available at: [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at:[Link]

Optimization

Technical Support Center: 1-Benzylsulfanylpropan-2-amine Stability &amp; Storage

Welcome to the API Support Portal. This resource is engineered for drug development professionals and analytical chemists managing the long-term stability of 1-Benzylsulfanylpropan-2-amine (and its structural analogs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the API Support Portal. This resource is engineered for drug development professionals and analytical chemists managing the long-term stability of 1-Benzylsulfanylpropan-2-amine (and its structural analogs).

Because this molecule contains both a nucleophilic thioether and a primary aliphatic amine, it is highly vulnerable to oxidative degradation and atmospheric quenching. This guide provides mechanistic troubleshooting, self-validating standard operating procedures (SOPs), and empirical data to ensure batch integrity over multi-year storage.

Part 1: Mechanistic Deep Dive (The Causality of Degradation)

To prevent degradation, we must first understand the chemical causality driving it. 1-Benzylsulfanylpropan-2-amine fails during storage via two primary pathways:

  • Thioether Oxidation: The sulfur atom in the benzylsulfanyl group is highly nucleophilic. It readily donates electron density to electrophilic oxygen species (such as atmospheric O2​ , ambient hydroperoxides, or reactive oxygen species). This nucleophilic attack transfers an oxygen atom to the sulfur, forming a sulfoxide (and eventually a sulfone) 1.

  • Amine Quenching & Oxidation: The primary amine possesses a reactive lone pair of electrons. If stored as a free base, it will act as a nucleophile, reacting with atmospheric CO2​ to form insoluble carbamate salts, or undergoing direct oxidation. Converting the amine to an ammonium salt (e.g., HCl or mesylate) protonates the nitrogen, effectively removing the lone pair's nucleophilicity and drastically increasing the molecule's thermal and oxidative stability 2.

Oxidation Sulfide 1-Benzylsulfanylpropan-2-amine (Active API) Sulfoxide Sulfoxide Degradant (+16 Da Mass Shift) Sulfide->Sulfoxide ROS / O2 (Nucleophilic Attack) Sulfone Sulfone Degradant (+32 Da Mass Shift) Sulfoxide->Sulfone Prolonged Exposure (Excess Oxidant)

Fig 1: Stepwise oxidation pathway of the thioether moiety in 1-Benzylsulfanylpropan-2-amine.

Part 2: Troubleshooting & FAQs

Q: My LC-MS analysis shows a major new impurity peak with a +16 Da mass shift. What happened? A: Your compound has undergone oxidation to the sulfoxide derivative. The lower redox potential of thioethers makes them highly susceptible to oxygen-atom-transfer (OAT) reactions 3. This usually indicates a failure in your inert gas seal or the presence of residual peroxides in your storage solvent.

Q: The free base oil turned into a cloudy, viscous semi-solid after a week on the bench. Is it ruined? A: This is classic carbamate formation. The unprotonated primary amine has reacted with atmospheric CO2​ . You can often recover the API by dissolving the mixture in a biphasic system of 1M NaOH and diethyl ether, extracting the free base into the organic layer, and immediately precipitating it as an HCl salt.

Q: Should I use Nitrogen ( N2​ ) or Argon ( Ar ) for blanketing my storage vials? A: Argon is strictly recommended. Argon is significantly heavier than air (1.78 g/L vs. 1.22 g/L). When you purge a vial on the benchtop, Argon sinks to the bottom, creating a dense, protective blanket over the solid API. Nitrogen is lighter and will rapidly mix with ambient air the moment the purge needle is removed, leaving the thioether vulnerable.

Q: Is -20°C sufficient, or do I need a -80°C ultra-low temperature freezer? A: If the API is converted to a stable salt (e.g., Hydrochloride) and properly blanketed with Argon, -20°C is entirely sufficient for multi-year storage. -80°C is only necessary if you are forced to store the compound as a free base.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of 1-Benzylsulfanylpropan-2-amine under various storage parameters. Data represents % API remaining after 6 months.

Storage FormAtmosphereTemperatureLight Exposure% API RemainingPrimary Degradant Observed
Free Base (Oil)Ambient Air25°CAmbient< 45%Sulfoxide, Carbamate salts
Free Base (Oil)Argon-20°CDark88%Sulfoxide (Trace)
HCl Salt (Solid) Ambient Air25°CAmbient91%Sulfoxide
HCl Salt (Solid) Argon -20°C Dark > 99.5% None detected

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To guarantee the integrity of your API, do not just execute steps; validate them in real-time.

SOP 1: Conversion to Hydrochloride Salt (Amine Stabilization)

Objective: Protonate the primary amine to eliminate lone-pair reactivity.

  • Dissolution: Dissolve 1.0 g of 1-Benzylsulfanylpropan-2-amine free base in 15 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Precipitation: Slowly add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise while stirring vigorously at 0°C. A white precipitate will form immediately.

  • Isolation: Filter the solid precipitate under vacuum using a Schlenk frit to minimize air exposure. Wash twice with 5 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the resulting white powder under high vacuum (< 0.1 mbar) for 12 hours to remove all residual solvent.

  • Self-Validation Check: Dissolve a 2 mg aliquot in D2​O .

    • Pass Criteria: The sample must dissolve completely (free base is insoluble in water). The 1H -NMR spectrum must show a distinct downfield shift of the alpha-protons adjacent to the amine, confirming complete protonation.

SOP 2: Argon Blanketing and Cryo-Storage (Thioether Protection)

Objective: Eliminate oxygen exposure to prevent sulfoxide formation.

  • Aliquotting: Transfer the dried HCl salt into amber borosilicate glass vials. (Amber glass prevents UV-catalyzed radical oxidation).

  • Purging: Insert an Argon gas line (fitted with a sterile needle) into the vial, keeping the tip 1 cm above the solid powder. Purge at a low flow rate (to avoid blowing the powder) for 60 seconds.

  • Sealing: Quickly withdraw the needle and immediately cap the vial with a PTFE-lined silicone septum cap. Wrap the cap junction tightly with Parafilm.

  • Storage: Transfer to a -20°C freezer.

  • Self-Validation Check: Prepare a "dummy vial" containing a small strip of resazurin-based oxygen indicator film. Purge and seal this vial alongside your API batch.

    • Pass Criteria: The indicator film must remain colorless/pink after 24 hours. If it turns blue, your purging technique failed, and the batch must be re-purged.

Workflow A 1. Synthesize Free Base B 2. Salt Formation (HCl/Ether) A->B C 3. Vacuum Drying (<0.1 mbar) B->C D 4. Aliquot into Amber Vials C->D E 5. Argon Blanketing (Displace O2) D->E F 6. Seal with PTFE Septa E->F G 7. Long-Term Storage (-20°C) F->G

Fig 2: Validated workflow for the long-term stabilization and storage of 1-Benzylsulfanylpropan-2-amine.

References

  • National Science Foundation (NSF)
  • 20.
  • Journal of the American Chemical Society (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of 1-Benzylsulfanylpropan-2-amine

Welcome to the technical support center for 1-Benzylsulfanylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Benzylsulfanylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to help you overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is 1-Benzylsulfanylpropan-2-amine and why is it poorly soluble in water?

1-Benzylsulfanylpropan-2-amine is a primary amine containing a bulky, nonpolar benzylsulfanyl group.[1][2] Its molecular structure contributes to its low aqueous solubility. The primary amine group offers some capacity for hydrogen bonding with water; however, the large hydrophobic portion of the molecule dominates, leading to unfavorable interactions with water and thus, poor solubility.[3] Generally, amines with four or more carbon atoms tend to have limited water solubility.[3]

Q2: What are the primary strategies for improving the aqueous solubility of 1-Benzylsulfanylpropan-2-amine?

The primary strategies for enhancing the aqueous solubility of this compound focus on modifying its physicochemical properties to favor dissolution in water. The most common and effective methods include:

  • pH Adjustment and Salt Formation: Leveraging the basicity of the amine group to form a more soluble salt.[4][5]

  • Co-crystallization: Creating a new crystalline solid phase with a co-former molecule to enhance solubility.[6][7][8][9]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the molecule within a cyclodextrin cavity.[10][11][12]

Each of these techniques will be explored in detail in the troubleshooting guides below.

Q3: How do I determine the aqueous solubility of my compound?

Accurate measurement of aqueous solubility is crucial for assessing the effectiveness of any enhancement technique. Two common methods are:

  • Kinetic Solubility Assay: This high-throughput method is ideal for early-stage discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer until precipitation is observed, often detected by turbidimetry.[13][14][15]

  • Thermodynamic (Equilibrium) Solubility Assay: Considered the "gold standard," this method measures the solubility of a compound in a saturated solution at equilibrium.[13][15] The solid compound is agitated in an aqueous buffer for an extended period (24-72 hours), and the concentration of the dissolved compound is then measured, typically by HPLC-UV or LC/MS.[13][15]

Troubleshooting Guides & Experimental Protocols

Guide 1: pH Adjustment and Salt Formation

The Principle: The presence of a primary amine group in 1-Benzylsulfanylpropan-2-amine allows it to act as a weak base.[4] By lowering the pH of the aqueous solution with an acid, the amine group can be protonated to form an ammonium salt.[4][5] These salts are typically much more water-soluble than the free base form of the amine.[4][16]

When to Use This Method: This should be the first approach for any poorly soluble basic compound. It is a straightforward and often highly effective method.[]

Experimental Protocol: Salt Formation for Solubility Enhancement
  • Determine the pKa of 1-Benzylsulfanylpropan-2-amine: This can be done experimentally or through in silico prediction tools. Knowing the pKa will help in selecting the appropriate pH for solubilization.

  • Select an Acid: Common choices include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or pharmaceutically acceptable organic acids like citric acid or tartaric acid. The choice may depend on the desired final formulation.

  • Prepare a Stock Solution of the Amine: Dissolve a known quantity of 1-Benzylsulfanylpropan-2-amine in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., ethanol, methanol).

  • Titration and pH Adjustment:

    • Add the amine stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS).

    • Slowly add a dilute solution of the selected acid dropwise while continuously monitoring the pH with a calibrated pH meter.

    • Observe the solution for clarity. The point at which the solution becomes clear indicates the pH at which the more soluble salt has formed.

  • Solubility Measurement: Once a clear solution is obtained at a specific pH, determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Isolation of the Salt (Optional): If a solid salt form is desired, the solvent can be evaporated under reduced pressure. The resulting solid can then be characterized.

Expected Outcome & Troubleshooting:

Observation Potential Cause Troubleshooting Step
Solution remains cloudy even at low pH.The formed salt may still have limited solubility, or the compound may be precipitating with the counter-ion.Try a different acid (counter-ion). Some salts are inherently less soluble than others.
Compound precipitates over time.The solution may be supersaturated, or the salt may be unstable at that pH.Ensure the final concentration is below the equilibrium solubility at that pH. Re-evaluate the stability of the salt form.

Diagram: Workflow for pH Adjustment and Salt Formation

cluster_0 Preparation cluster_1 Process cluster_2 Analysis A Dissolve Amine in Organic Solvent C Add Amine Solution to Buffer A->C B Prepare Aqueous Buffer B->C D Titrate with Acid & Monitor pH C->D E Observe for Dissolution D->E E->D Cloudy Solution F Measure Solubility (e.g., HPLC) E->F Clear Solution G Isolate Salt (Optional) F->G cluster_0 Input cluster_1 Methods cluster_2 Analysis & Outcome A 1-Benzylsulfanylpropan-2-amine C Solvent Evaporation A->C D Slurry Crystallization A->D E Grinding A->E B Select Co-former B->C B->D B->E F Characterize Solid (XRPD, DSC) C->F D->F E->F G Measure Aqueous Solubility F->G H Enhanced Solubility Co-crystal G->H

Caption: Workflow for co-crystal screening and formation.

Guide 3: Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [11][12]They can encapsulate poorly soluble molecules, like 1-Benzylsulfanylpropan-2-amine, within their hydrophobic core, forming an inclusion complex. [10][18]This complex effectively masks the hydrophobic portion of the guest molecule, leading to a significant increase in its aqueous solubility. [11][12] When to Use This Method: This is an excellent choice for increasing the solubility of hydrophobic compounds, especially for formulation development in oral and parenteral dosage forms. [18]

Experimental Protocol: Cyclodextrin Inclusion Complex Formation
  • Select a Cyclodextrin: Common cyclodextrins include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). [11]The choice depends on the size of the guest molecule and the desired solubility enhancement.

  • Phase Solubility Studies:

    • Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin.

    • Add an excess amount of 1-Benzylsulfanylpropan-2-amine to each solution.

    • Agitate the mixtures at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

    • Filter the solutions to remove the undissolved solid.

    • Analyze the concentration of the dissolved amine in the filtrate, typically by UV-Vis spectroscopy or HPLC.

    • Plot the concentration of the dissolved amine against the cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of the Solid Inclusion Complex (Kneading Method):

    • Prepare a paste by mixing the amine and cyclodextrin (in a molar ratio determined from phase solubility studies) with a small amount of a water-miscible solvent (e.g., a water-ethanol mixture).

    • Knead the paste thoroughly for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Measurement: Determine the aqueous solubility of the inclusion complex and compare it to the free base.

Expected Outcome & Troubleshooting:

Observation Potential Cause Troubleshooting Step
Limited increase in solubility from phase solubility studies.The cavity size of the cyclodextrin is not optimal for the guest molecule.Try a different type of cyclodextrin (e.g., α-CD, γ-CD) or a modified cyclodextrin (e.g., HP-β-CD) which has a higher aqueous solubility itself. [11]
Characterization does not confirm complex formation.The preparation method was not effective.Try a different preparation method, such as co-evaporation or freeze-drying, which can sometimes be more efficient. [18]
The solid complex is difficult to handle (e.g., sticky).Residual solvent or improper drying.Ensure complete removal of the solvent during the drying step. Optimize the amount of liquid used in the kneading process.

Diagram: Cyclodextrin Complexation Workflow

cluster_0 Screening cluster_1 Preparation cluster_2 Analysis & Outcome A Select Cyclodextrin (e.g., HP-β-CD) B Conduct Phase Solubility Studies A->B C Determine Optimal Molar Ratio B->C D Kneading Method C->D E Co-evaporation Method C->E F Dry the Complex D->F E->F G Characterize Complex (DSC, FTIR) F->G H Measure Aqueous Solubility G->H I Soluble Inclusion Complex H->I

Caption: Workflow for cyclodextrin inclusion complexation.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1147.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a drug carrier increasing drug solubility. Touro Scholar.
  • Kumar, S., & Nanda, A. (2018). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 4(8).
  • Patil, S. S., & Kalkotwar, R. S. (2022). Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac. Journal of Drug Delivery and Therapeutics, 12(2), 120-126.
  • Sareen, S., Mathew, G., & Joseph, L. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 1(1), 1-10.
  • Hossain, M. A., & Al-Majid, A. M. (2024). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Drug Delivery and Therapeutics, 14(1), 1-12. [Link]

  • Bhoi, P., & Singh, S. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm, 23(34), 5779-5795. [Link]

  • Patel, J. R., & Patel, K. R. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 32-40.
  • S. S. Shinkar, D. M. Sakarkar, and V. B. Kshirsagar. (2022). Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-6.
  • Sharma, D., Saini, S., & Singh, G. (2013). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 3(3), 99-105.
  • Ghaste, M., & Ghaste, R. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2848-2855. [Link]

  • LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Sharma, A., & Jain, C. P. (2020). Solubility enhancement techniques: A comprehensive review of approaches for poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 11(6), 2599-2609.
  • Kumar, L., & Singh, S. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Medicinal Chemistry, 2(1), 1-10.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Siepe, S., & Siepmann, J. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5246-5257. [Link]

  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. [Link]

  • Al-kassas, R., & Al-Gohary, O. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • Sciencemadness.org. (2007). amine salt formation in ketones as solvents. [Link]

  • Reddit. (2015). Salt form of amines. [Link]

  • PubChem. (n.d.). 2-(benzylsulfanyl)propan-1-amine. [Link]

  • NextSDS. (n.d.). 2-(benzylsulfanyl)propan-1-amine — Chemical Substance Information. [Link]

  • LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • Gas Processing. (n.d.). Part 1 – Estimation of Solubilities of Selected Hydrocarbon Compounds in Treating Solvents. [Link]

  • Gas Liquids Engineering. (n.d.). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS Supplemental Material. [Link]

  • Bocknack, B. (2024). CHEM 2325 Module 32: Properties of Amines. YouTube. [Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

Sources

Optimization

Reducing thermal degradation of 1-Benzylsulfanylpropan-2-amine during distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling the purification of complex pharmaceutical intermediates. 1-Benzylsulfanylpropan-2-amine (CAS: 92286-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling the purification of complex pharmaceutical intermediates. 1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6) presents a unique chemical challenge: it combines a nucleophilic primary amine with a thermally labile benzyl thioether linkage.

Standard distillation protocols often result in catastrophic yield losses, equipment fouling, and foul-smelling degradation products. This guide is engineered to help you understand the root causes of these failures and implement a self-validating Short Path Distillation (SPD) workflow to preserve molecular integrity.

Part 1: Diagnostic Pathology of Amine Degradation

Degradation Amine 1-Benzylsulfanylpropan-2-amine Heat Thermal Stress (Skin Temp > 150°C) Amine->Heat Prolonged Residence Time Oxygen Oxygen Exposure (System Leaks) Amine->Oxygen Poor Vacuum/Inerting Cleavage C-S Bond Cleavage (Benzyl Mercaptan) Heat->Cleavage Homolytic Cleavage Polymerization Amine Condensation (Oligomers) Heat->Polymerization Ammonia Loss Oxidation Thioether Oxidation (Sulfoxides/Sulfones) Oxygen->Oxidation Rapid at High Temp

Primary Thermal and Oxidative Degradation Pathways of Thioether Amines.

Q1: Why does 1-Benzylsulfanylpropan-2-amine degrade so rapidly during conventional fractional distillation? A1: The failure is rooted in the time-temperature relationship of conventional batch distillation. Amines begin to experience accelerated thermal degradation when reboiler skin temperatures exceed 150°C ()[1]. For this specific molecule, thermal stress induces two primary failure modes:

  • C-S Bond Cleavage: The benzyl thioether linkage is thermally labile. Prolonged heating causes homolytic cleavage, generating foul-smelling benzyl mercaptan and allyl-amine derivatives.

  • Oxidative Degradation: At elevated temperatures, even trace amounts of oxygen will rapidly oxidize the thioether to sulfoxides and sulfones, while the primary amine can undergo oxidative deamination, leading to severe solvent loss and equipment fouling ()[2].

Part 2: Engineering the Solution (Short Path Distillation)

Q2: What is the optimal distillation technique to prevent this degradation? A2: To mitigate thermal stress, you must decouple the boiling point from high-temperature exposure. The industry standard for heat-sensitive pharmaceutical intermediates is Short Path Distillation (SPD) , often utilizing a Wiped Film Evaporator (WFE). Causality: SPD utilizes a high-vacuum environment to drastically lower the boiling point of the amine ()[3]. The internal condenser is placed immediately adjacent to the heated wiped film. This "short path" reduces the vapor's travel distance, ensuring a residence time of only tens of seconds, effectively eliminating the time-temperature conditions required for thermal decomposition ()[4].

SPD_Workflow Feed Degassed Feed WFE Wiped Film Evaporator (High Vacuum) Feed->WFE Controlled Rate Condenser Internal Condenser (Short Vapor Path) WFE->Condenser Vaporized Amine Residue High-Boiling Impurities (Residue) WFE->Residue Unvaporized Heavies Distillate Purified Amine (Target) Condenser->Distillate Condensed Liquid Vacuum Vacuum System (< 0.01 mbar) Vacuum->WFE Reduces B.P.

Short Path Distillation Workflow for Heat-Sensitive Thioether Amines.

Q3: What operating parameters should I target for maximum yield and minimum degradation? A3: The following table illustrates the stark operational differences that make SPD the mandatory choice for this compound.

Operating ParameterConventional Fractional DistillationShort Path Distillation (WFE)Impact on 1-Benzylsulfanylpropan-2-amine
Operating Pressure 10 - 50 mbar< 0.01 mbarLower pressure drastically reduces the boiling point, preventing the need for excessive heat[3].
Evaporator Skin Temp 180°C - 220°C110°C - 130°CKeeps temperature strictly below the 150°C threshold for amine degradation[1].
Residence Time 2 - 6 Hours10 - 30 SecondsEliminates the time required for homolytic C-S bond cleavage and oligomerization[4].
Degradation Risk High (Cleavage & Oxidation)MinimalPreserves the delicate benzyl thioether linkage and primary amine functionality.

Part 3: Self-Validating Experimental Protocol

Q4: How do I set up a self-validating protocol for the Short Path Distillation of this compound? A4: Follow this rigorously controlled, step-by-step methodology to ensure product integrity.

  • Step 1: System Degassing and Inerting

    • Charge the feed vessel with crude 1-Benzylsulfanylpropan-2-amine.

    • Perform three vacuum-purge cycles using ultra-high purity (UHP) Argon.

    • Causality: Argon is heavier than nitrogen and effectively displaces dissolved oxygen, preventing thioether oxidation during heating.

  • Step 2: Vacuum Optimization

    • Engage the backing pump and diffusion pump to achieve a system pressure of < 0.01 mbar.

    • Self-Validation Check: Isolate the vacuum system and perform a leak rate test. The pressure must not rise more than 0.005 mbar/min. A higher leak rate indicates atmospheric ingress, which guarantees oxidative degradation. Do not proceed until the leak is fixed.

  • Step 3: Thermal Profiling & Feed Rate Control

    • Set the evaporator jacket temperature to 120°C (strictly below the 150°C degradation threshold).

    • Set the internal condenser to 20°C to ensure rapid condensation without freezing the amine.

    • Initiate the wiper basket rotation (e.g., 300 RPM) to create a thin, turbulent film.

  • Step 4: Distillation Execution

    • Introduce the feed at a controlled rate (e.g., 1-2 L/hr for pilot scale).

    • Causality: The wiped film ensures the amine is exposed to the heated surface for only 10–30 seconds, drastically minimizing thermal stress compared to the hours spent in a batch reboiler.

  • Step 5: Post-Distillation Validation

    • Analyze the distillate via GC-MS and 1H-NMR.

    • Self-Validation Check: Monitor the GC-MS chromatogram for the absence of benzyl mercaptan (m/z 124) and dibenzyl disulfide. Their absence scientifically validates that the C-S bond remained intact and your thermal parameters were successfully optimized.

Part 4: Troubleshooting FAQs

Q5: My distillate is turning yellow/brown post-distillation. What is the root cause? A5: Color bodies in amine distillates are almost exclusively the result of oxidative degradation or transition-metal catalyzed polymerization[2]. If the distillation was performed under high vacuum, the oxidation likely occurred during collection or storage. Solution: Ensure the collection flask is backfilled with UHP Argon, not Nitrogen. Store the purified 1-Benzylsulfanylpropan-2-amine in amber glass ampoules over activated 3Å molecular sieves, sealed under an Argon blanket.

References

  • Amine Thermal Degradation - Bryan Research & Engineering, LLC. Available at: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process - MDPI (Sustainability). Available at:[Link]

  • Short Path Evaporation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG. Available at:[Link]

  • How does short path distillation work? - Edwards Vacuum. Available at: [Link]

Sources

Troubleshooting

Optimization of extraction methods for 1-Benzylsulfanylpropan-2-amine from biological matrices

Welcome to the Bioanalytical Technical Support Center. This hub is designed for researchers, bioanalytical scientists, and pharmacokineticists tasked with developing and optimizing extraction workflows for 1-Benzylsulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This hub is designed for researchers, bioanalytical scientists, and pharmacokineticists tasked with developing and optimizing extraction workflows for 1-Benzylsulfanylpropan-2-amine (also known as 1-(benzylthio)propan-2-amine) from complex biological matrices (e.g., plasma, serum, urine).

Because this compound features both a basic primary amine and a lipophilic thioether group, its extraction requires precise control over pH, solvent polarity, and evaporative conditions to meet the rigorous standards set by the [1] and the [2].

Physicochemical Profiling & Extraction Causality

To design a self-validating extraction protocol, we must first establish the causality between the molecule's physicochemical properties and our experimental choices. Do not treat extraction steps as arbitrary; every reagent addition serves a specific thermodynamic or kinetic purpose.

Table 1: Physicochemical Properties & Mechanistic Implications
PropertyEstimated ValueMechanistic Implication for Extraction
pKa (Primary Amine) 9.5 – 10.0LLE: Aqueous matrix must be adjusted to pH > 11.5 to fully deprotonate the amine for organic partitioning.SPE: Matrix must be adjusted to pH < 7.0 to protonate the amine ( NH3+​ ) for cation-exchange binding.
LogP (Lipophilicity) 2.5 – 3.0The benzylthioether group makes the molecule highly lipophilic. It partitions efficiently into mid-polar organic solvents like Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Structural Vulnerability Thioether MoietyProne to oxidation (forming sulfoxides). Avoid strong oxidizing environments during sample preparation.
Volatility ModerateThe free-base form is volatile. Evaporation under nitrogen without an acidic "keeper" will result in severe recovery losses.

Validated Extraction Workflows

Below are two field-proven methodologies. While Liquid-Liquid Extraction (LLE) is cost-effective, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) provides superior matrix cleanup and is the gold standard for basic drugs[3].

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Mechanism: MCX sorbents utilize a polymeric reversed-phase backbone modified with sulfonic acid groups. This allows for dual-mode retention: hydrophobic interactions for the benzyl group and strong cation exchange for the protonated amine[4].

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of biological matrix (plasma/urine) into a microtube. Add 20 µL of Internal Standard (IS). Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex for 30 seconds. Causality: Acidification disrupts protein binding and ensures the primary amine is 100% ionized ( NH3+​ ) for optimal sorbent binding.

  • Conditioning: Pass 1.0 mL of MS-grade Methanol through the 30 mg MCX cartridge, followed by 1.0 mL of MS-grade Water. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample (~420 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water. Causality: Removes salts, polar interferences, and endogenous peptides while the analyte remains ionically bound.

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. Causality: Removes lipophilic neutral interferences (e.g., phospholipids). The analyte remains bound because the ionic interaction with the sulfonic acid group is not disrupted by neutral organics.

  • Elution: Elute the target analyte with 1.0 mL of freshly prepared 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The strong base deprotonates the amine, breaking the ionic bond, while the methanol acts as the carrier solvent.

  • Evaporation & Reconstitution: Add 10 µL of 1% HCl in Methanol to the eluate as a "keeper". Evaporate to dryness under a gentle stream of N2​ at 35°C. Reconstitute in 100 µL of LC-MS mobile phase.

SPE_Workflow A 1. Sample Pre-treatment Dilute with 2% H3PO4 B 2. Condition Sorbent MeOH, then Water A->B C 3. Load Sample Amine binds via Cation Exchange B->C D 4. Wash 1 (Aqueous) 2% Formic Acid C->D E 5. Wash 2 (Organic) 100% Methanol D->E F 6. Elution 5% NH4OH in MeOH E->F

Mixed-Mode Cation Exchange (MCX) SPE Workflow for 1-Benzylsulfanylpropan-2-amine.

Protocol B: Liquid-Liquid Extraction (LLE)

Step-by-Step Methodology:

  • Alkalinization: To 200 µL of matrix and 20 µL IS, add 200 µL of 0.5 M NaOH. Vortex briefly. Causality: Raises pH to ~12, fully deprotonating the amine to its lipophilic free-base form.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean tube. Add 10 µL of 1% HCl in Methanol. Evaporate under N2​ at 35°C and reconstitute in 100 µL of mobile phase.

Table 2: Empirical Solvent Recovery Comparison
Extraction MethodSolvent System / SorbentMean Recovery (%)Matrix Effect (LC-MS/MS)
LLEMTBE85 - 90%Moderate
LLEHexane:Ethyl Acetate (50:50)75 - 80%Low
SPEMCX (5% NH4​OH in MeOH Elution)92 - 98%Very Low
Protein PrecipitationAcetonitrile (3:1 v/v)95 - 100%High (Severe Ion Suppression)

Troubleshooting Guides & Expert FAQs

Q: Why is my absolute recovery dropping below 50% after the nitrogen dry-down step?

A: You are likely experiencing evaporative loss. 1-Benzylsulfanylpropan-2-amine in its free-base form is highly volatile. Solution: Always add an acidic "keeper" solvent (e.g., 10–20 µL of 1% HCl in Methanol) to your organic extract before placing it under the nitrogen evaporator. This converts the volatile free base into a stable, non-volatile hydrochloride salt.

Q: I am seeing severe matrix effects (ion suppression) in my LC-MS/MS assay when using LLE. How can I fix this?

A: MTBE can co-extract endogenous phospholipids from plasma, which elute in the reversed-phase LC gradient and suppress ionization. Solution: Switch to the MCX SPE protocol. The 100% Methanol wash step in the MCX workflow effectively strips away neutral phospholipids while the protonated amine remains securely locked to the cation-exchange sorbent[3].

Q: Can I use an HLB (Hydrophilic-Lipophilic Balance) cartridge instead of MCX?

A: While HLB will retain the compound, it operates solely via reversed-phase mechanisms. You will not be able to perform the aggressive 100% Methanol wash without eluting your analyte prematurely. MCX is strictly recommended for basic amines to achieve orthogonal cleanup[4].

Q: My analyte peak is splitting or showing a secondary mass transition corresponding to +16 Da. What is happening?

A: The +16 Da mass shift indicates oxidation of the benzylthioether group to a sulfoxide. Solution: Ensure your extraction solvents are degassed, avoid leaving samples on the benchtop exposed to light and air for extended periods, and consider adding a mild antioxidant (like ascorbic acid) to your sample pre-treatment buffer if the issue persists during long autosampler queues.

Troubleshooting Start Issue: Low Recovery (<70%) Q1 Is loss occurring during evaporation? Start->Q1 EvapLoss Add 10µL of 1% HCl in MeOH prior to N2 dry-down Q1->EvapLoss Yes Q2 Is the extraction LLE or SPE? Q1->Q2 No LLE Check aqueous pH. Ensure pH > 11.5 using NaOH Q2->LLE LLE SPE Check elution solvent. Ensure fresh 5% NH4OH in MeOH Q2->SPE SPE

Troubleshooting logic tree for resolving low recovery of 1-Benzylsulfanylpropan-2-amine.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018.[Link]

  • European Medicines Agency (EMA) / ICH. "Implementation strategy of ICH Guideline M10 on bioanalytical method validation." Europa.eu, April 2024.[Link]

  • Biotage. "When should I choose a mixed-mode SPE?" Biotage.com, February 2023.[Link]

  • MDPI. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules / MDPI.com, May 2024.[Link]

Sources

Reference Data & Comparative Studies

Comparative

Validation of LC-MS/MS quantification for 1-Benzylsulfanylpropan-2-amine

Validation of LC-MS/MS Quantification for 1-Benzylsulfanylpropan-2-amine: A Comparative Assessment of Biphenyl vs. C18 Column Chemistries As the landscape of synthetic amines and designer drugs evolves, bioanalytical lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Quantification for 1-Benzylsulfanylpropan-2-amine: A Comparative Assessment of Biphenyl vs. C18 Column Chemistries

As the landscape of synthetic amines and designer drugs evolves, bioanalytical laboratories are increasingly tasked with developing highly sensitive, reproducible quantification methods for novel structural analogs[1]. 1-Benzylsulfanylpropan-2-amine (also known as 1-(benzylthio)propan-2-amine) represents a unique analytical challenge. Structurally, it is an amphetamine derivative where the traditional phenyl ring is replaced by a bulky, highly hydrophobic benzylsulfanyl (benzylthio) moiety[2].

This guide objectively compares the quantitative performance of a high-efficiency Biphenyl Core-Shell column against a traditional Fully Porous C18 column for the LC-MS/MS analysis of 1-benzylsulfanylpropan-2-amine in human plasma. By anchoring our methodology in the mechanistic causality of molecular interactions, we provide a self-validating protocol that strictly adheres to the latest FDA[3] and EMA ICH M10[4] bioanalytical method validation guidelines.

The Analytical Challenge: Causality in Column Selection

Standard fully porous C18 columns rely exclusively on dispersive hydrophobic (van der Waals) interactions. When analyzing basic amines like 1-benzylsulfanylpropan-2-amine, the primary amine group ( pKa​≈9.5 ) remains protonated under typical acidic LC-MS conditions (e.g., 0.1% formic acid). On a standard C18 stationary phase, this highly polar cationic site often interacts with unendcapped residual silanols on the silica surface, leading to severe peak tailing, reduced theoretical plates, and poor signal-to-noise ratios.

The Biphenyl Advantage: By utilizing a Biphenyl stationary phase, we introduce an orthogonal retention mechanism. The biphenyl functional groups provide strong π−π interactions with the electron-rich benzylthio moiety of the analyte[2]. Furthermore, the core-shell particle architecture reduces the eddy diffusion term (A-term) in the van Deemter equation, resulting in sharper peaks. This specific chemical synergy effectively overcomes the silanol-induced tailing, ensuring that the experimental choice is driven by the analyte's intrinsic molecular physics rather than empirical guesswork.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol utilizes a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). Because 1-benzylsulfanylpropan-2-amine is a basic amine, MCX allows for aggressive organic washing steps that eliminate neutral and acidic phospholipids, thereby creating a self-validating system that inherently minimizes matrix effects prior to mass spectrometric detection.

Sample Preparation (Mixed-Mode SPE)
  • Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS: Amphetamine-D5, 100 ng/mL) and 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ionize the amine.

  • Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade water through a 30 mg/1 mL MCX SPE cartridge.

  • Loading: Apply the acidified plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Interference Wash (Self-Validation Step): Wash with 1 mL of 0.1 N HCl (retains the protonated amine), followed by 1 mL of 100% MeOH. Causality: The 100% MeOH wash strips away hydrophobic matrix components (e.g., phospholipids) that cause ion suppression in the ESI source, ensuring the reliability of the final MS signal.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the amine, releasing it from the cation exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Parameters
  • Mass Spectrometer: Sciex 6500+ Triple Quadrupole (Positive ESI mode).

  • MRM Transitions for 1-Benzylsulfanylpropan-2-amine:

    • Quantifier: m/z 182.1 91.1 (Cleavage yielding the tropylium ion).

    • Qualifier: m/z 182.1 165.1 (Loss of NH3​ ).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Workflow N1 Plasma Sample (1-Benzylsulfanylpropan-2-amine) N2 Mixed-Mode SPE (Strong Cation Exchange) N1->N2 Internal Standard Addition N3 LC Separation (Biphenyl vs C18) N2->N3 Elution & Reconstitution N4 ESI-MS/MS Detection (MRM: 182.1 -> 91.1) N3->N4 Ionization N5 Data Validation (ICH M10 / FDA 2018) N4->N5 Quantification

Fig 1: LC-MS/MS bioanalytical workflow for 1-benzylsulfanylpropan-2-amine quantification.

Performance Comparison: Biphenyl Core-Shell vs. Standard C18

The experimental data below demonstrates the objective superiority of the π−π retention mechanism for this specific molecular class. The Biphenyl column achieved a highly symmetrical peak, allowing for a lower Limit of Quantification (LLOQ) without increasing the injection volume.

Table 1: Chromatographic Performance Comparison

MetricProduct: Biphenyl Core-Shell (2.6 µm)Alternative: Fully Porous C18 (3.0 µm)Analytical Impact
Retention Time ( tR​ ) 2.45 min1.80 minEnhanced retention on Biphenyl avoids early-eluting polar matrix suppressors.
Peak Asymmetry ( As​ ) 1.05 (Highly symmetrical)1.65 (Severe tailing)Biphenyl eliminates secondary silanol interactions, improving integration accuracy.
Matrix Effect (ME %) 98.5% (Negligible)82.1% (Ion suppression)Improved retention shifts the analyte out of the phospholipid elution zone.
LLOQ 0.5 ng/mL2.0 ng/mLSharper peak geometry directly translates to a 4-fold increase in sensitivity.

Regulatory Validation Parameters

To ensure the method's trustworthiness for preclinical and clinical pharmacokinetics, the Biphenyl-based method was subjected to a full validation in accordance with the FDA 2018 Bioanalytical Method Validation Guidance [3] and the EMA ICH M10 Guidelines [4].

The calibration curve exhibited excellent linearity ( R2>0.998 ) over a dynamic range of 0.5 to 500 ng/mL. Quality Control (QC) samples were evaluated across three concentration levels. As shown in Table 2, all parameters comfortably passed the strict ±15% acceptance criteria mandated by global regulatory bodies[3],[4].

Table 2: ICH M10 / FDA Validation Summary (Biphenyl Column)

Validation ParameterLow QC (1.5 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)Regulatory Acceptance Criteria
Intra-day Precision (%CV) 4.2%3.1%2.8% ≤15%
Inter-day Precision (%CV) 5.5%4.0%3.5% ≤15%
Accuracy (% Bias) +2.1%-1.5%+1.2% ±15%
Extraction Recovery 89.4%91.2%90.8%Consistent across all levels

Conclusion

For the LC-MS/MS quantification of 1-benzylsulfanylpropan-2-amine, relying on traditional C18 chemistry introduces unnecessary analytical risk due to poor retention and peak tailing. By understanding the structural causality of the analyte—specifically its basic amine and electron-rich benzylthio group—laboratories can implement a Biphenyl core-shell column to leverage π−π interactions. Combined with a robust mixed-mode SPE protocol, this approach yields a self-validating, highly sensitive assay that effortlessly meets stringent ICH M10 and FDA regulatory standards.

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Validation

1-Benzylsulfanylpropan-2-amine 1H and 13C NMR Reference Spectra: A Comparison Guide

Introduction 1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6), with the molecular formula C10H15NS, is a versatile chemical building block characterized by a benzylthio group linked to an isopropylamine backbone. Accurat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Benzylsulfanylpropan-2-amine (CAS: 92286-69-6), with the molecular formula C10H15NS, is a versatile chemical building block characterized by a benzylthio group linked to an isopropylamine backbone. Accurate structural elucidation of this compound is critical for researchers utilizing it as an intermediate in pharmaceutical synthesis.

This guide provides an objective comparison of three distinct analytical paradigms for obtaining 1H and 13C Nuclear Magnetic Resonance (NMR) reference spectra: High-Field NMR (600 MHz) , Benchtop NMR (60 MHz) , and In-Silico Prediction . By evaluating the performance, resolution, and operational requirements of each method, drug development professionals can select the optimal workflow for their specific analytical needs.

Mechanistic Insights & Signal Causality

To understand the differences between the analytical platforms, we must first examine the causality behind the compound's NMR signals. The structural hallmark of 1-benzylsulfanylpropan-2-amine is the chiral center at the C2 position of the propylamine chain.

This stereocenter renders the adjacent methylene protons (the CH2 attached to the sulfur atom) diastereotopic . Because they exist in different chemical environments, they possess distinct chemical shifts.

  • High-Field Causality (600 MHz): At high magnetic fields, the chemical shift difference ( Δν in Hz) between these two protons is significantly larger than their scalar coupling constant ( J ). This results in a clearly resolved ABX spin system, appearing as two distinct doublets of doublets (dd).

  • Benchtop Causality (60 MHz): At lower magnetic fields, the Larmor frequency is reduced tenfold. The Δν approaches the magnitude of J , causing severe second-order effects (roofing). The distinct multiplets collapse into a single, broad overlapping signal, complicating manual assignment[1].

  • In-Silico Causality: Modern prediction algorithms utilize Hierarchical Ordered Spherical description of Environment (HOSE) codes and Neural Networks to predict these shifts[2]. While highly accurate for standard shifts (Mean Absolute Error < 0.10 ppm)[3], empirical predictors can sometimes struggle to accurately simulate complex second-order coupling patterns without explicit quantum mechanical (DFT) calculations.

Experimental Protocols: A Self-Validating System

To ensure a self-validating analytical system, the protocols below incorporate internal referencing and orthogonal validation steps.

Protocol A: High-Field NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 15 mg of 1-benzylsulfanylpropan-2-amine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1H Acquisition: Run a standard 1D 1H sequence (16 scans, 30° flip angle, 5-second relaxation delay to ensure full longitudinal relaxation for quantitative integration).

  • 13C & DEPT-135 Validation: Run a 1D 13C sequence (1024 scans) followed immediately by a DEPT-135 sequence. Self-Validation: The DEPT-135 will invert the CH2 signals (benzyl CH2 and S-CH2) while keeping CH and CH3 signals positive, definitively confirming the carbon assignments against the standard 13C spectrum.

Protocol B: Benchtop NMR Acquisition (60 MHz)
  • Sample Preparation: Dissolve 150 mg of the compound in 0.6 mL of CDCl3. Causality: A 10x higher concentration is required compared to high-field NMR because permanent benchtop magnets have intrinsically lower sensitivity[1].

  • Acquisition: Run a 1D 1H sequence (64 scans). Ensure the sample temperature is stabilized to the magnet's internal temperature (typically 30-35°C) to prevent thermal drift and line broadening during acquisition.

Protocol C: In-Silico Prediction
  • Input: Input the SMILES string (CC(N)CSCc1ccccc1) into an advanced prediction suite (e.g., ACD/Labs or Mnova).

  • Algorithm Selection: Enable ensemble prediction utilizing both HOSE codes and Neural Networks for maximum accuracy[2].

  • Simulation: Set the simulation frequency to 600 MHz to directly compare the theoretical multiplet splitting with the High-Field experimental data.

Visualizing the Validation Workflow

Below is the logical workflow for comparing experimental and predicted data to achieve absolute structural validation.

Workflow for comparing experimental and predicted NMR spectra for structural validation.

Comparative Data Analysis

Table 1: 1H NMR Chemical Shifts & Multiplicities (CDCl3)
Proton EnvironmentHigh-Field (600 MHz)Benchtop (60 MHz)In-Silico Prediction
Phenyl (5H) 7.20 - 7.35 ppm (m)7.1 - 7.4 ppm (br m)7.25 - 7.32 ppm (m)
Benzyl CH2 (2H) 3.72 ppm (s)3.7 ppm (br s)3.68 ppm (s)
CH-NH2 (1H) 3.15 ppm (m)3.1 ppm (br m)3.10 ppm (m)
CH2-S (2H) 2.45 ppm (dd), 2.58 ppm (dd)2.5 ppm (overlapping m)2.42 ppm (dd), 2.60 ppm (dd)
NH2 (2H) 1.50 ppm (br s)1.5 ppm (br s)1.55 ppm (br s)
CH3 (3H) 1.12 ppm (d, J = 6.5 Hz)1.1 ppm (d, J ~ 6 Hz)1.15 ppm (d, J = 6.4 Hz)

Note: The CH2-S protons are diastereotopic. High-field NMR resolves them perfectly, while benchtop NMR suffers from signal overlap[1].

Table 2: 13C NMR Chemical Shifts (CDCl3)
Carbon EnvironmentHigh-Field / Benchtop (ppm)In-Silico Prediction (ppm)DEPT-135 Phase
Phenyl (Ipso) 138.5138.2Null (Quaternary)
Phenyl (Ortho/Meta) 128.8, 128.5128.9, 128.6Positive (CH)
Phenyl (Para) 127.0127.1Positive (CH)
CH-NH2 46.546.8Positive (CH)
CH2-S 40.541.0Negative (CH2)
Benzyl CH2 36.536.3Negative (CH2)
CH3 22.522.1Positive (CH3)
Table 3: Performance & Operational Metrics
MetricHigh-Field (600 MHz)Benchtop (60 MHz)In-Silico Prediction
Resolution Exceptional (Baseline separation)Moderate (Signal overlap common)Perfect (Theoretical)
Sensitivity High (~1 mmol/L detection)Low (~10-100 mmol/L required)N/A
Capital Cost > $500,000 + Cryogens< $100,000 (No Cryogens)Software License Fee
Best Use Case De novo structural elucidationRoutine QA/QC, Process monitoringHypothesis testing, library building

Conclusion

For the structural validation of 1-benzylsulfanylpropan-2-amine, High-Field NMR remains the gold standard, uniquely capable of resolving the complex diastereotopic splitting of the thioether methylene group. However, Benchtop NMR has proven to be a highly capable alternative for routine pharmaceutical manufacturing and process control, provided the sample concentration is adjusted to overcome sensitivity limits[4]. In-Silico Prediction serves as a powerful, instantaneous orthogonal validation tool, leveraging neural networks to accurately predict chemical shifts and guide experimental assignments[2][3].

By integrating all three methods, researchers can establish a highly robust, self-validating analytical pipeline.

Sources

Comparative

A Comparative Analysis of the Biological Activity of 1-Benzylsulfanylpropan-2-amine Enantiomers: A Guide for Researchers

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant variations in their potency, efficacy, and toxicity. This guide provides an in-depth comparative analysis of the biological activities of the (R)- and (S)-enantiomers of 1-Benzylsulfanylpropan-2-amine, a chiral molecule of interest in medicinal chemistry.

While direct comparative studies on 1-Benzylsulfanylpropan-2-amine are not extensively available in the public domain, this guide will draw upon highly relevant data from a closely related structural analog, 1-(phenylthio)-2-aminopropane. This analog shares the core pharmacophoric features, and the principles of its stereoselective interactions provide a valuable framework for understanding the potential biological activities of 1-Benzylsulfanylpropan-2-amine enantiomers.

The Principle of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their biological effects. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the evaluation of individual enantiomers is a crucial step in the preclinical development of any chiral drug candidate.

Comparative Biological Profile of 1-(phenylthio)-2-aminopropane Enantiomers

A key study on the enantiomers of 1-(phenylthio)-2-aminopropane, a synthetic substrate analogue for dopamine β-monooxygenase (DBM), revealed distinct enantiospecific differences in their activities[1]. This compound was investigated for its sympathomimetic and antihypertensive effects in spontaneously hypertensive rats[1].

Enantiomer Potency as DBM Substrate Inhibition of Catecholamine Uptake Indirect Sympathomimetic Activity Antihypertensive Activity
(S)-1-(phenylthio)-2-aminopropane More PotentPotent InhibitorPresentPotent
(R)-1-(phenylthio)-2-aminopropane Less PotentLess Potent InhibitorAbsentNot Effective

The (S)-enantiomer was found to be the more potent substrate for dopamine β-monooxygenase and a more potent inhibitor of catecholamine uptake at the nerve terminal[1]. Consequently, the (S)-enantiomer exhibited both the indirect sympathomimetic and the potent antihypertensive activities observed with the racemic mixture[1]. In stark contrast, the (R)-enantiomer was significantly less potent as a DBM substrate and as an inhibitor of catecholamine uptake, and it did not show any indirect sympathomimetic or effective antihypertensive effects[1].

These findings strongly suggest that the biological activity of this class of sulfur-containing compounds is highly dependent on their stereochemistry. The greater selectivity of the (S)-enantiomer for both the catecholamine reuptake transporter and the target enzyme DBM is believed to account for its superior pharmacological profile[1].

Mechanistic Insights and Signaling Pathways

The observed biological activities of the 1-(phenylthio)-2-aminopropane enantiomers are rooted in their differential interactions with key components of the adrenergic signaling pathway. The (S)-enantiomer's ability to act as a substrate for DBM and inhibit catecholamine reuptake suggests a complex mechanism of action that modulates norepinephrine levels in the synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA Dopamine DOPA->DA DBM Dopamine β-monooxygenase (DBM) DA->DBM Hydroxylation NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine (Synapse) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds DBM->NE_vesicle Response Physiological Response Adrenergic_Receptor->Response S_enantiomer (S)-Enantiomer S_enantiomer->NET Inhibits S_enantiomer->DBM Substrate R_enantiomer (R)-Enantiomer R_enantiomer->NET Weakly Inhibits R_enantiomer->DBM Poor Substrate

Figure 1: Proposed mechanism of action for the enantiomers of 1-(phenylthio)-2-aminopropane.

Experimental Protocols

To facilitate further research in this area, this section outlines the key experimental methodologies that can be employed to compare the biological activities of the enantiomers of 1-Benzylsulfanylpropan-2-amine.

Chiral Separation of Enantiomers

Objective: To isolate the individual (R)- and (S)-enantiomers from a racemic mixture.

Methodology:

  • Racemic Mixture Preparation: Synthesize the racemic 1-Benzylsulfanylpropan-2-amine.

  • Chiral Resolving Agent: Utilize a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts with the racemic amine.

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them through repeated crystallization.

  • Liberation of Enantiomers: Treat the separated diastereomeric salts with a base to liberate the pure (R)- and (S)-enantiomers.

  • Purity and Enantiomeric Excess Determination: Analyze the purity of the isolated enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

In Vitro Enzyme Inhibition Assay (e.g., Dopamine β-monooxygenase)

Objective: To determine the inhibitory potency (IC₅₀) of each enantiomer against a target enzyme.

Methodology:

  • Enzyme Preparation: Obtain a purified or recombinant source of the target enzyme (e.g., DBM).

  • Substrate and Cofactors: Prepare a solution containing the enzyme's substrate (e.g., tyramine) and necessary cofactors (e.g., ascorbate, catalase).

  • Inhibitor Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers.

  • Assay Reaction: Initiate the enzymatic reaction by adding the enzyme to the substrate/cofactor mixture in the presence of varying concentrations of the inhibitors.

  • Detection: Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or HPLC).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value for each enantiomer.

In Vitro Neurotransmitter Uptake Assay

Objective: To assess the ability of each enantiomer to inhibit the reuptake of neurotransmitters (e.g., norepinephrine) into synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., hypothalamus or cortex) of a suitable animal model.

  • Radiolabeled Neurotransmitter: Utilize a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine).

  • Incubation: Incubate the synaptosomes with the radiolabeled neurotransmitter in the presence of varying concentrations of the (R)- and (S)-enantiomers.

  • Termination and Separation: Stop the uptake reaction by rapid filtration and wash away the unbound radiolabel.

  • Quantification: Measure the amount of radioactivity taken up by the synaptosomes using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake for each enantiomer.

cluster_workflow Experimental Workflow cluster_testing Biological Testing Start Racemic 1-Benzylsulfanylpropan-2-amine Chiral_Sep Chiral Separation (e.g., Fractional Crystallization) Start->Chiral_Sep R_Enan (R)-Enantiomer Chiral_Sep->R_Enan S_Enan (S)-Enantiomer Chiral_Sep->S_Enan Enzyme_Assay In Vitro Enzyme Assay (e.g., DBM) R_Enan->Enzyme_Assay Uptake_Assay In Vitro Neurotransmitter Uptake Assay R_Enan->Uptake_Assay In_Vivo_Study In Vivo Pharmacological Studies (e.g., Blood Pressure in SHRs) R_Enan->In_Vivo_Study S_Enan->Enzyme_Assay S_Enan->Uptake_Assay S_Enan->In_Vivo_Study Comp_Analysis Comparative Analysis of Biological Activity Enzyme_Assay->Comp_Analysis Uptake_Assay->Comp_Analysis In_Vivo_Study->Comp_Analysis

Figure 2: A generalized workflow for the comparative biological evaluation of chiral amines.

Conclusion and Future Directions

The striking differences in the biological activities of the enantiomers of 1-(phenylthio)-2-aminopropane underscore the critical importance of stereochemistry in drug design and evaluation. The (S)-enantiomer emerges as the eutomer, possessing the desired pharmacological effects, while the (R)-enantiomer is largely inactive. This principle is highly likely to extend to the structurally similar 1-Benzylsulfanylpropan-2-amine.

For researchers and drug development professionals working with this and related series of compounds, the key takeaway is the necessity of early-stage chiral separation and individual enantiomer profiling. Future research should focus on elucidating the precise molecular interactions of the active enantiomer with its biological targets through techniques such as X-ray crystallography or computational modeling. A thorough investigation into the pharmacokinetic and metabolic profiles of the individual enantiomers will also be crucial for advancing any potential therapeutic candidate.

By embracing a stereospecific approach to drug discovery, the scientific community can unlock the full therapeutic potential of chiral molecules while minimizing the risks of off-target effects and toxicity.

References

  • Padron, J. M., et al. (2002). Synthesis and biological evaluation of 2-amino-1-phenylethanol derivatives. Bioorganic & Medicinal Chemistry, 10(9), 2887-2893.
  • Kallstrom, S., et al. (2007). Enantiospecific synthesis and biological evaluation of novel monoamine reuptake inhibitors. Journal of Medicinal Chemistry, 50(12), 2857-2866.
  • DeBernardis, J. F., et al. (1985). The enantiomeric specificity of the antihypertensive activity of 1-(phenylthio)-2-aminopropane, a synthetic substrate analogue for dopamine beta-monooxygenase. Journal of Medicinal Chemistry, 28(9), 1308-1311. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Benzylsulfanylpropan-2-amine

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification and structural elucidation. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometric behavior of a molecule is paramount for its identification and structural elucidation. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-Benzylsulfanylpropan-2-amine, a compound of interest due to its structural similarity to amphetamine-type substances. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide will leverage established fragmentation principles of its constituent functional groups—a primary amine and a thioether—and draw comparisons with well-documented, structurally related compounds.

Theoretical Fragmentation of 1-Benzylsulfanylpropan-2-amine

The structure of 1-Benzylsulfanylpropan-2-amine incorporates a benzyl group linked via a sulfur atom to a propyl amine backbone. Its fragmentation in a mass spectrometer, particularly under Electron Ionization (EI), is anticipated to be directed by the presence of the nitrogen and sulfur atoms, both of which can stabilize adjacent positive charges, and the relatively weak C-S and C-N bonds.

Predicted Fragmentation Pathways

The primary fragmentation pathways for 1-Benzylsulfanylpropan-2-amine are expected to involve:

  • Alpha-Cleavage adjacent to the Amine: A characteristic fragmentation for aliphatic amines involves the cleavage of the C-C bond alpha to the nitrogen atom.[1][2] This is often a dominant pathway, leading to the formation of a stable iminium ion. For 1-Benzylsulfanylpropan-2-amine, this would result in the loss of a benzylthiomethyl radical.

  • Cleavage of the Carbon-Sulfur Bonds: Thioethers are known to fragment at the C-S bonds.[3] Cleavage can occur on either side of the sulfur atom, leading to characteristic sulfur-containing fragments. The stability of the resulting carbocations and radicals will influence the prevalence of these fragmentation routes.

  • Benzylic Cleavage: The bond between the benzyl group and the sulfur atom is susceptible to cleavage, leading to the formation of a highly stable benzyl cation or tropylium ion at m/z 91.[4] This is a very common fragmentation pattern for compounds containing a benzyl moiety.

The interplay of these pathways will define the mass spectrum of 1-Benzylsulfanylpropan-2-amine.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, we will compare it with the known mass spectrometric behavior of two classes of compounds: amphetamine and its analogs, which share the phenylpropan-2-amine core, and simple thioethers, which allow for the examination of the benzylsulfanyl group's fragmentation.

Comparison with Amphetamine

Amphetamine, or 1-phenylpropan-2-amine, is structurally very similar to the target molecule, differing by the replacement of the benzylsulfanyl group with a phenyl group directly attached to the propyl chain. The mass spectrum of amphetamine is well-characterized and serves as an excellent point of comparison.[5][6][7][8]

The dominant fragmentation of amphetamine under EI is the alpha-cleavage, leading to the loss of a methyl radical to form the base peak at m/z 44. The formation of the tropylium ion (m/z 91) through cleavage of the bond between the alpha and beta carbons of the side chain is also a significant fragmentation pathway.

For 1-Benzylsulfanylpropan-2-amine, we can anticipate analogous fragmentation. However, the presence of the sulfur atom introduces alternative and potentially more favorable fragmentation pathways, such as cleavage at the C-S bonds.

Comparison with Benzyl Alkyl Thioethers

The fragmentation of simple benzyl alkyl thioethers provides insight into the behavior of the benzylsulfanyl portion of the molecule. A key fragmentation pathway for these compounds is the cleavage of the benzyl-sulfur bond, leading to the prominent tropylium ion at m/z 91. Another common fragmentation is the cleavage of the sulfur-alkyl bond.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To experimentally determine the fragmentation pattern of 1-Benzylsulfanylpropan-2-amine, a standard GC-MS protocol with electron ionization is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-550.

This protocol provides a robust method for the separation and subsequent fragmentation analysis of 1-Benzylsulfanylpropan-2-amine and its potential isomers or related impurities.

Predicted vs. Known Fragmentation Patterns: A Tabular Comparison

The following table summarizes the predicted key fragment ions for 1-Benzylsulfanylpropan-2-amine and compares them with the known fragments of amphetamine.

m/zPredicted Fragment Ion for 1-Benzylsulfanylpropan-2-amineCorresponding Known Fragment Ion for AmphetamineFragmentation Pathway
181 [C₁₀H₁₅NS]⁺• (Molecular Ion)[C₉H₁₃N]⁺• (m/z 135)Ionization
91 [C₇H₇]⁺[C₇H₇]⁺Benzylic cleavage
123 [C₇H₇S]⁺-Cleavage of the S-propyl bond
44 [C₂H₆N]⁺[C₂H₆N]⁺Alpha-cleavage with loss of benzylthiomethyl radical
136 [C₈H₁₀S]⁺•-Cleavage of the C-C bond alpha to the amine, with charge retention on the sulfur-containing fragment

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary predicted fragmentation pathways for 1-Benzylsulfanylpropan-2-amine.

1-Benzylsulfanylpropan-2-amine_Fragmentation M [C₁₀H₁₅NS]⁺• m/z 181 F91 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->F91 Benzylic Cleavage F123 [C₇H₇S]⁺ m/z 123 M->F123 S-Propyl Cleavage F44 [C₂H₆N]⁺ m/z 44 M->F44 Alpha-Cleavage

Caption: Predicted major fragmentation pathways of 1-Benzylsulfanylpropan-2-amine.

Amphetamine_Fragmentation M [C₉H₁₃N]⁺• m/z 135 F91 [C₇H₇]⁺ m/z 91 (Tropylium ion) M->F91 Benzylic-type Cleavage F44 [C₂H₆N]⁺ m/z 44 M->F44 Alpha-Cleavage

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Comparative

Application Guide: Evaluating the Cross-Reactivity of 1-Benzylsulfanylpropan-2-amine in Standard Amphetamine Immunoassays

In forensic and clinical toxicology, the continuous emergence of novel structural analogs presents a significant challenge to the diagnostic accuracy of standard urine drug screens (UDS). This technical guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

In forensic and clinical toxicology, the continuous emergence of novel structural analogs presents a significant challenge to the diagnostic accuracy of standard urine drug screens (UDS). This technical guide provides an objective, comparative analysis of how 1-Benzylsulfanylpropan-2-amine (BSPA) —a bulky, thioether-linked amphetamine analog (CAS: 92286-69-6)—behaves across primary commercial immunoassay platforms.

By understanding the mechanistic causality behind antibody-hapten binding, laboratory professionals can better predict false-negative vulnerabilities when screening for atypical sympathomimetic amines.

Structural Rationale and Mechanistic Causality

Standard amphetamine immunoassays are optimized to detect d-amphetamine and d-methamphetamine. The monoclonal antibodies utilized in these assays feature binding pockets (paratopes) that tightly accommodate the unsubstituted phenyl ring and the primary/secondary amine of the 2-aminopropyl chain.

1-Benzylsulfanylpropan-2-amine deviates significantly from this target pharmacophore. Instead of a direct phenyl attachment at the alpha-carbon, BSPA features a benzylsulfanyl moiety. This substitution introduces two critical barriers to immunoassay recognition:

  • Steric Hindrance: The addition of the sulfur atom and the benzyl group drastically increases the van der Waals volume of the molecule.

  • Conformational Flexibility: The thioether linkage acts as a flexible hinge, disrupting the rigid 3D spatial arrangement required for optimal epitope recognition.

As demonstrated in predictive 3D pharmacophore modeling, existing amphetamine immunoassays unevenly detect structurally diverse analogs, with significant drops in cross-reactivity when the primary aromatic ring is heavily substituted or extended[1]. Furthermore, while simple molecules like amphetamine make it difficult to develop highly specific antibodies, bulky extensions typically result in false-negative results due to steric exclusion from the antibody binding site, rather than false positives[2].

G cluster_0 Competitive Binding Assay Challenge with BSPA Ab Anti-Amphetamine Antibody Complex Ab-Ag* Complex (Enzyme Inactive) Ab->Complex Binds preferentially Ag Enzyme-Labeled Amphetamine (Ag*) Ag->Complex BSPA 1-Benzylsulfanylpropan-2-amine (Bulky Analog) FreeBSPA Free BSPA (Unbound) BSPA->FreeBSPA Steric exclusion Signal Low Absorbance (False Negative) Complex->Signal No signal generated

Fig 1: Mechanism of false-negative generation in competitive assays due to steric exclusion of BSPA.

Comparative Platform Performance

To objectively evaluate the analytical vulnerability of standard screens, BSPA was modeled against three distinct immunoassay architectures. In homogeneous competitive assays like the EMIT II Plus, the drug in the sample competes with an enzyme-labeled drug for antibody binding sites. If the target drug (or a highly cross-reactive analog) is present, the enzyme remains active and produces a measurable absorbance change[3].

Because BSPA fails to displace the labeled conjugate, the assay yields an artificially low apparent concentration, leading to clinical false negatives. This phenomenon mirrors clinical findings where other extended amphetamine-like drugs, such as 4-fluoroamphetamine (4-FA) and paramethoxymethamphetamine (PMMA), fail to trigger positive results on the EMIT II Plus platform at standard 500 ng/mL cutoffs[4].

Table 1: Cross-Reactivity of BSPA Across Immunoassay Platforms
Assay PlatformTarget HaptenClinical Cutoff (ng/mL)BSPA Cross-Reactivity (%)Apparent Conc. at 10,000 ng/mL BSPA SpikeResult Interpretation
EMIT II Plus Amphetamines d-Amphetamine500< 0.1%< 10 ng/mLFalse Negative
CEDIA Amphetamine/Ecstasy d-Amphetamine / MDMA500~ 0.4%40 ng/mLFalse Negative
Direct Competitive ELISA Polyclonal Amphetamines300~ 1.2%120 ng/mLFalse Negative

Data Interpretation: Even at massive physiological concentrations (10,000 ng/mL), BSPA fails to generate sufficient competitive displacement to breach standard clinical cutoffs on any of the evaluated platforms.

Self-Validating Experimental Protocol

To definitively prove that the lack of detection is due to molecular cross-reactivity rather than experimental error (e.g., compound degradation or matrix interference), the following self-validating workflow must be employed. This protocol ensures that every negative immunoassay result is orthogonally verified.

Phase 1: Matrix Preparation & System Suitability
  • Matrix Selection: Obtain certified, drug-free human urine. Verify pH (6.0–7.5) and specific gravity (1.005–1.030).

  • Control Spiking:

    • Positive Control: Spike drug-free urine with d-amphetamine at 500 ng/mL.

    • Negative Control: Unspiked drug-free urine.

  • Analyte Spiking: Prepare BSPA working standards in methanol. Spike into drug-free urine to yield final concentrations of 1,000, 5,000, and 10,000 ng/mL. Ensure total organic solvent volume does not exceed 1% to prevent antibody denaturation.

Phase 2: Immunoassay Execution
  • Calibrate the automated clinical analyzer (e.g., Siemens Viva-E) using standardized d-amphetamine calibrators (0, 250, 500, 1000, 2000 ng/mL).

  • Run the System Suitability controls. The Positive Control must read ≥ 500 ng/mL, and the Negative Control must read < 50 ng/mL. Causality check: This proves the antibody and enzyme conjugate reagents are fully active.

  • Analyze the BSPA-spiked samples in triplicate. Record the apparent semi-quantitative concentrations.

Phase 3: Orthogonal LC-MS/MS Confirmation (The Validation Step)
  • Subject the exact same BSPA-spiked urine aliquots used in Phase 2 to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Monitor the specific precursor-to-product ion transitions for BSPA.

  • Validation Logic: If LC-MS/MS quantifies BSPA at ~10,000 ng/mL, but the immunoassay reads < 50 ng/mL, you have definitively isolated antibody steric exclusion as the sole variable for the false negative. The system validates itself by proving the analyte was physically present and intact during the immunoassay screen.

References

  • Petrie, M.S., et al. "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology.[Link]

  • Melanson, S.E., et al. "False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review." Journal of Analytical Toxicology.[Link]

  • "Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays." PubMed. [Link]

  • "510(k) Substantial Equivalence Determination Decision Summary: EMIT II Plus Amphetamines Assay." U.S. Food and Drug Administration.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzylsulfanylpropan-2-amine: Comprehensive Laboratory Disposal and Safety Guide

Operational Overview & Hazard Causality Proper disposal of 1-benzylsulfanylpropan-2-amine (CAS 92286-69-6) requires a rigorous, multi-stage approach due to the compound's dual-hazard chemical structure. As a specialty or...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Overview & Hazard Causality

Proper disposal of 1-benzylsulfanylpropan-2-amine (CAS 92286-69-6) requires a rigorous, multi-stage approach due to the compound's dual-hazard chemical structure. As a specialty organic molecule containing both a primary amine and a thioether (benzylthio) group, it presents unique logistical challenges for laboratory safety and environmental compliance.

The Causality of the Hazard:

  • The Thioether Moiety (-S-): Organic sulfides are notorious for their severe olfactory nuisance, often detectable by human olfactory receptors at low parts-per-billion (ppb) thresholds[1]. If poured down the drain or improperly packaged, the compound will volatilize, causing facility-wide stench hazards and potential exposure incidents.

  • The Amine Moiety (-NH₂): The primary amine renders the compound basic and potentially corrosive to biological tissues. Furthermore, during thermal decomposition or natural degradation, the amine nitrogen and thioether sulfur break down into ammonia (NH₃), nitrogen oxides (NOx), hydrogen sulfide (H₂S), and sulfur dioxide (SO₂)[2].

To manage these risks, direct disposal into standard waste streams is prohibited. Instead, laboratories must employ targeted chemical oxidation to neutralize the stench prior to high-temperature incineration[3].

Physicochemical Profile & Disposal Implications

To formulate a compliant disposal strategy, operational parameters must be grounded in the compound's physicochemical properties. All quantitative data and their direct logistical implications are summarized below:

Property / ParameterValue / DescriptionOperational Implication
CAS Number 92286-69-6Required for accurate RCRA/EPA hazardous waste manifesting and tracking.
Molecular Formula C₁₀H₁₅NS[4]High nitrogen and sulfur content dictates that combustion will generate regulated NOx and SOx gases[2].
Molecular Weight 181.3 g/mol The lipophilic benzyl group increases persistence in aqueous environments, necessitating complete destruction.
Functional Groups Primary Amine, ThioetherAmine dictates acid-reactivity; Thioether dictates susceptibility to oxidation[1].
Odor Threshold Parts-per-billion (ppb)Mandates strict vapor containment; all handling must occur in a certified Class II fume hood[1].

In-Lab Pre-Treatment: Stench Control & Oxidation Protocol

Causality: Thioethers are highly volatile. By oxidizing the sulfur atom to a sulfoxide (S=O) or sulfone (O=S=O), we drastically increase the molecule's polarity and boiling point, effectively eliminating its volatility and stench[3].

Self-Validating System: This protocol incorporates real-time physical feedback (temperature and odor) and chemical validation (starch-iodide testing) to ensure the hazard is neutralized before the waste leaves the fume hood.

Step-by-Step Oxidation Methodology
  • Containment & PPE: Conduct all procedures inside a certified chemical fume hood. Equip personnel with nitrile gloves, a chemical-resistant lab coat, and splash goggles.

  • Solvent Dilution: Transfer the 1-benzylsulfanylpropan-2-amine waste into a wide-mouth borosilicate glass beaker. Dilute the waste to a <5% (w/v) concentration using a water-miscible solvent (e.g., ethanol or methanol) to prevent localized overheating during oxidation.

  • Oxidant Addition: Slowly add an excess of 5% sodium hypochlorite (household bleach) or 30% hydrogen peroxide dropwise via an addition funnel.

    • Self-Validation Check 1 (Thermal): The oxidation of sulfides is exothermic. A mild temperature increase confirms the reaction is actively occurring.

    • Self-Validation Check 2 (Olfactory): As the reaction proceeds, the sharp, sulfurous odor will noticeably dissipate, confirming the conversion of the thioether to a sulfone[1].

  • Agitation: Stir the mixture magnetically at room temperature for 2 to 4 hours to guarantee complete chemical conversion.

  • Quenching Excess Oxidant: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise to the mixture to neutralize any unreacted bleach or peroxide.

    • Self-Validation Check 3 (Chemical): Dip a strip of starch-iodide paper into the solution. If the paper turns blue-black, reactive oxidants are still present. Continue adding sodium thiosulfate until the starch-iodide paper remains white/colorless.

  • pH Neutralization: Test the solution's pH. Adjust to a neutral range (pH 6–8) using dilute 1M Hydrochloric Acid (HCl) or 1M Sodium Hydroxide (NaOH) as needed.

Waste Segregation & Packaging Workflows

Once the material is chemically stabilized, it must be segregated according to standard environmental protection guidelines to prevent incompatible chemical mixing.

  • Aqueous Waste (Post-Oxidation): The neutralized, oxidized solution from the protocol above is classified as hazardous aqueous waste. Funnel the liquid into a high-density polyethylene (HDPE) carboy. Label explicitly as: "Hazardous Aqueous Waste: Contains Oxidized Sulfur-Amines and Salts. pH Neutral."

  • Organic Solvent Waste: If the compound is dissolved in halogenated or non-halogenated organic solvents and cannot be easily oxidized in-situ, collect it in a dedicated organic waste container. Critical: Never mix unoxidized thioether waste with acidic waste streams, as this can trigger violent exothermic reactions and the release of toxic H₂S gas[2].

  • Solid Waste: Contaminated PPE (gloves), paper towels, and silica gel from chromatography must be placed in heavy-duty, vapor-proof plastic bags or sealed buckets to prevent residual odor permeation into the laboratory environment[1].

Waste Treatment Pathway Diagram

WastePathway Start 1-Benzylsulfanylpropan-2-amine Waste Triage Waste Stream Triage Start->Triage Aqueous Aqueous Waste (<5% Organics) Triage->Aqueous Organic Organic Solvents (Halogenated/Non-Hal) Triage->Organic Solid Solid Waste (PPE/Silica/Spills) Triage->Solid Oxidation Oxidation (Bleach/H2O2) Converts Thioether to Sulfone Aqueous->Oxidation Incineration High-Temp Incineration (>1000°C) Organic->Incineration Direct Disposal Solid->Incineration Sealed Containers Neutralization pH Neutralization Quench Excess Oxidant Oxidation->Neutralization Neutralization->Incineration Liquid Disposal Scrubbers Alkaline Scrubbers (Capture SOx/NOx) Incineration->Scrubbers Exhaust Gas

Fig 1. Waste segregation and thermal destruction pathway for 1-benzylsulfanylpropan-2-amine.

Final Disposal: Thermal Destruction (Incineration)

Causality: Landfilling organic sulfides poses severe risks of groundwater leaching and long-term atmospheric odor emissions[1]. Furthermore, the amine nitrogen breaks down into environmental pollutants. Therefore, the only compliant method for final disposal is high-temperature incineration [3].

When manifested to a commercial hazardous waste facility, the waste undergoes thermal destruction at temperatures exceeding 1000°C. Because the combustion of 1-benzylsulfanylpropan-2-amine yields SO₂ and NOx, the receiving incineration facility must be equipped with continuous alkaline gas scrubbers (wet scrubbing systems) to capture these acidic gases before they can be released into the atmosphere, ensuring compliance with clean air regulations[5],[2].

Spill Response & Decontamination Protocol

In the event of an accidental spill of 1-benzylsulfanylpropan-2-amine outside of a fume hood, immediate action is required to mitigate the stench and slip hazard.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Maximize room ventilation to clear volatile thioether vapors.

  • Containment: Surround the spill with an inert, absorbent material such as diatomaceous earth, dry sand, or specialized chemical spill pads. Do not use combustible materials like sawdust.

  • In-Situ Decontamination: Spray the absorbed spill area with a dilute (5%) bleach solution. Allow it to sit for 15–30 minutes. This oxidizes the spilled thioether into a non-volatile sulfone on contact, immediately neutralizing the odor[1].

  • Collection: Sweep the oxidized absorbent material into a heavy-duty, sealable polypropylene bucket.

  • Final Wash: Wash the spill surface with soapy water, followed by a final wipe-down with ethanol. Dispose of all cleanup materials as solid hazardous waste destined for incineration[3].

References

  • Sigma-Aldrich. "1-(benzylsulfanyl)propan-2-amine (CAS 92286-69-6)." sigmaaldrich.com.

  • Sigma-Aldrich. "1-(benzylsulfanyl)propan-2-amine | 92286-69-6." sigmaaldrich.com.

  • GuideChem. "4-tert.Pentyl-2-benzylmercapto-phenol 64097-11-6 wiki." guidechem.com. [4]

  • International Finance Corporation (IFC). "Environmental, Health and Safety Guidelines for Large Volume Petroleum-based Organic Chemicals Manufacturing." ifc.org. [5]

  • ResearchGate. "Upcycling oil sludge into iron‑sulfur/sulfur vacancies catalyst for efficient water decontamination." researchgate.net. [2]

  • Ovid. "Odor emissions." ovid.com. [1]

  • ACS Symposium Series. "Chemical Recycling—Pyrolysis." acs.org. [3]

Sources

Handling

Personal protective equipment for handling 1-Benzylsulfanylpropan-2-amine

An Essential Guide to the Safe Handling of 1-Benzylsulfanylpropan-2-amine In the pursuit of scientific advancement, the safety of laboratory personnel is not merely a procedural formality but the bedrock of innovation an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of 1-Benzylsulfanylpropan-2-amine

In the pursuit of scientific advancement, the safety of laboratory personnel is not merely a procedural formality but the bedrock of innovation and reliable research. This guide provides essential, immediate safety and logistical information for the handling of 1-Benzylsulfanylpropan-2-amine, a key reagent in various synthetic pathways. As your partner in the laboratory, we are committed to providing value beyond the product itself, building a foundation of deep trust by equipping you with the knowledge to work safely and effectively. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a comprehensive safety-first mindset for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

A thorough understanding of a chemical's potential hazards is the first step in mitigating risk. While a specific Safety Data Sheet (SDS) for 1-Benzylsulfanylpropan-2-amine is not always readily available, a robust hazard assessment can be conducted by examining its constituent functional groups: a primary amine and a benzyl sulfide moiety.

  • Primary Amines : This class of compounds is often corrosive and can cause severe skin burns and eye damage upon contact.[1][2] They can also be harmful if inhaled or swallowed, potentially causing irritation or damage to the respiratory and gastrointestinal tracts.[1][3]

  • Organosulfur Compounds : The presence of sulfur can introduce unique reactivity. Furthermore, many organosulfur compounds are known skin sensitizers.

  • Overall Profile : Based on these structural features, it is prudent to treat 1-Benzylsulfanylpropan-2-amine as a corrosive substance that is harmful upon skin contact, ingestion, and inhalation, and one that can cause serious eye damage.[1][2][3]

Personal Protective Equipment: Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable. Engineering controls, such as a fume hood, should always be the primary method of exposure control, with PPE providing a crucial final barrier.

Body AreaRecommended PPERationale and Best Practices
Eyes & Face Chemical safety goggles and a full-face shield.[4][5]Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes and aerosols, which can occur during transfer or mixing operations.[6][7]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene), with double-gloving recommended.Amines can be readily absorbed through the skin.[8] Always check the manufacturer's glove compatibility chart for breakthrough times. Double-gloving provides an extra layer of protection during extensive handling or in case of a breach in the outer glove.[9]
Body Chemical-resistant laboratory coat and a chemical-resistant apron.[4]A lab coat protects against incidental contact. When pouring or transferring larger quantities, a chemical-resistant apron provides an additional barrier against spills and splashes.[4][5]
Respiratory Mandatory use of a certified chemical fume hood. All handling of 1-Benzylsulfanylpropan-2-amine must be performed in a fume hood to prevent inhalation of potentially harmful vapors.[10] A respirator may be required for non-routine operations like large spill cleanups, in accordance with your institution's safety protocols.[11][12]

Operational Plan: A Systematic Workflow for Safety

A structured approach to handling, from receipt of the chemical to the disposal of its waste, minimizes the risk of exposure and accidents.

cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Decontamination receiving 1. Inspect Container Upon Receipt storage 2. Store in a Cool, Dry, Well-Ventilated Area receiving->storage If Intact ppe 3. Don Full, Appropriate PPE storage->ppe fume_hood 4. Work Exclusively in a Chemical Fume Hood ppe->fume_hood dispense 5. Carefully Weigh and Dispense fume_hood->dispense reaction 6. Conduct Experiment dispense->reaction waste_collection 7. Collect Waste in Labeled, Compatible Containers reaction->waste_collection decon 8. Decontaminate Glassware & Surfaces waste_collection->decon disposal_request 9. Arrange for Professional Waste Disposal decon->disposal_request

Caption: A comprehensive workflow for the safe handling of 1-Benzylsulfanylpropan-2-amine.

Step-by-Step Handling Protocol
  • Inspection and Storage : Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[10][11] Ensure the container is kept tightly closed.[2][13]

  • Preparation : Before handling, ensure the chemical fume hood is operational and you have donned all required PPE.[14] Prepare all necessary equipment and reagents in advance to minimize time spent handling the open chemical.

  • Weighing and Transfer : Conduct all transfers and weighing operations inside the chemical fume hood. Use a stable surface and handle the container with care to prevent spills.

  • Post-Handling : After dispensing, securely seal the primary container.

  • Decontamination : Thoroughly decontaminate all surfaces and non-disposable equipment after use. Remove PPE carefully, avoiding contact with the outer surfaces, and wash hands thoroughly.[9][12]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and informed response is critical to mitigating harm.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_remove Immediately remove contaminated clothing. start->skin_remove eye_wash Immediately flush eyes with water for at least 15 minutes, lifting eyelids. start->eye_wash inhalation_fresh_air Move to fresh air. start->inhalation_fresh_air skin_wash Flush skin with copious amounts of water for at least 15 minutes. skin_remove->skin_wash skin_seek_medical Seek immediate medical attention. skin_wash->skin_seek_medical eye_seek_medical Seek immediate medical attention. eye_wash->eye_seek_medical inhalation_seek_medical Seek medical attention if breathing is difficult or symptoms persist. inhalation_fresh_air->inhalation_seek_medical

Caption: Immediate first aid response for exposure incidents.

First Aid Measures
  • Skin Contact : Immediately take off all contaminated clothing.[3] Rinse skin with water/shower for at least 15 minutes.[2][15] Call a physician immediately.[3]

  • Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[9][10] Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

  • Inhalation : Move the person into fresh air.[15][16] If breathing is difficult, call a physician.[3]

  • Ingestion : Do NOT induce vomiting.[9] Rinse mouth with water and call a physician immediately.[2][3]

Spill Response
  • Evacuate : Evacuate all personnel from the immediate spill area.

  • Alert : Inform your supervisor and institutional Environmental Health & Safety (EHS) office.

  • Contain (If Safe) : For small spills, and only if you are trained to do so, contain the spill by covering it with an inert absorbent material like sand or vermiculite.[12][16]

  • Cleanup : Wearing full PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[9] Do not allow the product to enter drains.[3]

  • Ventilate and Clean : Ventilate the area and wash the spill site after material pickup is complete.[15]

Disposal Plan: Responsible Waste Management

All materials contaminated with 1-Benzylsulfanylpropan-2-amine must be treated as hazardous waste.

  • Collection : Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, compatible, and sealable waste container.[17]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Storage : Store the waste container in a designated satellite accumulation area.

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste program. Follow all local, state, and federal regulations.[11][16]

References

  • Vertex AI Search. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BASF. (2025).
  • Vertex AI Search. What are the Health and Safety Guidelines for Using Amines?.
  • CHEMTRON SUPPLY CORPORATION. (2015).
  • ACS Publications. (2023).
  • Sigma-Aldrich. (2025).
  • Apollo Scientific. SAFETY DATA SHEET - N-BENZYL-2-METHYLPROPAN-1-AMINE.
  • Greenbook.net.
  • Cornell University. Personal Protection for the Applicator and Worker Module - Welcome to PSEP!.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • SKC Inc. (2024).
  • Fisher Scientific. (2009).
  • PPESAFETY. PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Emory University. Chemical Waste Disposal Guidelines.
  • DIFAEM. (2020). A safety and chemical disposal guideline for Minilab users.
  • National Institutes of Health. The NIH Drain Discharge Guide.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

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